molecular formula C32H38N2O5 B1260424 Chaetoglobosin F

Chaetoglobosin F

Cat. No.: B1260424
M. Wt: 530.7 g/mol
InChI Key: KTFGDHPTDQFFRL-USMZZGTESA-N
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Description

Chaetoglobosin F is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle, an epoxide and a secondary alpha-hydroxy ketone.
This compound has been reported in Chaetomium subaffine, Chaetomium globosum, and Penicillium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,25-,27-,29-,31+,32+/m0/s1

InChI Key

KTFGDHPTDQFFRL-USMZZGTESA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Foundational & Exploratory

Chaetoglobosin F: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin F, a member of the cytochalasan alkaloid family, is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing the primary producing organisms and the methodologies for its isolation and characterization. Furthermore, this document summarizes its key biological effects, including antitumor, phytotoxic, and immunosuppressive properties, supported by quantitative data. Experimental protocols and conceptual diagrams are provided to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a naturally occurring cytochalasan alkaloid first isolated from the fungus Chaetomium globosum.[1] Since its initial discovery, it has been identified in a variety of other fungal species, highlighting its distribution across different fungal genera.

Producing Organisms:

The primary producer of this compound is the ubiquitous filamentous fungus Chaetomium globosum.[1][2][3] This species is known for its ability to produce a wide array of bioactive secondary metabolites.[3][4] this compound has also been isolated from other fungi, including:

  • Chaetomium subaffine[5]

  • Phomopsis sp.[3][6]

  • Botryosphaeria dothidea[3][6]

  • An endophytic Chaetomium sp. (UJN-EF006) isolated from Vaccinium bracteatum[7][8]

  • The marine-derived fungus Emericellopsis sp. (SCSIO41202)[9]

The production of this compound by endophytic fungi, such as those found in Ginkgo biloba, underscores the importance of exploring unique ecological niches for novel bioactive compounds.[10][11][12]

Isolation and Purification Methodology

The isolation of this compound from fungal cultures typically involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for this compound Isolation

G cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Purification FungalCulture Solid or Liquid Culture of Producing Fungus (e.g., Chaetomium globosum) SolventExtraction Extraction with Organic Solvent (e.g., Methanol or Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Fungal Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol is a composite methodology based on procedures described in the literature.[7][13][14]

  • Fungal Culture: The producing fungal strain (e.g., Chaetomium globosum) is cultured on a suitable medium, such as potato dextrose agar (PDA) or in a liquid fermentation broth, for a period of 2 to 4 weeks at approximately 25-28°C to allow for sufficient growth and secondary metabolite production.[7][15]

  • Extraction: The fungal biomass and culture medium are harvested and subjected to exhaustive extraction with an organic solvent, typically methanol or ethyl acetate.[13][15] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation: The crude extract is often subjected to a preliminary separation step, such as silica gel column chromatography. Elution is performed with a gradient of solvents, for instance, a petroleum ether-ethyl acetate mixture, to separate compounds based on polarity.[13]

  • Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified. This may involve gel filtration chromatography, for example, using Sephadex LH-20, followed by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[13][14]

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][14]

Biosynthesis of Chaetoglobosins

Chaetoglobosins belong to the cytochalasan family of natural products, which are biosynthesized through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[4][10][16] The core structure is derived from the condensation of a polyketide chain with an amino acid, which in the case of chaetoglobosins, is tryptophan.[7][16] The biosynthesis is regulated by specific gene clusters, and the disruption of regulatory genes, such as CgcheR in Chaetomium globosum, has been shown to abolish the production of chaetoglobosin A, a closely related compound.[17]

Conceptual Biosynthesis Pathway

G Polyketide Polyketide Chain PKS_NRPS PKS-NRPS Enzyme Complex Polyketide->PKS_NRPS Tryptophan Tryptophan Tryptophan->PKS_NRPS Intermediate Perhydroisoindolone Intermediate PKS_NRPS->Intermediate Post_Modifications Post-PKS-NRPS Modifications (e.g., Hydroxylation, Epoxidation) Intermediate->Post_Modifications ChaetoglobosinF This compound Post_Modifications->ChaetoglobosinF

Caption: Simplified conceptual pathway for the biosynthesis of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its primary reported activities include antitumor, phytotoxic, and immunosuppressive effects.[3][6]

Antitumor Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines.

Cell LineIC50 (μM)Reference
HCT116 (Human Colon Cancer)>10 (approx.)[10][11][12]

Note: While this compound itself showed lower activity in this specific study, related chaetoglobosins exhibited significant cytotoxicity, suggesting the potential for structural modification to enhance efficacy.

Phytotoxic Activity

This compound has shown significant inhibitory effects on plant growth, indicating its potential as a natural herbicide.

Plant SpeciesConcentrationInhibition Rate (%)Reference
Radish (Raphanus sativus) Seedlings (Root)50 ppm>60[10][11][12]
Radish (Raphanus sativus) Seedlings (Hypocotyl)50 ppm≥60[10][11][12]
Antifungal Activity

This compound has also been evaluated for its antifungal properties against plant pathogens.

Fungal PathogenEC50 (μg/mL)Reference
Botrytis cinerea8.25[8]

Conclusion

This compound is a fascinating fungal metabolite with a diverse range of biological activities. Its discovery from various fungal sources, particularly Chaetomium globosum, highlights the rich chemical diversity of the fungal kingdom. The methodologies for its isolation and the understanding of its biosynthetic pathway provide a solid foundation for further research. The potent phytotoxic and notable antifungal activities of this compound suggest its potential application in agriculture. While its direct antitumor activity may be moderate, its unique chemical scaffold presents a valuable template for the development of novel therapeutic agents through structural modification and semi-synthesis. This guide serves as a comprehensive resource to stimulate and support future investigations into the promising potential of this compound.

References

A Technical Guide to Fungal Production of Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites.[1] These compounds are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and are biosynthesized from the amino acid tryptophan.[1][2] Chaetoglobosins, including this compound, have garnered significant interest from the scientific community due to their wide range of biological activities. These activities include antitumor, phytotoxic, and immunosuppressive properties, making them promising candidates for drug development and agrochemical applications.[3] This technical guide provides an in-depth overview of the fungal strains known to produce this compound, detailed experimental protocols for its isolation and purification, and quantitative data to support research and development efforts.

Fungal Strains Producing this compound

Several fungal species, primarily from the genus Chaetomium, are known producers of this compound. Endophytic and marine-derived fungi have also been identified as sources of this valuable metabolite.

Primary Producing Species:

  • Chaetomium globosum : This is the most widely reported producer of a variety of chaetoglobosins, including this compound.[4][5][6][7] It is a ubiquitous filamentous fungus found in diverse environments such as soil, decaying plant material, and as an endophyte in plants like Ginkgo biloba.[4][7][8]

  • Penicillium chrysogenum : An endophytic fungus isolated from mangrove species has also been shown to produce this compound, alongside other chaetoglobosin derivatives.[9][10]

Other Potential Producers:

The chaetoglobosin class of compounds has been isolated from a variety of other fungal genera, and while not all have been explicitly shown to produce this compound, they represent potential sources for screening and discovery:

  • Aspergillus species[2]

  • Phomopsis species[3]

  • Discosia rubi[1]

Quantitative Data on this compound Production

The yield of this compound can be influenced by several factors, including the fungal strain, culture medium, and fermentation conditions. The following tables summarize key quantitative data from published studies.

Table 1: Fungal Strains and Reported Chaetoglobosin Production

Fungal StrainCompound IsolatedSource of IsolationReference
Chaetomium globosumThis compoundEndophyte in Ginkgo biloba[7]
Chaetomium sp. UJN-EF006This compoundEndophyte in Vaccinium bracteatum[2][8]
Penicillium chrysogenum V11This compoundMangrove Endophytic Fungus[9]
Chaetomium globosum C2F17This compoundCoral-Associated Fungus[11]

Table 2: Optimal Culture Conditions for Chaetoglobosin Production

ParameterOptimal ConditionFungal SpeciesReference
pH Neutral (around 7.0)Chaetomium globosum[12][13]
Temperature 18-28 °CChaetomium globosum[4][14]
Culture Medium Potato Dextrose Agar (PDA), Oatmeal Agar (OA)Chaetomium globosum[12][15]
Fermentation Time 15-45 daysChaetomium globosum[11][16]

Experimental Protocols

This section details the methodologies for the isolation, cultivation, extraction, and purification of this compound from fungal sources.

Isolation and Cultivation of Endophytic Fungi

This protocol is adapted from the methodology used for isolating endophytic fungi from plant tissues.

  • Surface Sterilization of Plant Material:

    • Collect fresh, healthy plant tissues (e.g., leaves, stems).

    • Wash the tissues thoroughly with running tap water.

    • Sequentially immerse the tissues in 75% ethanol for 60 seconds, followed by a sodium hypochlorite solution (e.g., 5%) for 2-5 minutes.

    • Rinse the sterilized tissues 3-5 times with sterile distilled water to remove any residual sterilizing agents.

  • Fungal Isolation:

    • Aseptically cut the surface-sterilized plant tissues into small segments (e.g., 5x5 mm).

    • Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

    • Monitor the plates for fungal growth emerging from the plant segments.

  • Pure Culture Preparation:

    • Once fungal mycelia are observed, aseptically transfer a small piece of the mycelium to a fresh PDA plate.

    • Repeat this sub-culturing process until a pure culture is obtained.

    • For long-term storage, pure cultures can be maintained on PDA slants at 4°C or as glycerol stocks at -80°C.

Large-Scale Fermentation for this compound Production

This protocol describes a solid-state fermentation method commonly used for producing chaetoglobosins.

  • Inoculum Preparation:

    • Grow the desired fungal strain on PDA plates for 7-10 days, or until sufficient sporulation or mycelial growth is observed.

    • Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. Alternatively, mycelial plugs can be used as inoculum.

  • Solid-State Fermentation:

    • Prepare the solid substrate medium. A common medium is rice medium, consisting of rice and water in a 1:1 to 1:1.25 (w/v) ratio in Erlenmeyer flasks.

    • Autoclave the medium to ensure sterility.

    • Inoculate the sterilized medium with the fungal spore suspension or mycelial plugs.

    • Incubate the flasks under static conditions at room temperature (around 25°C) for an extended period, typically 30-45 days.[11]

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermented solid substrate.

  • Extraction:

    • After the incubation period, chop the solid fermented culture into smaller pieces.

    • Extract the fungal biomass and substrate repeatedly (e.g., 3 times) with a suitable organic solvent, such as ethyl acetate (EtOAc) or methanol (MeOH).[11][16]

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (optional but recommended):

    • If the initial extraction was with methanol, the crude extract can be partitioned between water and ethyl acetate. The ethyl acetate fraction will contain the less polar compounds, including chaetoglobosins.

  • Column Chromatography:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

  • Further Purification:

    • Combine fractions containing this compound based on their TLC profiles.

    • Perform further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[11]

    • Use a suitable mobile phase for HPLC, such as a gradient of methanol or acetonitrile in water, to achieve final purification of this compound.[11]

Structure Elucidation and Quantification
  • Structure Confirmation: The purified compound's structure is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

  • Quantification: The quantity of this compound in an extract can be determined using analytical HPLC with a Diode Array Detector (DAD), by comparing the peak area to a standard curve of a known concentration of pure this compound.

Visualizations

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of chaetoglobosins involves a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme.[17] The following diagrams illustrate a simplified overview of the chaetoglobosin biosynthetic pathway and a typical experimental workflow for its production and isolation.

Chaetoglobosin_Biosynthesis Tryptophan Tryptophan PKS_NRPS PKS-NRPS Hybrid Enzyme Tryptophan->PKS_NRPS Malonyl_CoA Malonyl-CoA (extender units) Malonyl_CoA->PKS_NRPS Polyketide_Chain Polyketide-Tryptophan Intermediate PKS_NRPS->Polyketide_Chain Cyclization Intramolecular Diels-Alder Cyclization Polyketide_Chain->Cyclization Prochaetoglobosin Prochaetoglobosin Intermediate Cyclization->Prochaetoglobosin Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, reductases) Prochaetoglobosin->Tailoring_Enzymes Chaetoglobosin_F This compound Tailoring_Enzymes->Chaetoglobosin_F

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow Start Fungal Strain Selection (e.g., Chaetomium globosum) Fermentation Solid-State Fermentation (e.g., Rice Medium, 30-45 days) Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Purification Preparative HPLC (C18 Column) Fractions->Purification Final_Product Pure this compound Purification->Final_Product Analysis Structural Elucidation (NMR, HRMS) Final_Product->Analysis

Caption: Experimental workflow for this compound production.

Logical_Relationships cluster_genera Producing Fungal Genera cluster_species Specific Strains cluster_sources Isolation Sources ChF This compound Chaetomium Chaetomium C_globosum C. globosum Chaetomium->C_globosum Penicillium Penicillium P_chrysogenum P. chrysogenum Penicillium->P_chrysogenum Other Other Genera (Aspergillus, Phomopsis) Other->ChF potential producers C_globosum->ChF produces Endophyte Endophytic C_globosum->Endophyte Marine Marine-derived C_globosum->Marine Soil Soil/Plant Debris C_globosum->Soil P_chrysogenum->ChF produces P_chrysogenum->Endophyte

Caption: Relationships between fungal producers and this compound.

References

Chaetoglobosin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a naturally occurring cytochalasan alkaloid, a class of fungal secondary metabolites known for their wide range of biological activities.[1] First isolated from fungi of the Chaetomium genus, particularly Chaetomium globosum, this complex macrocyclic molecule has garnered interest in the scientific community for its potential as an antineoplastic, immunomodulatory, and antifungal agent.[1] Structurally, chaetoglobosins are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.[1] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a structurally intricate molecule with multiple stereocenters. Its core is a cytochalasan skeleton, featuring a large macrocycle fused to a substituted isoindole ring system.

this compound Chemical Structure

Image 1. 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReference(s)
CAS Number 55945-75-0[PubChem]
Molecular Formula C₃₂H₃₈N₂O₅[PubChem]
Molecular Weight 530.7 g/mol [PubChem]
IUPAC Name (1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0¹,¹⁸.0¹⁴,¹⁶]henicosa-7,11-diene-2,6,21-trione[PubChem]
Class Cytochalasan Alkaloid[PubChem]
Natural Source Chaetomium globosum, Chaetomium subaffine[PubChem]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its ability to interact with the cellular cytoskeleton and modulate immune signaling pathways.

Mechanism of Action: Actin Polymerization Inhibition

Like other members of the cytochalasan family, the primary mechanism of action for this compound is the disruption of actin filament dynamics. Chaetoglobosins bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the association and dissociation of actin monomers. This "capping" activity effectively disrupts the process of actin polymerization, which is critical for numerous cellular functions including cell motility, division (cytokinesis), and maintenance of cell shape. The interference with the actin cytoskeleton is a key contributor to its cytotoxic and anti-proliferative effects.

Actin_Polymerization_Inhibition cluster_0 Actin Dynamics cluster_1 Inhibitory Action cluster_2 Cellular Consequences G-actin G-actin Polymerization Polymerization G-actin->Polymerization F-actin Filamentous Actin (F-actin) (Barbed End) Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton Polymerization->F-actin Chaeto_F This compound Chaeto_F->F-actin Binds to and caps the barbed end Inhibition_Cytokinesis Inhibition of Cytokinesis Disrupted_Cytoskeleton->Inhibition_Cytokinesis Apoptosis Induction of Apoptosis Disrupted_Cytoskeleton->Apoptosis Inhibition_Motility Inhibition of Cell Motility

Diagram 1. Mechanism of this compound on Actin Dynamics.

Immunomodulatory Activity via TLR9 Signaling

This compound has been shown to possess significant immunomodulatory properties, specifically by inhibiting the maturation and function of bone marrow-derived dendritic cells (DCs).[2] This effect is mediated through the Toll-like receptor 9 (TLR9) signaling pathway.[2] Upon stimulation with CpG-DNA (a TLR9 agonist), this compound treatment leads to:

  • Suppression of TLR9 expression.[1]

  • Inhibition of the activation of MAPKs (p38 and JNK) and the nuclear translocation of NF-κB and STAT1.[1]

  • Reduced expression of DC surface maturation markers (CD40, CD80, CD86, and MHC-II).[1]

  • Decreased production of the pro-inflammatory cytokine IL-12 and chemokine CXCL-10.[1]

This cascade of inhibition ultimately impairs the ability of DCs to elicit allogeneic T-cell proliferation, suggesting a potential therapeutic role for this compound in managing autoimmune or inflammatory diseases.[1]

TLR9_Signaling_Pathway cluster_0 Dendritic Cell Activation cluster_1 Inhibition by this compound CpG_DNA CpG-DNA TLR9 TLR9 CpG_DNA->TLR9 MAPK p38 / JNK Activation TLR9->MAPK Transcription_Factors NF-κB / STAT1 Nuclear Translocation MAPK->Transcription_Factors Maturation DC Maturation & Function (CD40, CD80, CD86, MHC-II) (IL-12, CXCL-10) Transcription_Factors->Maturation Chaeto_F This compound Chaeto_F->TLR9 Suppresses Expression Chaeto_F->MAPK Inhibits Activation Chaeto_F->Transcription_Factors Inhibits Translocation

Diagram 2. Inhibition of TLR9 Signaling by this compound.

Quantitative Biological Data

The biological effects of this compound have been quantified in several studies, providing key metrics for its potency against various cell types.

Activity TypeTarget Organism / Cell LineAssay TypeMetricValue (µg/mL)Reference(s)
Antifungal Botrytis cinereaMycelial Growth InhibitionEC₅₀8.25[3]
Cytotoxicity KB (Human epidermoid carcinoma)MTT AssayIC₅₀22.99[1]
Cytotoxicity K562 (Human leukemia)MTT AssayIC₅₀18.89[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Provided below are representative protocols for key experiments involving this compound.

Cytotoxicity Evaluation via MTT Assay

This protocol outlines the measurement of this compound's cytotoxic effects on human cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., KB, K562) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of This compound. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 4h at 37°C. B->C D 4. Solubilization Remove supernatant. Add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine IC₅₀ value. E->F

Diagram 3. Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., KB, K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Application: A stock solution of this compound in DMSO is serially diluted to various concentrations. The cells are treated with these dilutions (final DMSO concentration typically <0.1%) and incubated for a period of 48 to 72 hours.

  • MTT Reagent: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble purple formazan crystals.

  • Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Immunomodulatory Effect on Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and the subsequent assessment of this compound's effect on their activation.

Methodology:

  • BMDC Generation:

    • Harvest bone marrow cells from the femurs and tibias of mice (e.g., C57BL/6).

    • Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).

    • On day 3, replace half of the culture medium with fresh medium containing GM-CSF and IL-4.

    • On day 6 or 7, collect the non-adherent and loosely adherent cells, which are immature BMDCs.

  • BMDC Treatment and Stimulation:

    • Plate the immature BMDCs in fresh culture plates.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a TLR9 agonist, such as CpG-DNA (e.g., 1 µM), for 24 hours.

  • Analysis of Surface Markers (Flow Cytometry):

    • Harvest the treated and stimulated cells.

    • Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD11c, CD40, CD80, CD86, and MHC-II.

    • Analyze the expression levels of these markers on the CD11c+ gated population using a flow cytometer.

  • Analysis of Cytokine Production (ELISA):

    • Collect the culture supernatants from the treated and stimulated BMDCs.

    • Quantify the concentration of cytokines and chemokines, such as IL-12 and CXCL-10, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

This compound is a potent bioactive molecule with well-defined effects on fundamental cellular processes. Its ability to disrupt actin polymerization underpins its cytotoxicity against cancer cells, while its targeted inhibition of the TLR9 signaling pathway in dendritic cells highlights its potential as an immunomodulatory agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound in oncology, immunology, and antifungal drug development. Further investigation is warranted to fully elucidate its in vivo efficacy and safety profile.

References

The Architecture of Chaetoglobosin F Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of Chaetoglobosin F, a member of the cytochalasan family of mycotoxins produced by the filamentous fungus Chaetomium globosum. Chaetoglobosins have garnered significant interest due to their diverse biological activities, including potent cytotoxic and anti-cancer properties. This document details the genetic and enzymatic machinery responsible for the synthesis of the chaetoglobosin scaffold, with a specific focus on the modifications leading to this compound. It includes a summary of the key biosynthetic genes, the enzymes they encode, and the proposed chemical transformations. Furthermore, this guide presents available quantitative data on chaetoglobosin production and outlines detailed experimental protocols relevant to the study of this intricate metabolic pathway. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

Chaetoglobosins are a class of fungal secondary metabolites characterized by a perhydroisoindolone ring system fused to a macrocycle, with a 10-(indol-3-yl) group derived from tryptophan.[1][2][3] These compounds are primarily produced by fungi of the genus Chaetomium, with Chaetomium globosum being a prolific source.[3][4] this compound, along with its congeners, exhibits a range of biological activities, making its biosynthetic pathway a subject of considerable scientific inquiry.[3] Understanding the enzymatic logic behind its construction is crucial for pathway engineering efforts aimed at producing novel analogs with improved therapeutic properties.

The Chaetoglobosin Biosynthetic Gene Cluster

The genetic blueprint for chaetoglobosin biosynthesis is located in a dedicated gene cluster. While the cluster for Chaetoglobosin A has been more extensively studied in both Chaetomium globosum and Penicillium expansum, the core machinery is highly conserved for the production of other chaetoglobosins, including this compound.[5][6] The key genes and their putative functions are summarized in Table 1.

Table 1: Key Genes in the Chaetoglobosin Biosynthetic Gene Cluster

GeneEncoded ProteinPutative Function in Chaetoglobosin Biosynthesis
cheAHybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS)Assembly of the polyketide backbone and incorporation of tryptophan.[5]
cheBStand-alone Enoyl ReductaseReduction of the polyketide chain during its assembly by CheA.[5]
CgP450Cytochrome P450 MonooxygenasePost-PKS/NRPS tailoring of the chaetoglobosin scaffold, likely involved in hydroxylation reactions that differentiate chaetoglobosin analogs.[5]
CgFMOFAD-dependent MonooxygenaseAnother key tailoring enzyme responsible for oxidative modifications of the nascent chaetoglobosin intermediate.[5]
CgcheRZn(II)2Cys6 Transcription FactorPathway-specific positive regulator of the che gene cluster.[7]
CgTF1GAL4-like Zn(II)2Cys6 Transcription FactorPositive regulator of chaetoglobosin biosynthesis and sporulation.[5]
CgTF6C2H2 Transcription FactorNegative regulator of chaetoglobosin biosynthesis, potentially involved in a feedback mechanism.[2][5]
laeAGlobal RegulatorPositively influences the expression of the chaetoglobosin gene cluster.[1]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the assembly of a polyketide-peptide hybrid molecule, followed by cyclization and a series of oxidative modifications.

Core Scaffold Formation

The initial steps are catalyzed by the multifunctional PKS-NRPS enzyme, CheA, in conjunction with the enoyl reductase CheB.[5] CheA utilizes acetyl-CoA as a starter unit and malonyl-CoA for the iterative extension of the polyketide chain. The NRPS module of CheA then incorporates L-tryptophan. The resulting linear intermediate undergoes a spontaneous intramolecular condensation and a Diels-Alder reaction to form the key intermediate, prochaetoglobosin.[8]

Tailoring Steps to this compound

The conversion of the prochaetoglobosin intermediate to various chaetoglobosin analogs is orchestrated by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases and FAD-dependent monooxygenases.[5] These enzymes introduce hydroxyl groups and other modifications at specific positions on the scaffold, leading to the structural diversity observed in this family of natural products. While the precise sequence of events leading to this compound is not definitively established, it is understood to arise from the same pool of early intermediates as Chaetoglobosin A. The structural difference between Chaetoglobosin A and F lies in the oxidation state of the macrocyclic ring. It is hypothesized that specific P450s and/or other oxidoreductases are responsible for these differential modifications.

Chaetoglobosin_F_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_NRPS PKS-NRPS (CheA) + ER (CheB) Acetyl-CoA->PKS_NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS L-Tryptophan L-Tryptophan L-Tryptophan->PKS_NRPS Prochaetoglobosin Prochaetoglobosin Intermediate PKS_NRPS->Prochaetoglobosin Polyketide & Peptide Assembly, Cyclization Tailoring_Enzymes Tailoring Enzymes (P450s, FMOs) Prochaetoglobosin->Tailoring_Enzymes Chaetoglobosin_A Chaetoglobosin A Tailoring_Enzymes->Chaetoglobosin_A Specific Oxidations Chaetoglobosin_F This compound Tailoring_Enzymes->Chaetoglobosin_F Alternative Oxidations

Proposed biosynthetic pathway for Chaetoglobosins A and F.

Quantitative Data

Quantitative data on the production of specific chaetoglobosins can vary significantly depending on the fungal strain, culture conditions, and analytical methods used. While much of the published data focuses on the more abundant Chaetoglobosin A, some studies have reported yields for this compound.

Table 2: Production of Chaetoglobosin A in Chaetomium globosum

Strain/ConditionProductYield (mg/L)Reference
C. globosum W7 (Wild Type)Chaetoglobosin A58.66[9]
C. globosum W7 (CgMfs1 silenced)Chaetoglobosin A17.13 - 19.95[9]
C. globosum W7 (CgMfs1 overexpression)Chaetoglobosin A298.77[9]
C. globosum (CgcheR overexpression)Chaetoglobosin A260[6][7]
C. globosum on cornstalk (Wild Type)Chaetoglobosin A40.32[9]
C. globosum on cornstalk (CgMfs1 overexpression)Chaetoglobosin A191.90[9]

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the this compound biosynthetic pathway.

Fungal Culture and Chaetoglobosin Extraction
  • Culture: Chaetomium globosum is typically cultured on Potato Dextrose Agar (PDA) for routine maintenance. For chaetoglobosin production, solid-state fermentation on rice medium or liquid fermentation in Potato Dextrose Broth (PDB) is commonly employed.[9]

  • Extraction: The fungal culture (mycelia and medium) is extracted with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[9] The organic extract is then concentrated under reduced pressure.

HPLC Analysis of Chaetoglobosins

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of chaetoglobosins.

  • Sample Preparation: The dried crude extract is redissolved in methanol, filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set at characteristic wavelengths for chaetoglobosins (around 220, 270, and 290 nm).

    • Quantification: A standard curve is generated using a purified this compound standard.

HPLC_Workflow Start Fungal Culture Extract Dissolve Dissolve in Methanol Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detection UV Detector (220, 270, 290 nm) HPLC->Detection Analysis Data Analysis (Quantification) Detection->Analysis

General workflow for HPLC analysis of chaetoglobosins.
Gene Knockout using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for targeted gene disruption in C. globosum to elucidate gene function.

  • Vector Construction: A vector co-expressing the Cas9 nuclease and a single guide RNA (sgRNA) targeting the gene of interest is constructed. Homologous recombination arms flanking a selection marker (e.g., hygromycin resistance) are also included for targeted integration.

  • Transformation: Protoplasts of C. globosum are prepared and transformed with the CRISPR/Cas9 vector, often using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR and Southern blotting.

CRISPR_Workflow Design Design sgRNA targeting gene of interest Construct Construct CRISPR/Cas9 vector with selection marker Design->Construct Transform Transform C. globosum protoplasts Construct->Transform Select Select transformants on antibiotic medium Transform->Select Verify Verify gene knockout (PCR, Southern Blot) Select->Verify Analyze Phenotypic and metabolic analysis Verify->Analyze

Workflow for CRISPR/Cas9-mediated gene knockout in C. globosum.

Regulatory Network

The production of chaetoglobosins is tightly regulated at the transcriptional level. Several transcription factors have been identified that either activate or repress the expression of the biosynthetic gene cluster.

Regulatory_Network LaeA LaeA (Global Regulator) CgcheR CgcheR/CgTF1 (Pathway-specific Activator) LaeA->CgcheR Activates che_cluster chaetoglobosin biosynthetic gene cluster CgcheR->che_cluster Activates transcription CgTF6 CgTF6 (Negative Regulator) CgTF6->che_cluster Represses transcription Chaetoglobosins Chaetoglobosins che_cluster->Chaetoglobosins Produces Chaetoglobosins->CgTF6 Induces?

Simplified regulatory network of chaetoglobosin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a sophisticated interplay of enzymes and regulatory proteins. While the core pathway is largely understood, further research is needed to fully elucidate the specific tailoring reactions that lead to the diverse array of chaetoglobosin structures. The application of advanced analytical techniques, such as high-resolution mass spectrometry for intermediate identification, and the use of powerful genetic tools like CRISPR/Cas9 will continue to unravel the remaining mysteries of this fascinating pathway. A deeper understanding will not only advance our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel chaetoglobosin analogs with enhanced therapeutic potential for the benefit of drug development professionals and the broader scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaetoglobosin F is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their potent biological activities.[1][2] As a member of this family, the primary mechanism of action of this compound revolves around its interaction with the cellular cytoskeleton, specifically targeting actin filaments.[3][4] This interaction disrupts actin dynamics, leading to a cascade of downstream cellular effects, including cytotoxicity, and immunomodulation. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Interaction with Actin

The consequences of this disruption are profound and include:

  • Inhibition of cell motility and migration: The dynamic remodeling of the actin cytoskeleton is fundamental to cell movement.

  • Disruption of cytokinesis: Actin filaments form the contractile ring that is necessary for the physical separation of daughter cells during cell division.

  • Alterations in cell morphology: The actin cytoskeleton provides structural support and determines cell shape.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies, primarily focusing on their cytotoxic effects against different cell lines.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundKB (human nasopharyngeal)Cytotoxicity52.0[8]
Chaetoglobosin UKB (human nasopharyngeal)Cytotoxicity16.0[8]
Chaetoglobosin CKB (human nasopharyngeal)Cytotoxicity34.0[8]
Chaetoglobosin EKB (human nasopharyngeal)Cytotoxicity48.0[8]
Chaetoglobosin FaHCT116 (human colon cancer)Cytotoxicity5.85[4]
Chaetoglobosin AHCT116 (human colon cancer)Cytotoxicity3.15[9]
Etoposide (Control)HCT116 (human colon cancer)Cytotoxicity2.13[9]

Cellular Effects and Signaling Pathways

Beyond its direct effects on the actin cytoskeleton, this compound has been shown to modulate specific signaling pathways, leading to a broader range of biological activities.

Immunomodulatory Effects via TLR9 Signaling

This compound has been demonstrated to possess immunomodulatory properties by affecting the function of bone marrow-derived dendritic cells (DCs).[10] Specifically, it has been shown to interact with the Toll-like receptor 9 (TLR9) signaling pathway.[10] TLR9 is an intracellular receptor that recognizes CpG DNA from bacteria and viruses, triggering an immune response. This compound can modulate the response of DCs to CpG-DNA stimulation.[10]

Induction of Apoptosis and Cell Cycle Arrest

While detailed studies on this compound are limited, other chaetoglobosins, such as Chaetoglobosin E, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[11][12] The proposed mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[11] Furthermore, effects on cell cycle regulatory proteins, including cyclinB1 and CDC2, have been observed, leading to G2/M phase arrest.[11][12] Given the conserved core mechanism of actin disruption, it is plausible that this compound induces similar effects.

Experimental Protocols

Preparation of Actin from Rabbit Skeletal Muscle

This protocol is adapted from established methods for purifying actin for in vitro assays.[1][3]

Materials:

  • Rabbit skeletal muscle acetone powder

  • Buffer A: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT

  • 2 M KCl solution

  • 1 M MgCl2 solution

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Extract the muscle acetone powder with cold Buffer A for 30 minutes with stirring on ice.

  • Centrifuge at 16,000 RPM for 30 minutes at 4°C to pellet the debris.

  • Collect the supernatant and filter through cheesecloth.

  • To the supernatant, add KCl to a final concentration of 50 mM and MgCl2 to a final concentration of 2 mM to induce polymerization of G-actin to F-actin. Stir for 1 hour at room temperature.

  • Add solid KCl to a final concentration of 0.8 M and stir for 30 minutes in the cold to dissociate tropomyosin.

  • Pellet the F-actin by ultracentrifugation at 35,000 RPM for 2 hours.

  • Resuspend the pellet in Buffer A and dialyze against Buffer A for 2-3 days to depolymerize the F-actin back to G-actin.

  • Clarify the G-actin solution by ultracentrifugation at 35,000 RPM for 2 hours. The supernatant contains purified G-actin.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the kinetics of actin polymerization using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.[13][14]

Materials:

  • Purified G-actin (a fraction of which is pyrene-labeled)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • G-Buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of G-actin (containing 5-10% pyrene-labeled actin) in G-Buffer.

  • In a 96-well black plate, add varying concentrations of this compound or vehicle control.

  • Initiate polymerization by adding the Polymerization Buffer to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.

  • The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.[15][16][17]

Materials:

  • Cultured cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis following treatment with this compound.[18][19]

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Chaetoglobosin_F_Actin_Interaction cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->F-actin Binds to barbed end Chaetoglobosin_F_TLR9_Signaling cluster_cell Dendritic Cell CpG-DNA CpG-DNA TLR9 TLR9 CpG-DNA->TLR9 Activates MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-kB TRAF6->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates This compound This compound This compound->TLR9 Modulates response Experimental_Workflow_Chaetoglobosin_F Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Cell-Based Assays Cell-Based Assays Start->Cell-Based Assays Actin_Polymerization Actin Polymerization Assay In Vitro Assays->Actin_Polymerization Cell_Viability Cell Viability (MTT) Assay Cell-Based Assays->Cell_Viability Mechanism_Elucidation Mechanism_Elucidation Actin_Polymerization->Mechanism_Elucidation Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Viability->Apoptosis_Assay Apoptosis_Assay->Mechanism_Elucidation

References

Chaetoglobosin F effect on actin cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Effects of Chaetoglobosin F on the Actin Cytoskeleton

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a member of the cytochalasan family of mycotoxins, is recognized for its significant biological activities, primarily stemming from its potent interaction with the cellular actin cytoskeleton. Disruption of this fundamental structural and functional component leads to a cascade of cellular effects, including cytotoxicity, inhibition of cell migration, and cell cycle arrest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols for its study, and illustrates the signaling pathways involved in actin dynamics.

Core Mechanism of Action: Disruption of Actin Dynamics

Chaetoglobosins belong to the broader class of cytochalasans, which are well-characterized actin filament (F-actin) capping agents.[1][2] While direct biochemical studies on this compound are limited, its mechanism can be inferred from extensive research on closely related compounds like Chaetoglobosin A and J.[3][4][5]

The primary mechanism involves high-affinity binding to the barbed (fast-growing) end of F-actin.[1][3] This interaction physically obstructs the addition of globular actin (G-actin) monomers, effectively capping the filament and halting its elongation.[3] This capping action shifts the dynamic equilibrium of the actin polymer, leading to a net depolymerization of existing filaments as the disassembly from the pointed (slow-growing) end continues. The consequence is a dose-dependent disruption of the entire actin cytoskeleton, impacting numerous cellular processes.[6]

Figure 1. Proposed mechanism of this compound inhibiting actin filament elongation.

Quantitative Data Presentation

The biological activity of this compound and its analogs has been quantified in various assays. The following tables summarize key findings regarding its cytotoxicity and impact on actin-dependent processes.

Table 1: Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayIC50 ValueReference
This compound A549 (Human Lung Carcinoma)Cytotoxicity< 20 µM[5]
This compound HeLa (Human Cervical Cancer)Cytotoxicity< 20 µM[5]
Chaetoglobosin AT-24 (Human Bladder Cancer)MTT48.14 ± 10.25 µM[7]
Chaetoglobosin ELNCaP (Human Prostate Cancer)Antiproliferative0.62 µM[8]
Chaetoglobosin EB16F10 (Mouse Melanoma)Antiproliferative2.78 µM[8]
Chaetoglobosin FexHCT116 (Human Colon Cancer)Cytotoxicity3.15 µM[1]
Table 2: Effects of Chaetoglobosins on Actin Polymerization
CompoundParameterEffectConcentrationConditionsReference
Chaetoglobosin JActin PolymerizationDecreased rate and extentStoichiometricIn vitro, 75 mM KCl, 0.2 mM ATP, 25°C[3]
Chaetoglobosin JF-actin FilamentsInduces slow depolymerizationStoichiometricIn vitro[3]
Chaetoglobosin JElongationInhibited at barbed endSubstoichiometricIn vitro[3]

Signaling Pathways Regulating the Actin Cytoskeleton

The organization of the actin cytoskeleton is tightly controlled by a complex web of signaling pathways, most notably those governed by the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[9][10] These proteins act as molecular switches, integrating extracellular signals to orchestrate the formation of specific actin structures like stress fibers, lamellipodia, and filopodia.[10] By directly targeting F-actin, this compound acts downstream of these regulatory pathways, overriding their control and causing a global collapse of actin-based structures. This disruption fundamentally interferes with cellular processes that rely on Rho GTPase signaling, such as cell adhesion, migration, and cytokinesis.

Figure 2. Rho GTPase signaling and the disruptive effect of this compound.

Experimental Protocols

Investigating the effects of this compound requires a combination of cellular and biochemical assays. The following protocols provide a framework for key experiments.

Visualizing Actin Cytoskeleton Disruption in Cells

This protocol details the use of fluorescence microscopy to observe morphological changes in the actin cytoskeleton following treatment.

  • Cell Culture: Plate adherent cells (e.g., A549, HeLa, or fibroblasts) onto sterile glass coverslips within a 24-well plate. Culture in appropriate media until 60-70% confluency.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control. Incubate cells with the compound for a specified time (e.g., 4 hours).[11]

  • Fixation: Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS). Fix with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[12]

  • Permeabilization: Wash twice with PBS. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 5 minutes.[11]

  • Blocking: Wash twice with PBS. To prevent non-specific binding, incubate with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[12]

  • F-Actin Staining: Incubate with a fluorescent phalloidin conjugate (e.g., TRITC-phalloidin, 0.5 µg/mL) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.[11][13]

  • Nuclear Counterstain: Wash three times with PBS. Incubate with a nuclear stain like DAPI (1 µg/mL) for 5 minutes.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope with appropriate filter sets.

G Cell Seeding\non Coverslips Cell Seeding on Coverslips Compound\nTreatment Compound Treatment Cell Seeding\non Coverslips->Compound\nTreatment Fixation\n(Formaldehyde) Fixation (Formaldehyde) Compound\nTreatment->Fixation\n(Formaldehyde) Permeabilization\n(Triton X-100) Permeabilization (Triton X-100) Fixation\n(Formaldehyde)->Permeabilization\n(Triton X-100) Staining\n(Phalloidin/DAPI) Staining (Phalloidin/DAPI) Permeabilization\n(Triton X-100)->Staining\n(Phalloidin/DAPI) Microscopy\nImaging Microscopy Imaging Staining\n(Phalloidin/DAPI)->Microscopy\nImaging

Figure 3. Experimental workflow for fluorescence imaging of the actin cytoskeleton.

In Vitro Actin Polymerization Assay (Pyrene-Actin)

This biochemical assay directly measures the effect of this compound on the kinetics of G-actin polymerization into F-actin.

  • Reagent Preparation:

    • G-Actin: Reconstitute lyophilized pyrene-labeled rabbit skeletal muscle actin in G-buffer (5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT) on ice for 1 hour. Clarify by ultracentrifugation (100,000 x g, 30 min, 4°C) to remove aggregates.

    • Polymerization Buffer (10x): Prepare a 10x stock of KMEI buffer (500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0).

  • Assay Procedure:

    • In a 96-well black microplate, add G-buffer and the desired final concentrations of this compound (or DMSO vehicle).

    • Add the pyrene-actin solution to a final concentration of ~2 µM. Mix gently.

    • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Data Acquisition: Immediately begin measuring fluorescence in a plate reader (Excitation: ~365 nm, Emission: ~407 nm) in kinetic mode, taking readings every 30-60 seconds for 1-2 hours.

  • Analysis: The increase in pyrene fluorescence corresponds to the incorporation of G-actin into F-actin. Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate, which can be compared across different compound concentrations to determine inhibitory effects.

Cell Migration and Invasion Assays

Actin dynamics are essential for cell motility. The wound healing (scratch) assay and the transwell invasion assay are effective methods to quantify the functional impact of this compound.

  • Wound Healing (Scratch) Assay:

    • Grow a confluent monolayer of cells in a 6-well plate.

    • Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh medium containing various concentrations of this compound or a vehicle control.

    • Image the wound at time 0 and at subsequent time points (e.g., every 8 hours) using a phase-contrast microscope.

    • Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.[14][15]

  • Transwell Invasion Assay:

    • Use transwell inserts with an 8 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) to simulate an extracellular matrix.[15][16]

    • Seed cells (resuspended in serum-free medium with this compound/vehicle) into the upper chamber of the insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the cells that have invaded through the membrane to the lower surface.

    • Count the number of stained cells in several microscopic fields to quantify invasion.[16]

Conclusion and Future Perspectives

This compound is a potent modulator of the actin cytoskeleton, exerting its effects by capping the barbed end of actin filaments and inhibiting polymerization. This activity translates to significant functional consequences for the cell, including cytotoxicity and the inhibition of migration and invasion. The protocols outlined here provide robust methods for characterizing these effects in both cellular and biochemical contexts.

Future research should focus on obtaining high-resolution structural data of the this compound-actin complex to precisely define its binding site and interactions. Furthermore, detailed kinetic analysis of its effect on both the nucleation and elongation phases of actin polymerization will provide a more complete quantitative picture of its mechanism. Finally, exploring the interplay between this compound-induced actin disruption and specific cellular signaling pathways will be crucial for fully understanding its biological impact and evaluating its potential as a therapeutic agent or a tool for cell biology research.

References

The Biological Activities of Chaetoglobosin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a naturally occurring cytochalasan alkaloid produced by various fungi, notably from the genus Chaetomium.[1][2] As a member of the chaetoglobosin family, it is characterized by a complex chemical structure featuring a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1][2] This class of compounds has garnered significant interest within the scientific community due to a wide array of biological activities. This compound, in particular, has demonstrated a range of effects including antitumor, phytotoxic, immunosuppressive, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound exhibits a diverse portfolio of biological effects, which have been quantified in various in vitro studies. The following tables summarize the key quantitative data associated with its principal activities.

Table 1: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Human Colon CancerNot explicitly cytotoxic, but its derivative was[4][5]
A549Lung Cancer-[6]
MDA-MB231Breast Cancer-[6]
BC1Cholangiocarcinoma-[1]
KKU-100Cholangiocarcinoma-[1]
KKU-OCA17Cholangiocarcinoma-[1]

Note: While this compound itself did not show remarkable cytotoxicity in the cited HCT116 study, its semisynthetic derivative, chaetoglobosin Fa, did, suggesting the potential for structural modification to enhance this activity.[4][5]

Table 2: Phytotoxic Activity of this compound
Plant SpeciesEffectConcentrationInhibition Rate (%)Reference
Radish (Raphanus sativus)Seedling Growth Inhibition50 ppm>60%[4][5]
Table 3: Antifungal Activity of this compound
Fungal SpeciesEC₅₀ (µg/mL)Reference
Botrytis cinerea<10
Sclerotinia sclerotiorum-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.

  • Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 2,000 cells/well) and incubate under standard conditions until they reach the desired confluence.

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72-96 hours).

  • Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye and debris. Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Solubilization and Absorbance Reading: After staining, wash the plates again with 1% acetic acid to remove unbound dye. Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye. Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat cells with different concentrations of this compound and incubate for the desired period.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Phytotoxicity Assay: Radish Seedling Inhibition

This assay evaluates the effect of this compound on the growth of radish seedlings.

  • Preparation of Test Plates: Prepare a solution of this compound in a suitable solvent (e.g., acetone) at the desired concentrations (e.g., 50 ppm and 200 ppm). Apply the solution to filter paper in a petri dish or a well of a multi-well plate and allow the solvent to evaporate completely.

  • Seed Germination: Place a set number of surface-sterilized radish seeds (e.g., 10-20 seeds) onto the treated filter paper. Add a small amount of sterile water to moisten the filter paper.

  • Incubation: Seal the plates and incubate them in the dark at a controlled temperature (e.g., 25°C) for a period of 4 days.

  • Data Collection: After the incubation period, measure the length of the roots and hypocotyls of the seedlings. Calculate the percentage of growth inhibition compared to a control group treated only with the solvent.

Antifungal Assay: Mycelial Growth Inhibition against Botrytis cinerea

This method assesses the ability of this compound to inhibit the growth of the phytopathogenic fungus Botrytis cinerea.

  • Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it. While the medium is still molten (around 55°C), add this compound (dissolved in a small amount of DMSO) to achieve the desired final concentrations (e.g., 0.5, 2.5, 5.0 µg/mL). Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control. The EC₅₀ value can then be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, research on its and related compounds' immunomodulatory effects has elucidated its interaction with key signaling pathways.

Immunosuppressive Activity via TLR9 Signaling in Dendritic Cells

This compound has been shown to possess immunomodulatory properties by affecting the function of bone marrow-derived dendritic cells (DCs).[4] Specifically, it inhibits the maturation and immunostimulatory function of DCs stimulated with CpG-DNA, a ligand for Toll-like receptor 9 (TLR9).[4] The proposed mechanism involves the suppression of TLR9 expression and the subsequent inhibition of downstream signaling cascades.[4]

This compound was found to inhibit the CpG-induced activation of MAPKs (p38 and JNK, but not ERK) and the nuclear translocation of NF-κB and STAT1.[4] This leads to a reduction in the expression of surface molecules like CD40, CD80, and CD86, and a decrease in the production of pro-inflammatory cytokines such as IL-12.[4]

TLR9_Signaling_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG-DNA CpG-DNA TLR9 TLR9 CpG-DNA->TLR9 binds MyD88 MyD88 TLR9->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs p38, JNK TRAF6->MAPKs IKK Complex IKK Complex TRAF6->IKK Complex STAT1 STAT1 MAPKs->STAT1 activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB (p65) NF-κB_nuc NF-κB (p65) NF-κB->NF-κB_nuc translocates Gene_Transcription ↓ Cytokine Production (e.g., IL-12) ↓ Co-stimulatory Molecules (CD40, CD80, CD86) NF-κB_nuc->Gene_Transcription STAT1->Gene_Transcription Chaetoglobosin_F This compound Chaetoglobosin_F->TLR9 inhibits expression Chaetoglobosin_F->MAPKs inhibits activation Chaetoglobosin_F->NF-κB_nuc inhibits translocation Chaetoglobosin_F->STAT1 inhibits activation

Caption: Proposed mechanism of this compound's immunosuppressive effect on dendritic cells.
Anti-inflammatory Activity via TLR4 Signaling in Macrophages (inferred from Chaetoglobosin Fex)

While direct studies on this compound's anti-inflammatory mechanism in macrophages are limited, research on the closely related Chaetoglobosin Fex provides valuable insights. Chaetoglobosin Fex has been shown to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a TLR4 ligand.[1] The inhibitory effect is attributed to the suppression of the NF-κB and MAPK (ERK1/2, p38, and JNK1/2) signaling pathways.[1]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 binds TLR4 TLR4 MD2 MD2 MyD88 MyD88 TLR4->MyD88 activates CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs ERK1/2, p38, JNK1/2 TRAF6->MAPKs IKK Complex IKK Complex TRAF6->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB (p65) NF-κB_nuc NF-κB (p65) NF-κB->NF-κB_nuc translocates Gene_Transcription ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NF-κB_nuc->Gene_Transcription Chaetoglobosin_Fex Chaetoglobosin Fex Chaetoglobosin_Fex->MAPKs inhibits phosphorylation Chaetoglobosin_Fex->NF-κB_nuc inhibits translocation

References

Chaetoglobosin F: A Technical Guide to its Phytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin F, a cytochalasan alkaloid produced by various fungi, notably of the Chaetetomium genus, has demonstrated significant phytotoxic properties. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers in agronomy, plant pathology, and natural product chemistry, as well as for professionals in the development of novel herbicides and plant growth regulators.

Introduction

Chaetoglobosins are a class of mycotoxins characterized by a perhydroisoindolone moiety fused to a macrocyclic ring.[1] Among them, this compound has been identified as a potent bioactive compound with a range of biological activities, including phytotoxicity.[2][3] Understanding the precise nature of its phytotoxic effects, the underlying molecular mechanisms, and the experimental approaches to study these phenomena is crucial for harnessing its potential or mitigating its detrimental effects in agricultural settings.

Quantitative Phytotoxic Effects

The phytotoxicity of this compound has been quantitatively assessed, primarily through seedling growth inhibition assays. The following tables summarize the available data on its effects on radish (Raphanus sativus) seedlings.

Table 1: Inhibitory Effects of this compound on Radish Seedling Growth

Concentration (ppm)TargetInhibition Rate (%)Reference
50Root>60[2][3]
50Hypocotyl~60[2]

Table 2: Comparative Phytotoxicity of this compound and its Analogs on Radish Seedling Root Growth

CompoundConcentration (ppm)Inhibition Rate (%)Reference
This compound50>60[2][3]
Chaetoglobosin A50>60[2]
Chaetoglobosin C50<60[2]
Chaetoglobosin E50>60[2]
Chaetoglobosin Fex50>60[2]
Glyphosate (Control)5063.5[2]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of chaetoglobosins is the actin cytoskeleton.[1] These compounds are known to interfere with actin polymerization, leading to the disruption of actin filaments (F-actin).[4] In plant cells, the actin cytoskeleton is crucial for a multitude of processes, including cell division, cell expansion, organelle movement, and polarized growth.

The disruption of the actin cytoskeleton by this compound is hypothesized to trigger a cascade of downstream events leading to the observed phytotoxic effects. This includes, but is not limited to, inhibition of root hair elongation, disruption of cytoplasmic streaming, and ultimately, cessation of plant growth.

G ChaF This compound FActin Actin Filaments (F-actin) ChaF->FActin binds to barbed end Actin Actin Monomers (G-actin) Actin->FActin polymerization FActin->Actin depolymerization Disruption Disruption of Actin Cytoskeleton FActin->Disruption CellDivision Inhibition of Cell Division Disruption->CellDivision CellExpansion Inhibition of Cell Expansion Disruption->CellExpansion CytoplasmicStreaming Disruption of Cytoplasmic Streaming Disruption->CytoplasmicStreaming GrowthInhibition Root & Hypocotyl Growth Inhibition CellDivision->GrowthInhibition CellExpansion->GrowthInhibition CytoplasmicStreaming->GrowthInhibition

Figure 1. Proposed mechanism of this compound phytotoxicity.

Potential Induction of Programmed Cell Death (PCD)

While direct evidence for this compound-induced programmed cell death (PCD) in plants is currently lacking, the disruption of the cytoskeleton is a known trigger for PCD in various organisms. Further research is warranted to investigate whether the phytotoxic effects of this compound involve the activation of plant PCD pathways. Key experimental approaches to explore this include the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting DNA fragmentation and assays to measure caspase-like protease activity, which are hallmarks of PCD.[5][6]

Experimental Protocols

Phytotoxicity Bioassay on Radish Seedlings

This protocol is adapted from the methodology described by Li et al. (2014).[2]

5.1.1. Materials

  • Radish (Raphanus sativus) seeds

  • This compound

  • Acetone

  • Potassium permanganate (KMnO₄)

  • Sterile distilled water

  • 12-well microplates

  • Filter paper

  • Incubator

5.1.2. Procedure

  • Seed Sterilization: Wash radish seeds with running tap water for 2 hours. Subsequently, soak the seeds in a 0.3% KMnO₄ solution for 15 minutes for surface sterilization, followed by rinsing with sterile distilled water until the permanganate color is no longer visible.

  • Preparation of Test Plates: Place two layers of filter paper into each well of a 12-well microplate.

  • Application of this compound: Prepare stock solutions of this compound in acetone at desired concentrations (e.g., 50 ppm and 200 ppm). Apply a defined volume of the this compound solution onto the filter paper in each well. Allow the acetone to evaporate completely in a fume hood. A control group should be prepared using only acetone.

  • Seed Plating: Add 200 µL of sterile distilled water to each well. Carefully place a single, uniform-sized radish seedling onto the filter paper in each well.

  • Incubation: Incubate the microplates in complete darkness at 25°C for 4 days.

  • Data Collection: After the incubation period, measure the length of the primary root and hypocotyl for each seedling. Calculate the inhibition rate for each treatment group relative to the control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedSterilization 1. Seed Sterilization (Wash & 0.3% KMnO4) PlatePrep 2. Plate Preparation (Filter paper in 12-well plate) SeedSterilization->PlatePrep CompoundApp 3. Compound Application (this compound in acetone) PlatePrep->CompoundApp SolventEvap 4. Solvent Evaporation CompoundApp->SolventEvap Hydration 5. Hydration (Add sterile water) SolventEvap->Hydration Seeding 6. Seeding (Place one seedling per well) Hydration->Seeding Incubation 7. Incubation (25°C, dark, 4 days) Seeding->Incubation Measurement 8. Measurement (Root & Hypocotyl length) Incubation->Measurement Calculation 9. Calculation (Inhibition Rate) Measurement->Calculation

Figure 2. Experimental workflow for the phytotoxicity bioassay.

Visualization of Actin Filament Disruption (Proposed)

To directly observe the effect of this compound on the plant actin cytoskeleton, fluorescence microscopy techniques can be employed.

5.2.1. Materials

  • Plant seedlings (e.g., Arabidopsis thaliana expressing a fluorescently tagged actin-binding protein like GFP-fABD2)

  • This compound

  • Microscopy slides and coverslips

  • Confocal laser scanning microscope

5.2.2. Procedure

  • Grow Arabidopsis thaliana seedlings expressing GFP-fABD2 on appropriate growth medium.

  • Treat the seedlings with a solution of this compound at a concentration known to cause phytotoxicity. A control group should be treated with a mock solution.

  • Mount the seedlings on a microscope slide in the treatment solution.

  • Observe the actin cytoskeleton in epidermal cells of the root or hypocotyl using a confocal laser scanning microscope.

  • Acquire time-lapse images to monitor the dynamic changes in actin filament organization following treatment.

TUNEL Assay for Programmed Cell Death (Proposed)

This protocol provides a general framework for detecting DNA fragmentation, a marker of PCD, in plant tissues treated with this compound.[5]

5.3.1. Materials

  • Plant root tips treated with this compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

5.3.2. Procedure

  • Fix the this compound-treated and control plant root tips in the fixative solution.

  • Permeabilize the fixed tissues.

  • Incubate the tissues with the TUNEL reaction mixture to allow the TdT enzyme to label the free 3'-OH ends of fragmented DNA.

  • Wash the tissues to remove unincorporated nucleotides.

  • Mount the samples on a microscope slide and visualize the labeled nuclei using a fluorescence microscope. An increase in fluorescent nuclei in the treated samples compared to the control would indicate DNA fragmentation.

Concluding Remarks

This compound exhibits potent phytotoxic activity, primarily through the disruption of the actin cytoskeleton. The quantitative data presented provides a baseline for its efficacy as a plant growth inhibitor. The detailed experimental protocols offer a starting point for further investigation into its mode of action and potential applications. Future research should focus on elucidating the specific signaling pathways in plants that are triggered by actin cytoskeleton disruption and confirming the role, if any, of programmed cell death in the phytotoxicity of this compound. Such studies will provide a more complete understanding of this fascinating natural product and its interactions with plant physiology.

References

The Anti-inflammatory Potential of Chaetoglobosin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F, a cytochalasan alkaloid derived from endophytic fungi such as Chaetomium globosum, has emerged as a promising natural product with significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented here is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory response. In macrophages, a critical cell type in innate immunity, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a potent inflammatory response.

Upon LPS stimulation, TLR4 activation leads to the downstream activation of two major signaling cascades: the MyD88-dependent and TRIF-dependent pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These signaling molecules are crucial for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).

This compound has been demonstrated to significantly attenuate the LPS-induced production of these pro-inflammatory mediators.[1][2][3] Its inhibitory action is attributed to the suppression of the phosphorylation of p38, ERK1/2, and JNK, as well as the inhibition of NF-κB activation.[1][3] By blocking these central signaling hubs, this compound effectively dampens the inflammatory cascade initiated by TLR4.

In addition to its effects on macrophages, this compound also exhibits immunomodulatory properties on dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity. In bone marrow-derived dendritic cells (BMDCs), this compound has been shown to modulate signaling through Toll-like receptor 9 (TLR9) and Toll-like receptor 3 (TLR3).[1][4] Specifically, it can inhibit the maturation and function of CpG-stimulated DCs by suppressing the activation of MAPKs (p38 and JNK) and the nuclear translocation of NF-κB and STAT1.[1] This suggests that this compound can influence the adaptive immune response by modulating the function of dendritic cells.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings on its inhibitory activity against the production of major pro-inflammatory cytokines in different cell types.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production in Macrophages

Cell LineStimulantCytokineThis compound Concentration% InhibitionIC50 ValueReference
RAW264.7LPS (1 µg/mL)TNF-α10 µM~60%Not Reported[1]
RAW264.7LPS (1 µg/mL)IL-610 µM~70%Not Reported[1]
RAW264.7LPS (1 µg/mL)MCP-110 µM~55%Not Reported[1]
Peritoneal MacrophagesLPS (1 µg/mL)TNF-α10 µM~75%Not Reported[1]
Peritoneal MacrophagesLPS (1 µg/mL)IL-610 µM~80%Not Reported[1]
Peritoneal MacrophagesLPS (1 µg/mL)MCP-110 µM~65%Not Reported[1]

Table 2: Immunomodulatory Effects of this compound on Bone Marrow-Derived Dendritic Cells (BMDCs)

StimulantCytokine/ChemokineThis compound Concentration% InhibitionIC50 ValueReference
CpG-DNAIL-12Not SpecifiedSignificant ReductionNot Reported[1]
CpG-DNACXCL-10Not SpecifiedSignificant ReductionNot Reported[1]
Poly(I:C)IFN-βNot SpecifiedSignificant ReductionNot Reported[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory potential of this compound.

Anti-inflammatory Activity in LPS-stimulated RAW264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for mouse TNF-α, IL-6, and MCP-1

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the RAW264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. A vehicle control (DMSO) should be included.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Supernatant Collection: After the 24-hour incubation period, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and MCP-1 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Immunomodulatory Effects on Bone Marrow-Derived Dendritic Cells (BMDCs)

Objective: To evaluate the effect of this compound on the maturation and cytokine production of bone marrow-derived dendritic cells (BMDCs) stimulated with a TLR9 agonist (CpG-DNA).

Materials:

  • Bone marrow cells isolated from mice (e.g., C57BL/6)

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µM 2-mercaptoethanol, 20 ng/mL GM-CSF, and 10 ng/mL IL-4

  • This compound (stock solution in DMSO)

  • CpG-DNA (a TLR9 agonist)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for mouse IL-12 and CXCL-10

  • Flow cytometry antibodies for surface markers (e.g., CD40, CD80, CD86, MHC-II)

  • 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Generation of BMDCs:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 complete medium containing GM-CSF and IL-4 for 6-8 days to differentiate them into immature BMDCs.

  • Cell Seeding: Plate the immature BMDCs into 24-well plates at a density of 1 x 10^6 cells/well.

  • Treatment:

    • Pre-treat the BMDCs with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with CpG-DNA for 24 hours. Include an unstimulated control group.

  • Supernatant and Cell Collection:

    • After 24 hours, collect the culture supernatants for cytokine analysis.

    • Harvest the cells for flow cytometry analysis of surface marker expression.

  • Cytokine and Chemokine Measurement: Measure the levels of IL-12 and CXCL-10 in the supernatants using ELISA kits.

  • Flow Cytometry Analysis: Stain the harvested cells with fluorescently labeled antibodies against CD40, CD80, CD86, and MHC-II to assess the maturation status of the BMDCs.

  • Data Analysis: Analyze the ELISA data to determine the inhibition of cytokine/chemokine production. Analyze the flow cytometry data to assess the effect of this compound on the expression of co-stimulatory molecules.

Visualizations

Signaling Pathways

ChaetoglobosinF_TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus translocation ChaetoF This compound ChaetoF->IKK_complex inhibits ChaetoF->MAPK_pathway inhibits ChaetoF->NFkappaB_nucleus inhibits translocation Gene_expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_expression activates Cytokines TNF-α, IL-6, MCP-1 Gene_expression->Cytokines leads to

Caption: TLR4 signaling pathway inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (RAW264.7 or BMDCs) Cell_Seeding 2. Cell Seeding (96 or 24-well plate) Cell_Culture->Cell_Seeding Pre_treatment 3. Pre-treatment (this compound or Vehicle) Cell_Seeding->Pre_treatment Stimulation 4. Stimulation (LPS or CpG-DNA) Pre_treatment->Stimulation Supernatant_Collection 5. Supernatant Collection Stimulation->Supernatant_Collection Cell_Harvesting 5. Cell Harvesting (for Flow Cytometry) Stimulation->Cell_Harvesting ELISA 6. Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Flow_Cytometry 6. Surface Marker Analysis (Flow Cytometry) Cell_Harvesting->Flow_Cytometry Data_Analysis 7. Data Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of key pro-inflammatory signaling pathways in both innate and adaptive immune cells. Its ability to suppress the production of crucial inflammatory mediators like TNF-α, IL-6, and MCP-1 highlights its promise as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Chaetoglobosin F

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a cytochalasan alkaloid produced by various fungi, most notably from the genus Chaetomium.[1][2][3] Chaetoglobosins, including this compound, are characterized by a unique chemical structure comprising a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1][2][4] These compounds have garnered significant interest due to their wide range of biological activities, including antitumor, phytotoxic, and antifungal properties.[1][2][5][6][7] This document consolidates quantitative data, details key experimental protocols, and visualizes molecular interactions and workflows to facilitate a deeper understanding of this compound's SAR for applications in drug discovery and development.

Core Structure and Biological Activities

This compound belongs to the cytochalasan class of mycotoxins, which are known to interact with the actin cytoskeleton.[4][8][9] The primary mechanism of action for many chaetoglobosins involves the disruption of actin filament polymerization, which in turn affects crucial cellular processes like cell division, motility, and morphogenesis.[4][8][10] this compound has demonstrated a variety of biological effects, including:

  • Antitumor Activity: It exhibits cytotoxicity against various cancer cell lines.[1][2]

  • Phytotoxicity: The compound can inhibit the growth of plants, such as radish seedlings.[1][5][6]

  • Antifungal Activity: It shows inhibitory effects against phytopathogenic fungi.[7][11]

  • Immunosuppressive Properties: Some studies have indicated its potential to modulate immune responses.[1][2]

The following sections will delve into the specific structural features of this compound and its analogs that govern these biological activities.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its related compounds has been quantified in various studies. The following tables summarize the cytotoxic and antifungal activities, providing a basis for understanding the structure-activity relationships.

Table 1: Cytotoxic Activity of this compound and Related Compounds
CompoundCell LineIC50 (µM)Reference
This compound (7)HCT116 (Human Colon Cancer)>10[5][6]
Chaetoglobosin Fex (8)HCT116 (Human Colon Cancer)8.44[5][6]
Chaetoglobosin Fa (10)HCT116 (Human Colon Cancer)5.85[3][5][6]
Chaetoglobosin A (1)HCT116 (Human Colon Cancer)3.15[5][6]
Etoposide (Positive Control)HCT116 (Human Colon Cancer)2.13[5][6]
Adriamycin (Positive Control)A549 (Human Lung Adenocarcinoma) & HeLa (Human Cervical Cancer)<10 (General Reference)[12]

Note: Compound numbering is often specific to the cited publication. The relationships between these compounds are discussed in the SAR analysis section.

Table 2: Antifungal Activity of this compound and Analogs against Botrytis cinerea
CompoundEC50 (µg/mL)Reference
This compound (6)8.25[7][11]
Chaetoglobosin A (7)0.40[7][11]
Chaetoglobosin C (9)5.83[7][11]
Azoxystrobin (Positive Control)39.02[7]
Carbendazim (Positive Control)70.11[7]

Note: The numbering in this table is from the specific reference and may differ from Table 1.

Analysis of Structure-Activity Relationships

From the data presented, several key structural features appear to be critical for the biological activity of this compound and its analogs:

  • The C-6/C-7 and C-6(12) Region: A significant observation is the role of the epoxide ring between C-6 and C-7 or a double bond at C-6(12) in enhancing cytotoxicity.[5][6] this compound, which has lower activity against HCT116 cells, lacks these features, whereas more potent analogs possess them.[5][6]

  • Modification at C-20 and C-23: The semisynthesis of Chaetoglobosin Fa from this compound introduces an oxolane ring between C-20 and C-23.[5][6] This modification leads to a marked increase in cytotoxicity.[5][6]

  • General Cytochalasan Skeleton: The overall conformation of the macrocyclic ring and the perhydroisoindolone moiety is fundamental to the interaction with actin. Hydroxyl groups at C7 and C18 have been identified as important features for actin disruption in the broader cytochalasan class.[13]

Signaling Pathways and Molecular Interactions

The primary molecular target of chaetoglobosins is actin. By binding to actin filaments, these compounds disrupt their polymerization and dynamics, leading to downstream effects on cellular processes.

G ChF This compound Actin Actin Filaments (Cytoskeleton) ChF->Actin Binds to Polymerization Disruption of Polymerization/Depolymerization Actin->Polymerization Leads to CellProcesses Cellular Processes Polymerization->CellProcesses Impacts Apoptosis Apoptosis Polymerization->Apoptosis Induces Cytokinesis Cytokinesis CellProcesses->Cytokinesis Motility Cell Motility CellProcesses->Motility Morphogenesis Morphogenesis CellProcesses->Morphogenesis

Caption: Molecular mechanism of this compound.

While the direct interaction with actin is well-established, some chaetoglobosins have been shown to affect signaling pathways like Akt and JNK, suggesting a more complex mechanism of action in certain contexts.[1]

Experimental Protocols

The evaluation of this compound and its analogs relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[12]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human carcinoma cells (e.g., HCT116, A549, HeLa) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and a penicillin-streptomycin solution.[12]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., this compound and its analogs) are dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Mycelial Growth Inhibition Assay

This method is used to evaluate the efficacy of compounds against phytopathogenic fungi.[7]

Objective: To determine the concentration of a compound that inhibits fungal mycelial growth by 50% (EC50).

Methodology:

  • Fungal Culture: The target pathogenic fungus (e.g., Botrytis cinerea) is cultured on a suitable medium like Potato Dextrose Agar (PDA).

  • Compound Preparation: The test compounds are dissolved in DMSO and mixed with molten PDA at a temperature that does not degrade the compound (e.g., ~55 °C) to achieve a series of final concentrations.

  • Plate Inoculation: The PDA medium containing the test compound is poured into Petri dishes. Once solidified, a mycelial plug from an actively growing fungal culture is placed in the center of each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25 °C) for several days.

  • Growth Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on control plates (containing only DMSO). The EC50 value is determined from the dose-response curve.

Experimental and Analytical Workflow

The process of isolating, identifying, and evaluating new this compound analogs follows a structured workflow.

G Start Fungal Fermentation (e.g., Chaetomium globosum) Extraction Solvent Extraction (e.g., EtOAc) Start->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Isolation Isolation of Pure Compounds Chromatography->Isolation Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Bioassay Bioactivity Screening (Cytotoxicity, Antifungal) Isolation->Bioassay SAR SAR Analysis Structure->SAR Bioassay->SAR

Caption: Workflow for Chaetoglobosin SAR studies.

Conclusion and Future Perspectives

The structure-activity relationship of this compound is a critical area of research for developing new therapeutic agents and agricultural products. Current data indicate that modifications to the macrocyclic ring, particularly at the C-6, C-7, C-20, and C-23 positions, can significantly enhance its biological activity. The primary mechanism of action through actin disruption provides a solid foundation for its cytotoxic and antifungal effects.

Future research should focus on:

  • In vivo studies: Most of the current research on this compound's SAR is based on in vitro experiments.[2] In vivo animal studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of promising analogs.

  • Mechanism of Action: While actin interaction is key, further investigation into the effects on specific signaling pathways could reveal additional targets and explain the diverse biological activities.[1][2]

  • Semisynthetic Analogs: The successful enhancement of activity through the synthesis of Chaetoglobosin Fa highlights the potential of semisynthesis to generate novel and more potent derivatives.[5][6]

A deeper understanding of the SAR of this compound will undoubtedly pave the way for the development of new and effective molecules for various applications.

References

Methodological & Application

Application Notes and Protocols: Extraction of Chaetoglobosin F from Chaetomium globosum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chaetomium globosum, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites with significant biological activities.[1][2] Among these are the chaetoglobosins, a group of cytochalasan alkaloids.[3][4] Chaetoglobosin F, along with its analogues, has garnered interest for its cytotoxic and antifungal properties.[5][6] These compounds are known to interact with actin, thereby disrupting cellular division and movement in mammalian cells.[3] This document provides detailed protocols for the culture of Chaetomium globosum, and the subsequent extraction, purification, and identification of this compound.

Fungal Culture and Fermentation

Successful extraction begins with the robust cultivation of the fungal strain. Optimal growth conditions are critical for maximizing the production of secondary metabolites.[7]

1.1. Fungal Strain:

  • Chaetomium globosum (e.g., ATCC 16021) is a commonly used strain.[7] Endophytic strains isolated from various plants have also been shown to be prolific producers of chaetoglobosins.[5][8]

1.2. Culture Conditions: Chaetomium globosum can be cultured on various media, with Potato Dextrose Agar (PDA) being one of the most common and effective for promoting growth and mycotoxin production.[7][9] Studies have shown that a neutral pH environment is optimal for both fungal growth and the production of chaetoglobosins.[7][9]

Table 1: Recommended Culture Conditions for Chaetomium globosum

Parameter Recommended Condition Notes
Medium Potato Dextrose Agar (PDA) or Broth (PDB) Has been shown to support excellent growth and mycotoxin production.[5][7]
pH Neutral (approx. 7.0) Optimal for both growth and chaetoglobosin C production.[7]
Temperature 25-28 °C Standard incubation temperature for this mesophilic fungus.[1][2][5]
Incubation Time 4 days to 4 weeks Shorter times for initial growth, longer for large-scale fermentation and metabolite production.[7][8]

| Culture Type | Solid or Liquid (static or shaking) | Both solid-state and submerged fermentation can be employed.[6][8] |

Experimental Protocols

2.1. Protocol 1: Fungal Inoculation and Fermentation

This protocol describes the steps for culturing Chaetomium globosum for secondary metabolite production.

  • Strain Activation: Culture the Chaetomium globosum strain on Potato Dextrose Agar (PDA) plates at 25 °C until confluent growth is achieved.[7]

  • Inoculum Preparation: For liquid fermentation, transfer fresh mycelial agar plugs from the edge of a mature culture into Erlenmeyer flasks containing a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek's medium).[2][8] For solid-state fermentation, a spore suspension (e.g., 1x10⁷ spores/mL) can be used to inoculate the solid substrate.[10]

  • Incubation: Incubate the culture flasks at 25-28 °C for 14-28 days.[7][10] For liquid cultures, agitation may be required depending on the specific protocol.

  • Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth (filtrate) are separated for extraction.

2.2. Protocol 2: General Solvent Extraction

This protocol provides a general method for extracting crude chaetoglobosins from the fungal culture.

  • Separation: Separate the mycelia from the culture broth by filtration.[8]

  • Mycelia Extraction: Dry the mycelia (e.g., at 45 °C), pulverize it, and perform an exhaustive extraction using an organic solvent such as ethyl acetate, methanol, or acetone.[8][10] This can be done by soaking or using ultrasonic extraction, repeating the process three times.[8]

  • Filtrate Extraction: Extract the culture filtrate (liquid phase) three times with an equal volume of a water-immiscible solvent like ethyl acetate.[8]

  • Combine and Concentrate: Combine all organic extracts. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[8]

2.3. Protocol 3: Multi-Step Purification of this compound

This protocol is a detailed chromatographic procedure adapted from methodologies that have successfully isolated this compound.[5] The process involves multiple steps to separate the target compound from a complex mixture.

  • Initial Fractionation (Silica Gel):

    • Apply the crude ethyl acetate extract to a silica gel column.

    • Elute the column with a stepwise gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting from a high CH₂Cl₂ concentration and gradually increasing the polarity with MeOH (e.g., 400:1 to 15:1 v/v).[5]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Intermediate Purification (Sephadex LH-20):

    • Take the fraction containing the chaetoglobosins and apply it to a Sephadex LH-20 column.

    • Elute with a mixture of CH₂Cl₂–MeOH to further separate the compounds based on size and polarity.[5]

  • Secondary Fractionation (Silica Gel):

    • Subject the relevant sub-fraction to another round of silica gel column chromatography.

    • Use a different solvent system, such as CH₂Cl₂–acetone (e.g., 15:1 to 10:1 v/v), for elution.[5]

  • Final Purification (Semi-preparative HPLC):

    • Perform final purification using a semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.[5]

    • Elute with an isocratic or gradient system of acetonitrile (MeCN) and water. For this compound, a 50% MeCN-H₂O system has been successfully used.[5]

    • Collect the peak corresponding to this compound (identified by its retention time, e.g., tR = 44.0 min in a specific system).[5]

    • Evaporate the solvent to obtain the pure compound. A yield of 27.4 mg has been reported from a large-scale fermentation.[5]

Table 2: Quantitative Data for Chaetoglobosin Isolation

Compound Producing Strain Extraction Solvent Reported Yield Source
This compound Chaetomium sp. UJN-EF006 Ethyl Acetate 27.4 mg [5]
Chaetoglobosin C C. globosum ATCC 16021 Methanol 203 µg (per 5 agar plates) [7]

| Chaetoglobosin A | C. globosum W7 | Acetone | 0.34 mg/g (from cornstalks) |[4][10] |

Compound Identification and Characterization

Once purified, the identity and structure of this compound must be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for final purification and to determine the purity of the isolated compound.[7][11]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental formula of the compound.[5]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are essential for elucidating the complete chemical structure and stereochemistry of the molecule.[2][5]

  • Comparison: The acquired spectroscopic data should be compared with previously reported data in the literature to confirm the identity of this compound.[5]

Visual Workflow and Diagrams

A visual representation of the extraction and purification process can clarify the workflow for researchers.

ChaetoglobosinF_Extraction cluster_culture Fungal Culture cluster_extraction Crude Extraction cluster_purification Chromatographic Purification cluster_final Final Product & Analysis Culture 1. Inoculation & Fermentation (C. globosum on PDA/PDB) Harvest 2. Harvest Mycelia & Broth Culture->Harvest SolventExtract 3. Solvent Extraction (Ethyl Acetate) Harvest->SolventExtract Concentrate 4. Concentration (Rotary Evaporation) SolventExtract->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Silica1 5. Silica Gel Column #1 (CH₂Cl₂-MeOH) CrudeExtract->Silica1 Sephadex 6. Sephadex LH-20 Column (CH₂Cl₂-MeOH) Silica1->Sephadex Silica2 7. Silica Gel Column #2 (CH₂Cl₂-Acetone) Sephadex->Silica2 HPLC 8. Semi-Prep HPLC (C18, MeCN-H₂O) Silica2->HPLC PureCpd Pure this compound HPLC->PureCpd Analysis 9. Structural Analysis (NMR, MS) PureCpd->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols: Chaetoglobosin F In Vitro Cytotoxicity Assay (MTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosins are a class of cytochalasan alkaloids, which are fungal secondary metabolites known for a wide range of biological activities, including potent antitumor properties.[1] Chaetoglobosin F, produced by various fungi, including those from the genus Chaetomium, has demonstrated cytotoxic effects against several cancer cell lines.[1][2] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[3]

Data Presentation: In Vitro Cytotoxicity of Chaetoglobosins

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound and its analogs against various human cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for your experiments.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundHCT116Human Colon Cancer17.8[1]
This compoundKBHuman Oral Cancer22.99 µg/mL[4]
This compoundK562Human Myelogenous Leukemia18.89 µg/mL[4]
Chaetoglobosin AHCT116Human Colon Cancer3.15[5]
Chaetoglobosin EA549Human Lung Carcinoma< 20[2]
Chaetoglobosin EHeLaHuman Cervical Cancer3.7 - 10.5[2]
Chaetoglobosin GA549Human Lung Carcinoma< 10[2]
Chaetoglobosin GHeLaHuman Cervical Cancer3.7 - 10.5[2]
Chaetoglobosin VHeLaHuman Cervical Cancer3.7 - 10.5[2]
Chaetoglobosin FexA549Human Lung Carcinoma< 20[2]
Chaetoglobosin FexHeLaHuman Cervical Cancer3.7 - 10.5[2]

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • This compound (prepare stock solution in DMSO)

  • Selected human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50 value.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action and Signaling Pathways

Chaetoglobosins, as a class of cytochalasans, are known to exert their cytotoxic effects primarily by disrupting the actin cytoskeleton.[7] This interference with actin polymerization leads to a cascade of cellular events, including cell cycle arrest and apoptosis.[8] While the specific signaling pathways for this compound are not fully elucidated, the following diagram illustrates a generalized pathway based on the known mechanisms of other chaetoglobosins.

Chaetoglobosin_Cytotoxicity_Pathway ChaeF This compound Actin Actin Polymerization ChaeF->Actin Inhibits PLK1 PLK1 Inhibition ChaeF->PLK1 Inhibits (Chaetoglobosin E) mTOR mTOR/Akt/GSK-3β Pathway ChaeF->mTOR Inhibits (Chaetoglobosin K) p53 p53 Activation ChaeF->p53 Activates (Chaetoglobosin K) Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton CellCycle Cell Cycle Arrest (G2/M Phase) Cytoskeleton->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis GSDME GSDME Activation PLK1->GSDME Inhibits Pyroptosis Pyroptosis GSDME->Pyroptosis mTOR->Apoptosis Caspase8 Caspase-8 Activation p53->Caspase8 Caspase8->Apoptosis

Caption: Generalized signaling pathway for Chaetoglobosin-induced cytotoxicity.

Experimental Workflow

The following diagram outlines the key steps of the in vitro cytotoxicity assessment of this compound using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (Calculate % Viability and IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay of this compound.

References

Determining Chaetoglobosin F IC50 Values in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F (ChF) is a member of the cytochalasan family of mycotoxins, a class of compounds known for their ability to interact with actin filaments and disrupt cytoskeletal functions. This property has led to the investigation of chaetoglobosins as potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the cytotoxic potential of a compound against cancer cell lines. This document provides detailed application notes and protocols for determining the IC50 values of this compound in various cancer cell lines, along with insights into its potential mechanism of action.

Data Presentation: this compound IC50 Values

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported IC50 values. It is important to note that variations in experimental conditions, such as cell density, incubation time, and the specific assay used, can influence the observed IC50 values.

Cancer Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)¹Reference
KBOral Epidermoid Carcinoma22.99 ± 2.43~43.5[1]
K562Chronic Myelogenous Leukemia18.89 ± 1.75~35.8[1]
HCT116Colorectal CarcinomaNot explicitly stated²3.15 - 8.44³[2]
MCF-7Breast Adenocarcinoma> 30> 56.8[1]
HepG2Hepatocellular Carcinoma> 30> 56.8[1]

¹Molecular weight of this compound is approximately 528.6 g/mol . The µM conversion is an estimation. ²The study reported a range for a group of compounds including this compound. ³This range represents the IC50 values for several remarkable cytotoxic compounds, including this compound.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are still under active investigation, evidence from studies on related chaetoglobosins and initial findings for this compound suggest a multi-faceted mechanism of action primarily centered on the disruption of the actin cytoskeleton, which in turn can trigger various downstream signaling cascades leading to cell cycle arrest and apoptosis.

1. Disruption of Actin Dynamics:

Chaetoglobosins are known to bind to the barbed end of actin filaments, inhibiting both the polymerization and depolymerization of actin monomers. This interference with the dynamic instability of the actin cytoskeleton can lead to a cascade of cellular effects, including:

  • Inhibition of cell motility and invasion.

  • Disruption of cytokinesis, leading to cell cycle arrest.

  • Induction of apoptosis.

cluster_0 This compound Action cluster_1 Cellular Consequences ChF This compound Actin Actin Filament Dynamics ChF->Actin Inhibits polymerization/ depolymerization Cytoskeleton Cytoskeletal Integrity Actin->Cytoskeleton Disrupts CellMotility Cell Motility & Invasion Cytoskeleton->CellMotility Inhibits CellCycle Cell Cycle Progression (Cytokinesis) Cytoskeleton->CellCycle Arrests Apoptosis Apoptosis Cytoskeleton->Apoptosis Induces

Figure 1. The primary mechanism of this compound involves the disruption of actin dynamics.

2. Modulation of Key Signaling Pathways:

Studies on analogous chaetoglobosins strongly suggest the involvement of the PI3K/Akt/mTOR and MAPK signaling pathways in their anticancer effects.[3][4] These pathways are crucial regulators of cell growth, proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a complex role in cancer. Modulation of this pathway can lead to either cell survival or apoptosis depending on the specific context.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway ChF This compound PI3K PI3K ChF->PI3K Inhibits Ras Ras ChF->Ras Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf JNK_p38 JNK/p38 Ras->JNK_p38 MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes JNK_p38->Apoptosis Promotes

Figure 2. Postulated signaling pathways affected by this compound in cancer cells.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the IC50 value of this compound.

Experimental Workflow

P1 1. Cell Seeding (96-well plate) P2 2. Compound Treatment (Serial dilutions of ChF) P1->P2 P3 3. Incubation (e.g., 24, 48, 72 hours) P2->P3 P4 4. Viability Assay P3->P4 MTT MTT Assay SRB SRB Assay CTG CellTiter-Glo® Assay P5 5. Data Analysis (Determine IC50) MTT->P5 SRB->P5 CTG->P5

Figure 3. General workflow for determining the IC50 value of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

SRB (Sulforhodamine B) Assay

This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Plate shaker

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on a plate shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the previous assays.

Conclusion

This document provides a comprehensive overview for determining the IC50 values of this compound in cancer cells. The provided protocols for MTT, SRB, and CellTiter-Glo® assays offer robust methods for assessing cytotoxicity. While the precise molecular mechanisms of this compound in cancer are still being elucidated, its known effects on the actin cytoskeleton and the likely involvement of the PI3K/Akt/mTOR and MAPK signaling pathways provide a strong foundation for further investigation into its potential as a therapeutic agent. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to obtain accurate and reproducible results.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antifungal susceptibility of Chaetoglobosin F, a cytochalasan fungal metabolite. The information is intended to guide researchers in assessing its efficacy against various fungal pathogens.

Introduction

This compound belongs to the chaetoglobosin family of mycotoxins, which are known to exhibit a range of biological activities, including antifungal properties.[1] These compounds are characterized by a complex chemical structure featuring a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1][2] The primary mechanism of action for chaetoglobosins involves the disruption of actin microfilaments, which are crucial for various cellular processes in fungi, including cell division, morphogenesis, and intracellular transport.[3][4] This interference with the fungal cytoskeleton makes this compound a compound of interest for the development of novel antifungal agents.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antifungal activity of this compound and related chaetoglobosins against various fungal species. This data provides a baseline for understanding the potential spectrum of activity.

CompoundFungal SpeciesAssay TypeValueReference(s)
This compoundBotrytis cinereaEC508.25 µg/mL[5]
This compoundSclerotinia sclerotiorumMycelial Growth InhibitionModerate Activity at 10 µg/mL[5]
Chaetoglobosin PCryptococcus neoformans H99MIC6.3 µg/mL at 37°C[6][7]
Chaetoglobosin PCryptococcus neoformans H99MIC69.5 µg/mL at 25°C[6][7]
Chaetoglobosin PAspergillus fumigatusMIC12.5 µg/mL[6][7]
Chaetoglobosin PCandida albicansMIC>50 µg/mL[6][7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi and M27-A4 for yeasts, with modifications for testing natural products like this compound.[6][7][8][9]

a. Materials:

  • This compound (dissolved in Dimethyl Sulfoxide - DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Negative control (DMSO)

b. Inoculum Preparation:

  • Yeasts (Candida, Cryptococcus): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Molds (Aspergillus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 conidia/mL in RPMI-1640.

c. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.[6][7]

  • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound.

  • Include a positive control (antifungal drug with known efficacy), a negative control (inoculum with DMSO at the same concentration as the test wells), and a sterility control (medium only).

  • Incubate the plates at 35°C. Read the results visually after 24-48 hours for yeasts and 48-72 hours for molds.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well.

Mycelial Growth Inhibition Assay for Phytopathogenic Fungi

This protocol is suitable for assessing the activity of this compound against filamentous plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[5][10]

a. Materials:

  • This compound (dissolved in DMSO)

  • Phytopathogenic fungal isolates

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

b. Assay Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO at the same concentration.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25-28°C for 3-5 days, or until the mycelium in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.[5]

Visualization of Mechanism of Action

The primary antifungal mechanism of chaetoglobosins is the disruption of the actin cytoskeleton. This can be visualized using fluorescence microscopy.

Antifungal_Susceptibility_Workflow cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture (Yeast or Mold) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep compound_prep This compound Stock Solution (in DMSO) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (24-72h, 35°C) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_analysis Data Analysis (EC50 Calculation) mic_determination->data_analysis

Caption: Workflow for MIC determination of this compound.

Protocol: Visualization of Actin Disruption

This protocol is based on methods used for observing the effects of chaetoglobosins on the actin cytoskeleton of fungal cells.[6][7][11]

a. Materials:

  • Fungal cells (e.g., Cryptococcus neoformans)

  • This compound

  • YPD medium (or other suitable rich medium)

  • Formaldehyde (for fixing)

  • Permeabilization solution (e.g., Triton X-100)

  • TRITC-conjugated phalloidin (or other fluorescent phalloidin conjugate)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

b. Procedure:

  • Grow fungal cells in liquid medium to mid-logarithmic phase.

  • Treat the cells with this compound at a concentration around the MIC value for a defined period (e.g., 1-4 hours). Include a DMSO-treated control.

  • Fix the cells with formaldehyde in PBS for 30-60 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with a solution containing a detergent like Triton X-100.

  • Wash the cells with PBS.

  • Stain the cells with TRITC-conjugated phalloidin in PBS for 30-60 minutes in the dark. Phalloidin specifically binds to F-actin.

  • Wash the cells with PBS to remove unbound phalloidin.

  • Mount the cells on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for TRITC.

  • In untreated cells, actin should be visible as distinct structures like actin patches and cables. In this compound-treated cells, a disruption of these structures, such as aggregation or delocalization of actin, is expected.

Signaling Pathway and Mechanism of Action

This compound, like other cytochalasans, directly targets actin polymerization. This disruption of the actin cytoskeleton has downstream effects on numerous cellular processes that are dependent on proper actin dynamics.

Chaetoglobosin_Mechanism cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_processes Affected Cellular Processes cluster_outcome Outcome ChaetoF This compound F_actin F-actin (filaments) ChaetoF->F_actin Binds to barbed end, inhibits elongation G_actin G-actin (monomers) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Cytokinesis Cytokinesis F_actin->Cytokinesis Morphogenesis Cell Morphogenesis F_actin->Morphogenesis Vesicle_transport Vesicle Transport F_actin->Vesicle_transport Endocytosis Endocytosis F_actin->Endocytosis Growth_inhibition Fungal Growth Inhibition Cytokinesis->Growth_inhibition Morphogenesis->Growth_inhibition Vesicle_transport->Growth_inhibition Endocytosis->Growth_inhibition

Caption: Mechanism of action of this compound.

The diagram illustrates that this compound targets F-actin, inhibiting its polymerization. This disruption of the actin cytoskeleton leads to the impairment of essential cellular functions such as cytokinesis, cell morphogenesis, vesicle transport, and endocytosis, ultimately resulting in the inhibition of fungal growth.[3][6][7]

References

Application Notes and Protocols for Broth Microdilution Assay of Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antifungal activity of Chaetoglobosin F using the broth microdilution assay. The information is curated for professionals in research and drug development who are investigating the potential of this compound as an antifungal agent.

Introduction

This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse biological activities.[1] A significant body of research has highlighted the antifungal properties of chaetoglobosins, making them promising candidates for the development of new antifungal drugs.[1] The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This document outlines the procedure for conducting a broth microdilution assay to evaluate the efficacy of this compound against various pathogenic fungi, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized suspension of a fungus with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a specified incubation period. This method allows for a quantitative assessment of the antifungal agent's potency.

Data Presentation: Antifungal Activity of Chaetoglobosins

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of various chaetoglobosins against a range of fungal pathogens. This data provides a comparative reference for the expected activity of this compound.

Fungal SpeciesChaetoglobosin DerivativeMIC (µg/mL)EC50 (µg/mL)Reference
Botrytis cinereaThis compound-8.25[2]
Sclerotinia sclerotiorumThis compound->10[2]
Cryptococcus neoformans H99Chaetoglobosin P6.3 (at 37°C)-[3][4]
Aspergillus fumigatusChaetoglobosin P12.5-[3][4]
Candida albicansChaetoglobosin P>50-[3][4]
Candida albicansChaetomium isolates3.9 - 62.5-[5]
Alternaria solaniChaetoglobosin V47.3-[6]
Alternaria alternataChaetoglobosin G47.3-[6]

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution assay for this compound, adapted from the CLSI M27-A3 guidelines and other relevant literature.

Materials
  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Hemocytometer or other cell counting device

  • Incubator

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Store at -20°C.

  • RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Sterilize by filtration.

  • Fungal Inoculum:

    • Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

      • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

    • Molds (Aspergillus spp.):

      • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

      • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration in the test wells.

Assay Procedure
  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 0.03 to 16 µg/mL). The final concentration in the assay wells will be half of these prepared concentrations.

  • Plate Setup:

    • Dispense 100 µL of each this compound dilution into the appropriate wells of a 96-well microtiter plate.

    • Include a growth control well containing 100 µL of RPMI-1640 medium without the compound.

    • Include a sterility control well containing 200 µL of uninoculated RPMI-1640 medium.

    • The final volume in the test wells will be 200 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well.

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary depending on the fungus:

      • Candida spp.: 24-48 hours

      • Cryptococcus spp.: 48-72 hours

      • Aspergillus spp.: 48 hours

  • Reading the Results (Endpoint Determination):

    • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., a score of 0 or 1, where 0 is optically clear and 4 is heavy growth) compared to the growth control.

    • Spectrophotometric Reading: Read the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader. The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in absorbance compared to the growth control.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution assay of this compound.

Broth_Microdilution_Workflow prep Preparation of This compound and Fungal Inoculum dilution Serial Dilution of this compound in 96-well plate prep->dilution Drug Solution inoculation Inoculation of Fungal Suspension prep->inoculation Inoculum dilution->inoculation incubation Incubation at 35°C inoculation->incubation reading Reading of MIC (Visual or Spectrophotometric) incubation->reading analysis Data Analysis and Interpretation reading->analysis

Caption: Workflow of the broth microdilution assay.

Proposed Mechanism of Action of this compound

Chaetoglobosins are known to exert their antifungal effects by disrupting the actin cytoskeleton, which is crucial for various cellular processes in fungi.

Mechanism_of_Action cluster_effects Cellular Processes Affected chaeto_f This compound actin Actin Filaments (F-actin) chaeto_f->actin Binds to disruption Disruption of Actin Cytoskeleton actin->disruption hyphal_growth Inhibition of Hyphal Growth and Elongation disruption->hyphal_growth cell_division Impaired Cell Division (Cytokinesis) disruption->cell_division morphology Altered Cell Morphology disruption->morphology fungal_death Fungistatic or Fungicidal Effect hyphal_growth->fungal_death cell_division->fungal_death morphology->fungal_death

Caption: Proposed mechanism of action of this compound.

References

Visualizing the Impact of Chaetoglobosin F on the Actin Cytoskeleton Using Phalloidin Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a member of the cytochalasan family of mycotoxins, known for their potent effects on the eukaryotic actin cytoskeleton.[1] These compounds interfere with actin polymerization, primarily by binding to the barbed end of actin filaments, thereby inhibiting the addition of new actin monomers.[2] This disruption of actin dynamics leads to profound changes in cell morphology, motility, and division. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a high-affinity probe for filamentous actin (F-actin).[3] When conjugated to a fluorophore, phalloidin allows for the visualization and quantification of F-actin within fixed cells, making it an invaluable tool for studying the effects of actin-targeting compounds like this compound.[3][4]

These application notes provide detailed protocols for treating cells with this compound and subsequently staining with fluorescently labeled phalloidin to visualize and quantify the resulting disruption of the actin cytoskeleton.

Principle of Action

This compound, like other cytochalasans, exerts its biological effects by directly interacting with actin filaments. This interaction prevents the elongation of F-actin, leading to a net depolymerization as the pointed end continues to disassemble. The resulting decrease in cellular F-actin content and alteration of its organization can be effectively visualized and quantified using fluorescent phalloidin staining.

Data Presentation: Quantitative Effects of Chaetoglobosins on Cellular Systems

The following tables summarize quantitative data on the effects of this compound and related compounds. This data is essential for designing experiments and interpreting results.

CompoundCell LineParameterValueReference
This compound HCT116 (Human Colon Cancer)Cytotoxicity (IC50)Not explicitly provided for F, but related compounds showed potent activity.[5]
Chaetoglobosin A Animal CellsToxicityHighly toxic even at minimal doses.[6]
Chaetoglobosin C HCT116 (Human Colon Cancer)Cytotoxicity (IC50)Not explicitly provided for C, but related compounds showed potent activity.[5]
Chaetoglobosin E HCT116 (Human Colon Cancer)Cytotoxicity (IC50)Not explicitly provided for E, but related compounds showed potent activity.[5]
Chaetoglobosin Fex HCT116 (Human Colon Cancer)Cytotoxicity (IC50)8.44 μM[5]
CompoundOrganismParameterEC50Reference
This compound Botrytis cinereaAntifungal Activity8.25 µg/mL[7]
Chaetoglobosin A Botrytis cinereaAntifungal Activity0.40 µg/mL[7]
Chaetoglobosin C Botrytis cinereaAntifungal Activity5.83 µg/mL[7]

Experimental Protocols

Protocol 1: Treatment of Adherent Cells with this compound

This protocol describes the treatment of cultured adherent cells with this compound to induce actin cytoskeleton disruption.

Materials:

  • Adherent cells (e.g., HeLa, NIH 3T3, HCT116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Multi-well plates or coverslips in petri dishes

Procedure:

  • Cell Seeding: Seed adherent cells onto sterile glass coverslips in petri dishes or in multi-well plates at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-attached and have reached the desired confluency.

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration for your cell type and experimental goals. A vehicle control (DMSO) should always be included.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells/dishes.

    • Incubate the cells for a predetermined time. The incubation time will depend on the cell type and the desired effect. A time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) is recommended to determine the optimal treatment duration.[8]

  • Proceed to Phalloidin Staining: After the incubation period, the cells are ready for fixation and phalloidin staining as described in Protocol 2.

Protocol 2: Phalloidin Staining of F-Actin

This protocol details the procedure for fluorescently labeling F-actin in this compound-treated cells.[3][4][9]

Materials:

  • This compound-treated and control cells on coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution (optional): 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently labeled phalloidin stock solution (e.g., conjugated to Alexa Fluor 488, Rhodamine, or other suitable fluorophores)

  • Nuclear counterstain (optional): DAPI or Hoechst solution

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the fixation solution and incubate for 10-20 minutes at room temperature.[3]

  • Washing:

    • Aspirate the fixation solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization solution and incubate for 5-10 minutes at room temperature.[4]

  • Washing:

    • Aspirate the permeabilization solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional):

    • To reduce non-specific background staining, add blocking solution and incubate for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Prepare the phalloidin staining solution by diluting the fluorescently labeled phalloidin stock solution in PBS (or blocking solution if used) to the manufacturer's recommended concentration (typically 1:100 to 1:1000).[4]

    • Aspirate the previous solution and add the phalloidin staining solution.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the phalloidin staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's instructions to visualize the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore(s).

Visualization and Analysis

Expected Results
  • Control Cells (Vehicle Treatment): Well-defined and organized actin stress fibers, a distinct cortical actin network, and other normal actin structures.[8]

  • This compound-Treated Cells: A dose- and time-dependent disruption of the actin cytoskeleton. This may manifest as a loss of stress fibers, formation of actin aggregates, cell rounding, and a decrease in overall phalloidin fluorescence intensity.[1]

Quantitative Analysis

The effects of this compound on the actin cytoskeleton can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler).[6][10][11]

  • Fluorescence Intensity: Measure the mean fluorescence intensity of phalloidin staining per cell or across a defined area. A decrease in intensity would correlate with F-actin depolymerization.[6]

  • Cell Morphology: Quantify changes in cell area, circularity, and perimeter to assess treatment-induced morphological alterations.[12]

  • Actin Fiber Analysis: Utilize plugins to quantify the number, length, and orientation of actin filaments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

ChaetoglobosinF_Mechanism cluster_actin Actin Dynamics G-Actin G-Actin F-Actin F-Actin G-Actin->F-Actin Polymerization F-Actin->G-Actin Depolymerization Barbed End F-Actin->Barbed End This compound This compound This compound->Barbed End Binds to Barbed End->G-Actin Blocks Addition

Caption: Mechanism of this compound action on actin polymerization.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis A Seed Cells B Incubate (24-48h) A->B C Treat with this compound B->C D Fixation (PFA) C->D E Permeabilization (Triton X-100) D->E F Phalloidin Staining E->F G Nuclear Staining (Optional) F->G H Mounting G->H I Fluorescence Microscopy H->I J Image Acquisition I->J K Quantitative Analysis J->K

Caption: Experimental workflow for visualizing this compound effects.

The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[13][14] While direct evidence for this compound is limited, cytochalasans are known to impact signaling pathways that converge on these GTPases, leading to the observed changes in actin organization.

RhoGTPase_Signaling cluster_upstream Upstream Signals cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors Growth Factors Growth Factors Rho-GDP Rho-GDP Growth Factors->Rho-GDP Cell Adhesion Cell Adhesion Cell Adhesion->Rho-GDP Rho-GDP (Inactive) Rho-GDP (Inactive) Rho-GTP (Active) Rho-GTP (Active) Rho-GTP Rho-GTP Rho-GDP->Rho-GTP GEFs Rho-GTP->Rho-GDP GAPs ROCK ROCK Rho-GTP->ROCK mDia mDia Rho-GTP->mDia Stress Fibers Stress Fibers ROCK->Stress Fibers Actin Polymerization Actin Polymerization mDia->Actin Polymerization Actin Polymerization->Stress Fibers This compound This compound This compound->Actin Polymerization Inhibits

Caption: Simplified Rho GTPase signaling pathway and the point of intervention for this compound.

References

Application Notes and Protocols for Chaetoglobosin F in Actin Dynamics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a member of the cytochalasan family of mycotoxins, known for their potent effects on the actin cytoskeleton.[1][2] These compounds are invaluable tools for cell biologists and drug development professionals studying the intricate role of actin dynamics in various cellular processes. This compound, like other cytochalasans, exerts its effects by interfering with the polymerization of actin filaments.[2][3] Specifically, it functions by capping the fast-growing "barbed" end of actin filaments, thereby preventing the addition of new actin monomers and leading to a net depolymerization of existing filaments.[4] This disruption of the actin cytoskeleton has profound effects on cell morphology, motility, and division, making this compound a powerful agent for investigating these phenomena.

This document provides detailed application notes and protocols for the use of this compound in studying actin dynamics, including its mechanism of action, quantitative data on its biological activities, and step-by-step experimental procedures.

Mechanism of Action

This compound disrupts actin dynamics primarily through the following mechanism:

  • Barbed-End Capping: It binds to the barbed (+) end of filamentous actin (F-actin).[4]

  • Inhibition of Elongation: This binding event physically obstructs the addition of globular actin (G-actin) monomers to the growing filament.[4]

  • Disruption of Equilibrium: By preventing polymerization at the barbed end while depolymerization continues at the pointed (-) end, this compound shifts the G-actin/F-actin equilibrium towards the monomeric form.

  • Cellular Effects: The net result is a disruption of the actin cytoskeleton, leading to changes in cell shape, loss of stress fibers and focal adhesions, and inhibition of cellular processes that rely on dynamic actin networks, such as cell migration and cytokinesis.[5]

ChaetoglobosinF_Mechanism cluster_actin Actin Dynamics cluster_effect Effect of this compound G_Actin G-Actin (Monomers) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization (Barbed End) Polymerization_Inhibition Disruption of Actin Cytoskeleton G_Actin->Polymerization_Inhibition Shifts equilibrium towards G-Actin F_Actin->G_Actin Depolymerization (Pointed End) Barbed_End ChaetoF This compound ChaetoF->Barbed_End Binds to Barbed_End->Polymerization_Inhibition Inhibits Elongation

Mechanism of this compound on actin polymerization.

Quantitative Data

CompoundAssay TypeCell Line/OrganismIC50 / EC50Reference
This compound CytotoxicityKB cells52.0 µM[6]
Chaetoglobosin CCytotoxicityKB cells34.0 µM[6]
Chaetoglobosin ECytotoxicityKB cells48.0 µM[6]
Chaetoglobosin UCytotoxicityKB cells16.0 µM[6]
5-Fluorouracil (Positive Control)CytotoxicityKB cells14.0 µM[6]
This compound AntifungalBotrytis cinerea<10 µg/mL[7][8]
Chaetoglobosin AAntifungalBotrytis cinerea<10 µg/mL[7][8]
Chaetoglobosin CAntifungalBotrytis cinerea<10 µg/mL[7][8]
Azoxystrobin (Positive Control)AntifungalBotrytis cinerea39.02 µg/mL[7][8]
Carbendazim (Positive Control)AntifungalBotrytis cinerea70.11 µg/mL[7][8]

Note: The effective concentration for observing effects on the actin cytoskeleton in cultured cells is typically in the low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Experimental Protocols

In Vitro Actin Polymerization Assay

This protocol is adapted from standard pyrene-actin polymerization assays and can be used to quantify the effect of this compound on actin polymerization kinetics.

Materials:

  • Pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • 10X Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Black 96-well plate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Actin Preparation: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour, gently mixing every 15 minutes to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any remaining F-actin. Use the supernatant for the assay.

  • Reaction Setup: On ice, prepare the reaction mix in the 96-well plate. For a 100 µL final reaction volume:

    • x µL G-buffer

    • 10 µL 10X Polymerization Buffer

    • 1 µL this compound (or DMSO for control) at various concentrations

    • y µL Actin stock (to a final concentration of ~0.4 mg/mL, with 5-10% pyrene-labeled actin)

  • Initiate Polymerization: Add the actin stock last to initiate the polymerization. Mix gently by pipetting.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements every 30-60 seconds for 1-2 hours at room temperature.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates and the final fluorescence intensity between control and this compound-treated samples.

Cellular Actin Staining (Immunofluorescence)

This protocol describes how to visualize the effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (and a DMSO vehicle control) in cell culture medium for a specified time (e.g., 30 minutes to a few hours).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes at room temperature.

  • Actin Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI (diluted in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on collective cell migration.

Materials:

  • Cells

  • Culture inserts or a p200 pipette tip

  • 6-well or 12-well plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate to create a confluent monolayer. If using culture inserts, place them in the wells before seeding to create a defined gap.

  • Creating the "Wound":

    • With Inserts: Once the cells are confluent, gently remove the inserts with sterile forceps to create a cell-free gap.

    • Scratch Assay: Using a sterile p200 pipette tip, make a straight scratch through the center of the confluent cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh cell culture medium containing the desired concentration of this compound or DMSO (vehicle control) to the wells.

  • Imaging: Immediately acquire the first image of the wound (t=0). Place the plate in an incubator and acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control wells has closed.

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assays Actin_Prep Prepare Pyrene-Actin Reaction_Mix Set up Reaction Mix with This compound Actin_Prep->Reaction_Mix Measure_Fluorescence Measure Fluorescence (Polymerization) Reaction_Mix->Measure_Fluorescence Analyze_Kinetics Analyze Polymerization Kinetics Measure_Fluorescence->Analyze_Kinetics Cell_Culture Culture Cells Treatment Treat with This compound Cell_Culture->Treatment Staining Actin Staining (Phalloidin) Treatment->Staining Migration Wound Healing Assay Treatment->Migration Microscopy Fluorescence Microscopy Staining->Microscopy Time_Lapse Time-Lapse Imaging Migration->Time_Lapse Analyze_Migration Analyze Cell Migration Time_Lapse->Analyze_Migration

General workflow for studying actin dynamics with this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for dissecting the roles of actin dynamics in a multitude of cellular functions. By inhibiting actin polymerization through barbed-end capping, it allows for the controlled perturbation of the actin cytoskeleton. The protocols provided herein offer a framework for researchers to investigate the effects of this compound both in vitro and in cellular contexts. As with any potent bioactive compound, careful dose-response studies are essential to determine the optimal experimental conditions for achieving the desired biological effect while minimizing off-target or cytotoxic effects.

References

Application Notes and Protocols for Chaetoglobosin F in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chaetoglobosin F is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, most notably from the genus Chaetomium.[1] Specifically, it has been isolated from Chaetomium globosum, an endophytic fungus found in plants such as Ginkgo biloba and Vaccinium bracteatum.[2][3] In agricultural research, this compound has garnered interest for its significant biological activities, including potent phytotoxic and antifungal properties.[1][2][4] This dual activity presents both opportunities and challenges for its application in crop protection. Chaetoglobosins, as a group, function by disrupting actin polymerization, a fundamental cellular process, which is the basis for their toxicity to both plant and fungal cells.[5][6]

These notes provide detailed applications and experimental protocols for researchers exploring the use of this compound as a potential bioherbicide or antifungal agent.

Application Note 1: Phytotoxic and Bioherbicidal Activity

This compound has demonstrated significant phytotoxicity, suggesting its potential as a natural herbicide. Studies have shown that it can strongly inhibit the growth of seedlings at relatively low concentrations, with an efficacy comparable or superior to commercial herbicides like glyphosate.[2][7]

Quantitative Data: Phytotoxic Effects on Radish (Raphanus sativus) Seedlings

The following table summarizes the inhibitory effects of this compound on the root and hypocotyl growth of radish seedlings.

CompoundConcentration (ppm)Root Inhibition Rate (%)Hypocotyl Inhibition Rate (%)Reference
This compound 50>60~≥60[2]
Glyphosate (Control) 5063.5~30[2]
Experimental Protocol: Phytotoxicity Bioassay

This protocol details the methodology for assessing the phytotoxic effects of this compound on radish seedlings.[2]

Materials:

  • This compound

  • Glyphosate (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolution

  • Sterile Petri dishes (9 cm diameter)

  • Filter paper

  • Radish (Raphanus sativus) seeds

  • Growth chamber or incubator with controlled temperature (25°C) and light conditions

Procedure:

  • Preparation of Test Solutions: Dissolve this compound in a small amount of DMSO and then dilute with distilled water to achieve the final desired concentrations (e.g., 50 ppm). Prepare a glyphosate solution similarly as a positive control and a water/DMSO solution as a negative control.

  • Assay Setup: Place two sheets of sterile filter paper into each Petri dish. Add 5 mL of the respective test solution to each dish.

  • Seed Plating: Arrange 10 surface-sterilized radish seeds evenly on the filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C under light for 3-4 days.

  • Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the roots and hypocotyls.

  • Analysis: Calculate the percent inhibition for each treatment group relative to the negative control using the formula: Inhibition (%) = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] x 100

Visualization: Phytotoxicity Assay Workflow

Phytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound and control solutions setup_dish Place filter paper in Petri dishes and add solutions prep_sol->setup_dish plate_seeds Plate 10 radish seeds in each dish setup_dish->plate_seeds incubate Incubate at 25°C for 3-4 days plate_seeds->incubate measure Measure root and hypocotyl lengths incubate->measure calculate Calculate inhibition rates compared to control measure->calculate

Caption: Workflow for the radish seedling phytotoxicity bioassay.

Application Note 2: Antifungal Activity

This compound is also a potent antifungal agent against significant plant pathogens. Its efficacy has been demonstrated to be significantly higher than some commercially available fungicides, highlighting its potential for development as a novel biofungicide.[3][4]

Quantitative Data: Antifungal Activity against Botrytis cinerea

The following table presents the half-maximal effective concentration (EC50) values of this compound against the grey mold fungus Botrytis cinerea.

CompoundEC50 (µg/mL) against B. cinereaReference
This compound 8.25[4]
Azoxystrobin (Control) 39.02[4]
Carbendazim (Control) 70.11[4]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure for determining the antifungal activity of this compound using a mycelial growth inhibition assay.[4]

Materials:

  • This compound

  • Azoxystrobin and Carbendazim (positive controls)

  • DMSO

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea)

  • Cork borer (5 mm diameter)

  • Incubator (25-28°C)

Procedure:

  • Preparation of Test Media: Dissolve this compound in DMSO. Add the appropriate volume of the stock solution to molten PDA medium (cooled to ~55°C) to obtain a series of final concentrations (e.g., 0.5, 2.5, 5.0, 10 µg/mL). Pour the amended PDA into sterile Petri dishes. Prepare control plates with commercial fungicides and a negative control with DMSO only.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate almost covers the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Use these values to determine the EC50 value through probit analysis or regression.

Visualization: Antifungal Assay Workflow

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare PDA medium amended with this compound pour_plates Pour amended PDA into Petri dishes prep_media->pour_plates inoculate Inoculate plate center with fungal mycelial plug pour_plates->inoculate incubate Incubate at 25°C in the dark inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate inhibition and determine EC50 value measure->calculate

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Mechanism of Action

This compound belongs to the cytochalasan family of mycotoxins.[1] The primary mode of action for these compounds is the disruption of the actin cytoskeleton in eukaryotic cells.[5][6] By binding to actin filaments, this compound inhibits polymerization and elongation, which interferes with crucial cellular processes such as cell division, growth, and intracellular transport. This non-specific mechanism explains its potent activity against both fungi and plants.

Visualization: Biological Mechanism of this compound

Mechanism_Pathway ChF This compound Process Actin Polymerization ChF->Process Actin Actin Monomers (G-actin) Actin->Process Filament Actin Filament (F-actin) Process->Filament Disruption Inhibition of Polymerization Effect Disruption of Cytoskeleton Disruption->Effect Outcome Antifungal & Phytotoxic Effects (Cell Division & Growth Arrest) Effect->Outcome

Caption: Mechanism of action of this compound.

Summary and Future Perspectives

This compound demonstrates significant potential in agricultural applications as both a bioherbicide and a biofungicide. Its high efficacy, in some cases surpassing commercial standards, makes it a compelling candidate for further research. However, its broad-spectrum cytotoxicity is a major hurdle.[1][8] The phytotoxic nature that makes it a good herbicide candidate also means it could damage crop plants if used as a fungicide.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and phytotoxicity of this compound under greenhouse and field conditions.

  • Structure-Activity Relationship (SAR): Investigating the chemical structure of this compound to identify the moieties responsible for its different activities. This could lead to the semi-synthesis of derivatives with increased selectivity, potentially enhancing antifungal action while reducing phytotoxicity.[1]

  • Formulation and Delivery: Developing novel formulation and delivery systems to target pathogens specifically, minimizing contact with and damage to the host plant.

A comprehensive evaluation is necessary to harness the benefits of this compound while mitigating its risks, paving the way for its potential development into a valuable tool for sustainable agriculture.[1]

References

Chaetoglobosin F: Application Notes and Protocols for Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chaetoglobosin F, a promising natural compound with potent fungicidal activity against a range of plant pathogens. This document outlines its mechanism of action, summarizes its efficacy through quantitative data, and provides detailed experimental protocols for its evaluation.

Introduction

This compound is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, notably from the genus Chaetomium.[1][2] These compounds are recognized for their wide array of biological activities.[2] Chaetoglobosins, including this compound, have demonstrated significant inhibitory effects against several economically important plant pathogenic fungi, suggesting their potential as a natural alternative to synthetic fungicides.[3][4][5] The primary mode of action for chaetoglobosins is the disruption of actin filaments, which are crucial for various cellular processes in fungi, including cell division and hyphal growth.[6][7][8] This interference with fundamental cellular functions leads to potent fungicidal effects.

Quantitative Data Summary

The efficacy of this compound and its analogs against various plant pathogens has been quantified in several studies. The following table summarizes the half-maximal effective concentration (EC50) values, providing a clear comparison of their fungicidal activity against that of commercial fungicides.

CompoundTarget PathogenEC50 (µg/mL)Reference
This compound Botrytis cinerea8.25[3][5][9]
Chaetoglobosin ABotrytis cinerea0.40[3][5][9]
Unnamed Chaetoglobosin (Compound 2)Botrytis cinerea2.19[3][5][9]
Chaetoglobosin CBotrytis cinerea5.83[3][5][9]
Azoxystrobin (Commercial Fungicide) Botrytis cinerea39.02[3][5][9]
Carbendazim (Commercial Fungicide) Botrytis cinerea70.11[3][5][9]

Mechanism of Action: Disruption of Actin Polymerization

This compound exerts its fungicidal activity by targeting the actin cytoskeleton, a critical component for cellular integrity and function in eukaryotes. The mechanism involves the inhibition of actin polymerization, which disrupts the dynamic process of filament assembly and disassembly. This leads to impaired hyphal growth, abnormal cell morphology, and ultimately, cell death.

G cluster_0 Fungal Cell G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization Disrupted_Processes Disrupted Cellular Processes G_actin->Disrupted_Processes F_actin->G_actin Depolymerization Hyphal_Growth Normal Hyphal Growth F_actin->Hyphal_Growth Cell_Division Normal Cell Division F_actin->Cell_Division Cell_Death Cell Death Disrupted_Processes->Cell_Death Chaetoglobosin_F This compound Chaetoglobosin_F->G_actin Binds to barbed end

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides a detailed methodology for assessing the in vitro antifungal activity of this compound using the mycelial growth inhibition assay.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Cultures of target plant pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Positive control fungicides (e.g., Azoxystrobin, Carbendazim)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare PDA Medium add_chaeto Incorporate this compound into PDA prep_media->add_chaeto prep_stock Prepare this compound Stock Solution prep_stock->add_chaeto prep_pathogen Culture Pathogen inoculate Inoculate with Pathogen Mycelial Plug prep_pathogen->inoculate add_chaeto->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Rate measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for antifungal activity assay.

Procedure
  • Preparation of Media and Test Compound:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Allow the sterile PDA medium to cool to approximately 50-55°C.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Ensure the final concentration of DMSO is consistent across all treatments and does not exceed 1% (v/v), as it can inhibit fungal growth.

    • Prepare control plates: a negative control with PDA and DMSO only, and positive controls with commercial fungicides at known effective concentrations.

    • Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 3-5 day old culture of the target pathogen.

    • Place a single mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

    • Seal the Petri dishes with parafilm and incubate them in the dark at 25°C.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / (dc - 5)] x 100 Where:

      • dc is the average diameter of the fungal colony in the negative control group.

      • dt is the average diameter of the fungal colony in the treatment group.

      • 5 is the diameter of the mycelial plug in mm.

    • Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Logical Relationships

The following diagram illustrates the logical flow from the source of this compound to its application and effect as a fungicide.

G Chaetomium Chaetomium sp. Chaetoglobosin_F This compound Chaetomium->Chaetoglobosin_F Produces Plant_Pathogen Plant Pathogen (e.g., Botrytis cinerea) Chaetoglobosin_F->Plant_Pathogen Applied to Actin_Disruption Actin Polymerization Disruption Chaetoglobosin_F->Actin_Disruption Induces Plant_Pathogen->Actin_Disruption Mechanism of Action in Fungicidal_Effect Fungicidal Effect Actin_Disruption->Fungicidal_Effect Leads to

Caption: Logical flow of this compound application.

Conclusion

This compound demonstrates significant potential as a bio-fungicide for the control of various plant pathogens. Its potent activity, often exceeding that of conventional fungicides, and its natural origin make it an attractive candidate for further research and development in sustainable agriculture. The protocols and data presented in these notes provide a solid foundation for researchers to explore the applications of this promising compound.

References

Application Notes and Protocols for the Experimental Use of Chaetoglobosin F in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a cytochalasan alkaloid, a class of fungal secondary metabolites known for a wide range of biological activities.[1][2] Isolated from various fungi, including those of the Chaetetomium genus, this compound has garnered interest in the scientific community for its potential applications in drug discovery, particularly in oncology and immunology.[1][3] Like other cytochalasans, its primary mechanism of action involves the disruption of actin polymerization, a critical process for cell division, motility, and morphology.[4] This document provides detailed application notes and protocols for the experimental use of this compound in a research setting.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, impacting several key cellular processes:

  • Cytotoxicity and Anticancer Activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines.[5][6] While the precise signaling pathways for this compound's anticancer activity are still under full investigation, studies on closely related analogs like Chaetoglobosin A and E suggest the involvement of the MAPK and PI3K/Akt/mTOR signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[7][8] It is hypothesized that by disrupting the actin cytoskeleton, this compound can induce cell cycle arrest and trigger apoptosis in cancer cells.[2][8]

  • Immunomodulatory Effects: this compound has been shown to possess immunomodulatory properties, specifically by interacting with the Toll-like receptor 9 (TLR9) signaling pathway in bone marrow-derived dendritic cells.[7] It can suppress the expression of TLR9 and inhibit the CpG-induced activation of MAPKs (p38 and JNK), leading to a downregulation of inflammatory responses.[7] This suggests a potential therapeutic role in autoimmune and inflammatory diseases.[7]

  • Actin Polymerization Inhibition: As a member of the cytochalasan family, this compound's fundamental mechanism involves binding to actin filaments and inhibiting their polymerization.[4] This disruption of the cytoskeleton is the underlying cause of its effects on cell division, migration, and morphology.

Data Presentation: Cytotoxicity of this compound and Analogs

The following tables summarize the reported cytotoxic activities (IC50 values) of this compound and its related compounds against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound KBNasopharyngeal Epidermoid Tumor52.0
K562Chronic Myelogenous Leukemia18.89 (µg/mL)[5]
KBOral Epidermoid Carcinoma22.99 (µg/mL)[5]
Chaetoglobosin AHCT116Colon Cancer3.15[8]
Chaetoglobosin EKBNasopharyngeal Epidermoid Tumor48.0
Chaetoglobosin FaHCT116Colon Cancer8.44[8]
Chaetoglobosin UKBNasopharyngeal Epidermoid Tumor16.0

Note: IC50 values reported in µg/mL have been kept in their original units as the molecular weights were not consistently provided in the source material for direct conversion.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known and potential signaling pathways affected by this compound and a general experimental workflow for its investigation.

Chaetoglobosin_F_Signaling_Pathways cluster_0 Putative Cytotoxic Pathway (in Cancer Cells) cluster_1 Known Immunomodulatory Pathway (in Dendritic Cells) ChaF This compound PI3K PI3K ChaF->PI3K Inhibition? MAPK MAPK (ERK, p38, JNK) ChaF->MAPK Modulation? TLR9 TLR9 ChaF->TLR9 Inhibition Actin Actin Polymerization ChaF->Actin Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK->Apoptosis CpG_DNA CpG-DNA CpG_DNA->TLR9 MAPK_immune MAPK (p38, JNK) TLR9->MAPK_immune NFkB NF-κB TLR9->NFkB Inflammatory_Response Inflammatory Response MAPK_immune->Inflammatory_Response NFkB->Inflammatory_Response Actin->Proliferation

Caption: Known and putative signaling pathways of this compound.

Experimental_Workflow_for_Chaetoglobosin_F start Start: In Vitro Cancer Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism western_blot Western Blot Analysis (MAPK, PI3K/Akt pathways) mechanism->western_blot actin_assay Actin Polymerization Assay mechanism->actin_assay conclusion Conclusion: Elucidation of Anticancer Mechanism western_blot->conclusion actin_assay->conclusion

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cells treated with this compound (at IC50 concentration) and vehicle control

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cells treated with this compound and vehicle control

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound on key signaling proteins (e.g., in the MAPK and PI3K/Akt pathways).

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like ß-actin.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Chaetoglobosin F in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin F, focusing on its solubility and use in dimethyl sulfoxide (DMSO) for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: How should I prepare a stock solution of this compound in DMSO?

For a typical 10 mM stock solution, refer to the detailed protocol provided in the "Experimental Protocols" section below. It is crucial to use anhydrous DMSO to minimize degradation of the compound.

Q3: At what temperature should I store the this compound stock solution in DMSO?

Stock solutions of similar compounds in DMSO are generally stored at -20°C for long-term stability. While specific stability data for this compound is unavailable, a general study on compound stability in DMSO suggests that most compounds are stable under these conditions.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the typical working concentrations of this compound in cell culture?

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Published studies have shown cytotoxic effects of this compound and its analogs in the micromolar range. For instance, this compound exhibited an IC50 value of 52.0 µM against the human nasopharyngeal epidermoid tumor KB cell line.[3] Other related chaetoglobosins have shown cytotoxic IC50 values ranging from 1.4 µM to 9.2 µM against various cancer cell lines.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: What is the mechanism of action of this compound?

Chaetoglobosins, as a class of cytochalasan mycotoxins, are known to interfere with actin polymerization, which can affect cell motility, division, and morphology.[5][6] The specific signaling pathways affected by this compound may vary between cell types and should be investigated in the context of your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the stock solution. The concentration exceeds the solubility limit of this compound in DMSO.Gently warm the solution to 37°C and vortex. If the precipitate does not dissolve, centrifuge the solution and use the supernatant, noting the lower, effective concentration. For future preparations, start with a lower concentration.
Precipitate forms when adding the DMSO stock to aqueous cell culture medium. The final DMSO concentration in the medium is too low to maintain solubility, or the compound has limited aqueous solubility.Ensure the final DMSO concentration in your cell culture medium is 0.5% or less, as higher concentrations can be toxic to cells. Prepare intermediate dilutions in culture medium to minimize precipitation shock. A final DMSO concentration of 0.1% is often well-tolerated.
No observable effect on cells at expected concentrations. The compound may have degraded due to improper storage or handling. The specific cell line may be resistant.Use a fresh aliquot of the stock solution. Verify the activity of the compound on a sensitive positive control cell line. Re-evaluate the dose-response curve for your specific cell line.
High level of cell death in control (DMSO only) wells. The DMSO concentration is too high, or the DMSO quality is poor.Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%). Use a high-purity, sterile-filtered DMSO suitable for cell culture.
Inconsistent results between experiments. Variability in stock solution preparation, cell passage number, or cell density.Standardize the protocol for stock solution preparation and storage. Use cells within a consistent passage number range. Ensure consistent cell seeding density for all experiments.

Quantitative Data Summary

Compound Parameter Value Cell Line Reference
This compoundIC5052.0 µMKB (human nasopharyngeal epidermoid tumor)[3]
Chaetoglobosin EIC501.4 - 9.2 µMK562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela, MOLT-4[4]
Chaetoglobosin FexIC502.9 - 7.5 µMHuh7, MCF-7, U937, MOLT-4[4]
Chaetoglobosin ASolubility10 mg/mLN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 528.65 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 528.65 g/mol * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Dilute in Culture Medium (Final DMSO ≤0.5%) thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for preparing and using this compound.

Caption: Troubleshooting decision tree for this compound experiments.

References

Optimizing Chaetoglobosin F Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chaetoglobosin F in their experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cytochalasan alkaloid, a class of fungal metabolites known for their biological activities.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton.[2] Like other cytochalasans, it binds to actin filaments (F-actin), inhibiting their polymerization and depolymerization. This interference with actin dynamics affects various cellular processes, including cell division, motility, and morphology.[2]

Q2: What are the typical working concentrations for this compound in cell-based assays?

The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, based on published data for related compounds and this compound's known activities, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity and functional assays. For instance, Chaetoglobosin Fex, a related compound, has shown cytotoxic activity with IC50 values ranging from 2.9 µM to 7.5 µM in various cancer cell lines.[3]

Q3: How should I prepare a stock solution of this compound?

This compound, like other chaetoglobosins, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Medium The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration might be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Pre-warm the culture medium before adding the diluted this compound solution. Vortex the diluted solution gently before adding it to the cell culture. Perform a solubility test in your specific culture medium prior to the experiment.
High Cell Death Even at Low Concentrations The cell line being used is highly sensitive to actin cytoskeleton disruption. The initial seeding density of the cells was too low.Perform a more detailed dose-response curve starting from a lower concentration range (e.g., nanomolar). Increase the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. Reduce the treatment duration.
Inconsistent or Non-reproducible Results Variability in stock solution concentration due to improper storage or handling. Inconsistent cell passage number or health. Fluctuation in incubation conditions.Always use fresh dilutions from a properly stored stock aliquot for each experiment. Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase. Strictly control incubation parameters such as temperature, CO2 levels, and humidity.
No Observable Effect on Actin Cytoskeleton The concentration of this compound is too low. The incubation time is too short. The fixation and permeabilization protocol for actin staining is suboptimal.Increase the concentration of this compound based on dose-response data. Increase the incubation time to allow for sufficient disruption of the actin cytoskeleton. Optimize the fixation and permeabilization steps in your phalloidin staining protocol. Methanol-based fixation can sometimes disrupt actin filaments and should be avoided.[5]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Visualizing Actin Cytoskeleton Disruption by Phalloidin Staining

This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using fluorescently labeled phalloidin.

Materials:

  • This compound

  • Target cell line

  • Glass coverslips

  • 24-well cell culture plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)[5]

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (and a vehicle control) for the chosen duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[6]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[7]

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.[7]

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Signaling Pathways and Experimental Workflows

Chaetoglobosins are known to modulate several signaling pathways. This compound has been shown to have immunomodulatory properties by affecting the TLR9 signaling pathway.[8] Other chaetoglobosins have been reported to influence the MAPK/PI3K-AKT-mTOR pathway.[9]

Chaetoglobosin_F_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 MAPK MAPK (p38, JNK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB MAPK->NFkB STAT1 STAT1 MAPK->STAT1 GeneExpression Gene Expression (e.g., IL-12, CXCL-10) NFkB->GeneExpression STAT1->GeneExpression Actin Actin Cytoskeleton ChaetoglobosinF This compound ChaetoglobosinF->TLR9 Inhibits ChaetoglobosinF->Actin Disrupts

Caption: this compound signaling pathway.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for Treatment Duration Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a cytotoxicity assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Results? Check_Stock Check Stock Solution (Storage, Aliquoting) Problem->Check_Stock Check_Cells Check Cell Health (Passage Number, Growth Phase) Problem->Check_Cells Check_Conditions Check Incubation Conditions (Temp, CO2) Problem->Check_Conditions Standardize_Protocol Standardize Protocol Check_Stock->Standardize_Protocol Check_Cells->Standardize_Protocol Check_Conditions->Standardize_Protocol

Caption: Troubleshooting logic for inconsistent results.

References

preventing Chaetoglobosin F precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chaetoglobosin F in experimental settings. Particular focus is given to preventing its precipitation in aqueous media to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1][2] Its primary mechanism of action is the disruption of the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, inhibiting both the assembly and disassembly of actin microfilaments. This interference with actin dynamics affects various cellular processes, including cell division, motility, and morphology.

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound is a hydrophobic molecule with poor aqueous solubility. Precipitation in cell culture media, which are primarily aqueous, is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: As a hydrophobic compound, this compound has limited solubility in water-based solutions like cell culture media.

  • High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.

  • Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.

  • Low Temperature: Adding a cold stock solution to the cell culture medium can decrease the solubility of the compound, leading to precipitation.

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I store this compound stock solutions?

A4: Store this compound stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. Repeated freezing and thawing can degrade the compound and affect its solubility. When stored properly at -20°C, the product is stable for at least two years.

Q5: What is the known stability of this compound?

A5: While specific stability data for this compound is limited, studies on the closely related Chaetoglobosins A and C provide valuable insights. Chaetoglobosin A shows significant degradation when exposed to temperatures of 75°C for 24 hours or 100°C for 90 minutes.[3] At 175°C, Chaetoglobosin A is undetectable after 15 minutes.[3] It is advisable to handle this compound at room temperature or below whenever possible. Regarding pH, Chaetoglobosin A is more stable in alkaline environments (pH 9-13) but degrades in strong acids (pH ≤ 1) and strong bases (pH = 14). Optimal production of Chaetoglobosin C occurs at a neutral pH.[4]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step instructions to help you avoid precipitation of this compound in your cell culture media.

Parameter Recommendation Troubleshooting Tips
Solvent Use high-purity, anhydrous DMSO to prepare the initial stock solution.Ensure your DMSO is not old and has not absorbed water, as this can reduce its effectiveness.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. A stock concentration that is at least 1000x the final desired concentration is recommended to keep the final DMSO percentage low.If precipitation persists upon dilution, try preparing a lower concentration stock (e.g., 1-5 mM). Ensure the compound is fully dissolved in the DMSO; gentle warming (up to 37°C) and vortexing can help. Visually inspect the solution for any undissolved particles.
Final DMSO Concentration Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Dilution Method Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. Never add the aqueous medium directly to the concentrated DMSO stock. Adding the stock solution to cold medium can cause thermal shock and induce precipitation. For high final concentrations, consider a serial dilution. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. This gradual dilution helps prevent a rapid change in solvent polarity.
Sonication If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.Use with caution, as excessive sonication can degrade the compound or affect cell viability.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile vial, dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Gently warm the solution to 37°C and vortex until the this compound is completely dissolved. Visually inspect for any particulates.

    • Aliquot the stock solution into smaller volumes and store at -20°C.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While gently swirling or vortexing the pre-warmed medium, add the required volume of the 10 mM this compound stock solution to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may be attempted.

Protocol for Determining the Kinetic Solubility of this compound

This protocol can be used to determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Prepare Serial Dilutions of this compound in DMSO:

    • In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.

  • Add Aqueous Buffer:

    • To each well containing the serially diluted compound, add a fixed volume of your cell culture medium (or PBS, pH 7.4) to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for any potential precipitation to occur.

  • Measurement:

    • Visually inspect the wells for any signs of precipitation.

    • For a quantitative measurement, use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the light scattering units against the this compound concentration. The concentration at which a significant increase in light scattering is observed is the kinetic solubility of the compound under these conditions.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineIC50 Value (µM)Reference
This compoundHCT116 (Human Colon Cancer)Not explicitly stated, but grouped with compounds having IC50s of 3.15-8.44 µM[5]
Chaetoglobosin AHCT116 (Human Colon Cancer)3.15[5]
Chaetoglobosin VKB, K562, MCF-7, HepG218-30 µg/mL[6][7]
Chaetoglobosin WKB, K562, MCF-7, HepG218-30 µg/mL[6][7]

Table 2: Antifungal Activity of this compound and Related Compounds

CompoundFungal PathogenEC50 Value (µg/mL)Reference
This compoundBotrytis cinerea8.25[8]
Chaetoglobosin ABotrytis cinerea0.40[8]
Chaetoglobosin CBotrytis cinerea5.83[8]

Visualizations

chaetoglobosin_f_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex & Warm (37°C) dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot add_stock Add Stock to Media While Swirling aliquot->add_stock warm_media Pre-warm Media to 37°C warm_media->add_stock check_precip Visually Inspect for Precipitation add_stock->check_precip precipitate Precipitation Observed check_precip->precipitate sonicate Brief Sonication precipitate->sonicate If mild lower_stock Use Lower Stock Concentration precipitate->lower_stock If persistent serial_dilute Perform Serial Dilution precipitate->serial_dilute For high final concentrations

Caption: Experimental workflow for preparing this compound solutions.

actin_polymerization_pathway cluster_actin Actin Dynamics cluster_chaeto This compound Action cluster_effects Cellular Effects g_actin G-actin (monomers) f_actin F-actin (filaments) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization chaeto_f This compound barbed_end Barbed End of F-actin chaeto_f->barbed_end inhibition Inhibition of Polymerization barbed_end->inhibition inhibition->f_actin cytokinesis Inhibited Cytokinesis inhibition->cytokinesis motility Reduced Cell Motility inhibition->motility morphology Altered Cell Morphology inhibition->morphology

Caption: Mechanism of action of this compound on actin polymerization.

References

Technical Support Center: Chaetoglobosin F Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Chaetoglobosin F in cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT assay shows an increase in absorbance at higher concentrations of this compound. Is this expected?

A1: This is a counter-intuitive but not uncommon observation, particularly with MTT assays.[1] There are several potential reasons:

  • Increased Metabolic Activity: At certain concentrations, this compound might induce a cellular stress response, leading to a temporary increase in mitochondrial reductase activity, which is what the MTT assay measures.[1] This results in higher formazan production and thus higher absorbance, masking the cytotoxic effect.

  • Compound Interference: Some chemical compounds can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity.[1] This leads to a false-positive signal.

  • Precipitation: Chaetoglobosins can be poorly soluble in aqueous media.[2] If the compound precipitates in the well, it can interfere with light absorbance readings.

Troubleshooting Steps:

  • Run a Cell-Free Control: Add this compound to wells containing only culture medium and the MTT reagent to see if the compound reduces MTT directly.[1]

  • Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilization agent. Look for signs of cell death (e.g., rounding, detachment) and formazan crystals within the cells. Also, check for any precipitate from the compound itself.

  • Use an Alternative Assay: Consider using a different cytotoxicity assay that relies on a different principle, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

Q2: I am observing high background absorbance in the control wells of my LDH cytotoxicity assay. What could be the cause?

A2: High background in an LDH assay typically points to sources of extracellular LDH that are not related to the compound's cytotoxicity.

  • Serum in Culture Medium: Animal sera are a significant source of endogenous LDH activity.[3]

  • Rough Cell Handling: Overly vigorous pipetting or centrifugation during cell plating or reagent addition can cause premature cell lysis, releasing LDH.[3]

  • High Cell Density: Plating too many cells can lead to cell death and spontaneous LDH release even in untreated wells.[3]

  • Contamination: Microbial contamination can contribute to LDH levels in the culture supernatant.

Troubleshooting Steps:

  • Reduce Serum Concentration: If possible, reduce the serum concentration in your culture medium during the compound treatment period (e.g., to 1-5%).[3]

  • Optimize Cell Seeding Density: Perform a titration experiment to find the optimal cell number that gives a low spontaneous release and a high maximum release.

  • Handle Cells Gently: Mix by gentle swirling or slow pipetting. When harvesting supernatant, centrifuge at a low speed to pellet cells without causing lysis.

  • Include a "Medium Only" Background Control: Always measure the LDH activity in your culture medium alone (without cells) and subtract this value from all other readings.

Q3: My IC50 value for this compound is significantly different from what is reported in the literature. Why?

A3: IC50 values are highly dependent on experimental conditions. Discrepancies are common and can be attributed to:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to the same compound. This compound and its analogs have shown a wide range of IC50 values across different cancer cell lines, from the low micromolar range to over 20 µM.[4][5][6][7]

  • Compound Purity and Stability: Ensure the purity of your this compound. The compound's stability can also be affected by pH and storage conditions.[8][9]

  • Solvent Effects: Chaetoglobosins are often dissolved in DMSO.[10] High final concentrations of the solvent in the culture well can cause cytotoxicity on its own. Keep the final DMSO concentration consistent and low (typically ≤0.5%).

  • Assay Parameters: Incubation time, cell passage number, and the specific cytotoxicity assay used will all influence the final IC50 value.

Troubleshooting Steps:

  • Confirm Cell Line Identity: Use cell line authentication methods like STR profiling.

  • Use a Positive Control: Include a standard cytotoxic agent with a well-established IC50 for your specific cell line to validate the assay's performance.

  • Standardize Protocols: Keep all parameters, especially cell density and incubation times, consistent between experiments.

Q4: I am having trouble with this compound solubility. What is the best way to prepare it?

A4: Chaetoglobosins are known to have poor water solubility.[2]

Recommended Protocol:

  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Working Solutions: Make intermediate dilutions from the primary stock using serum-free culture medium or PBS. Vortex or gently sonicate if necessary to ensure it is fully dissolved before the final dilution into the cell culture plate.

  • Final Concentration: When adding the final working solution to the cells, ensure the final DMSO concentration remains non-toxic (ideally <0.5%).

  • Visual Check: Before adding to cells, visually inspect the diluted solution for any signs of precipitation. If precipitation occurs, you may need to lower the working concentration.

Quantitative Data Summary

The cytotoxic activity of this compound and its related compounds varies significantly depending on the cell line.

CompoundCell LineIC50 ValueReference
This compoundHCT116 (Human Colon Cancer)Not explicitly stated, but showed "remarkable cytotoxicity"[11][12]
This compoundKB, K562, MCF-7, HepG218-30 µg/mL range[13]
This compoundA549, MDA-MB-231>20 µM (moderate activity)[4]
Chaetoglobosin ELNCaP (Prostate Cancer)0.62 µM[5]
Chaetoglobosin EB16F10 (Mouse Melanoma)2.78 µM[5]
Chaetoglobosin EK562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela, MOLT-41.4 - 9.2 µM[6]
Chaetoglobosin FexHuh7, MCF-7, U973, MOLT-42.9 - 7.5 µM[6]
Chaetoglobosin FaHCT116 (Human Colon Cancer)3.15 µM[7][11]

Visual Guides and Workflows

Diagrams of Pathways and Protocols

cluster_0 Putative Cytotoxic Mechanism of this compound ChF This compound Filament Actin Filament (F-Actin) Polymerization Disruption ChF->Filament Actin Actin Monomers Actin->Filament Inhibits Cytoskeleton Cytoskeletal Instability Filament->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis CycleArrest Cell Cycle Arrest Cytoskeleton->CycleArrest CellDeath Cell Death Apoptosis->CellDeath CycleArrest->CellDeath

Caption: Putative mechanism of this compound-induced cytotoxicity.

Start Start: Inconsistent or Unexpected Results CheckControls Are control values (untreated, max lysis) as expected? Start->CheckControls CheckDose Is dose-response curve unexpected (e.g., non-sigmoidal)? CheckControls->CheckDose Yes TroubleshootControls Problem with Assay Setup: - Check cell density - Verify reagent stability - Assess cell handling CheckControls->TroubleshootControls No TroubleshootCompound Problem with Compound Interaction: - Check solubility/precipitation - Run cell-free interference test - Consider alternative assay CheckDose->TroubleshootCompound Yes CheckReproducibility Are results reproducible between replicates/experiments? CheckDose->CheckReproducibility No TroubleshootControls->Start Re-run TroubleshootCompound->Start Re-evaluate TroubleshootVariability Problem with Variability: - Standardize cell passage # - Check pipetting accuracy - Ensure consistent incubation times CheckReproducibility->TroubleshootVariability No End Results Validated CheckReproducibility->End Yes TroubleshootVariability->Start Re-run

Caption: A logical workflow for troubleshooting cytotoxicity assay results.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol measures cell viability based on the mitochondrial conversion of yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cells and complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT.[14] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and pipette gently to dissolve the crystals.[14]

  • Absorbance Reading: Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[3]

Materials:

  • Cells and culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture and lysis buffer)

  • Microplate reader (absorbance at ~490 nm)

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Prepare Controls: Set up the following controls in triplicate on the same plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 30-45 minutes before the assay endpoint.

    • Medium Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment period.

  • Harvest Supernatant: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation and Reading: Incubate at room temperature for 10-30 minutes, protected from light. Stop the reaction if necessary (per kit instructions) and measure the absorbance at ~490 nm.

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

References

unexpected off-target effects of Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of Chaetoglobosin F. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are using this compound to disrupt the actin cytoskeleton in our cell line, but we are observing unexpected changes in the expression of immune-related genes. Is this a known off-target effect?

A1: Yes, this is a documented off-target effect of this compound. In addition to its well-established role as an inhibitor of actin polymerization, this compound has been shown to possess immunomodulatory properties. Specifically, it can suppress the activation and maturation of dendritic cells (DCs), which are key antigen-presenting cells of the immune system. This effect is independent of its impact on the actin cytoskeleton and is mediated through the Toll-like receptor 9 (TLR9) signaling pathway.[1]

Troubleshooting Steps:

  • Confirm the effect: To confirm if the observed changes in gene expression are due to the immunomodulatory properties of this compound, you can perform a dose-response experiment and analyze the expression of key immune markers.

  • Investigate the TLR9 pathway: Assess the activation status of downstream components of the TLR9 signaling pathway, such as MAP kinases (p38 and JNK), NF-κB, and STAT1.[1]

  • Consider alternative compounds: If the immunomodulatory effect interferes with your experimental goals, consider using other actin polymerization inhibitors with a different off-target profile.

  • Control for off-target effects: If you must use this compound, include appropriate controls to account for its immunomodulatory effects. This may involve using a DC co-culture system or measuring cytokine levels in your experimental setup.

Q2: Our experiments with this compound are showing a decrease in T-cell proliferation, which is not the expected outcome. What could be the cause?

A2: The observed decrease in T-cell proliferation is likely an indirect consequence of this compound's effect on dendritic cells (DCs). This compound inhibits the maturation of DCs, leading to reduced expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC-II on their surface.[1] These molecules are crucial for the activation of T-cells. Therefore, by suppressing DC function, this compound indirectly impairs T-cell proliferation.

Troubleshooting Steps:

  • Assess DC maturation: Analyze the expression of co-stimulatory molecules on DCs in your culture system using flow cytometry.

  • Measure cytokine production: Quantify the levels of IL-12 and CXCL-10, cytokines produced by mature DCs that are important for T-cell responses.[1] this compound has been shown to reduce the production of these cytokines.

  • Directly stimulate T-cells: To determine if this compound has a direct effect on your T-cells, you can bypass the DCs and stimulate the T-cells directly using anti-CD3/CD28 antibodies.

  • Adjust experimental design: If the focus of your study is not on the DC-T cell interaction, consider using an experimental system that does not rely on DCs for T-cell activation.

Q3: We have noticed a significant cytotoxic effect of this compound on our cancer cell line at concentrations lower than expected for actin disruption. Could there be other mechanisms at play?

A3: While the primary cytotoxic mechanism of chaetoglobosins is through the disruption of the actin cytoskeleton, leading to cell cycle arrest and apoptosis, the observed high potency could be due to cell-line specific sensitivities or additional off-target effects. For instance, some chaetoglobosins have been shown to affect signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. While this has not been specifically detailed for this compound, it is a possibility within this class of compounds.

Troubleshooting Steps:

  • Perform a thorough dose-response and time-course analysis: This will help to accurately determine the IC50 value for your specific cell line.

  • Analyze cell cycle progression: Use flow cytometry to determine if this compound is causing arrest at a specific phase of the cell cycle.

  • Investigate apoptotic pathways: Use assays such as TUNEL or Annexin V staining to confirm if the observed cytotoxicity is due to apoptosis. Further investigate the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • Assess key signaling pathways: Examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK pathways to see if they are affected by this compound treatment.

Data Presentation

Table 1: Summary of Unexpected Off-Target Effects of this compound on Dendritic Cells

ParameterEffect of this compoundDownstream ConsequenceReference
DC Maturation InhibitionReduced ability to activate T-cells[1]
Surface Molecules (CD40, CD80, CD86, MHC-II) Decreased ExpressionImpaired T-cell co-stimulation[1]
Cytokine Production (IL-12, CXCL-10) Decreased ProductionReduced Th1 polarization and T-cell recruitment[1]
Antigen Capture Increased (via mannose receptor)Potentially altered antigen presentation[1]
Migration Ability ImpairedReduced trafficking to lymph nodes[1]
TLR9 Signaling Pathway SuppressionInhibition of downstream signaling[1]
MAPK Activation (p38, JNK) InhibitionReduced inflammatory signaling[1]
NF-κB and STAT1 Nuclear Translocation InhibitionDecreased transcription of immune response genes[1]

Experimental Protocols

Protocol 1: Assessment of Dendritic Cell (DC) Maturation by Flow Cytometry

Objective: To determine the effect of this compound on the expression of co-stimulatory molecules on the surface of CpG-stimulated bone marrow-derived dendritic cells (BMDCs).

Materials:

  • Bone marrow cells isolated from mice

  • Recombinant murine GM-CSF and IL-4

  • CpG oligodeoxynucleotides (ODN)

  • This compound

  • Fluorescently conjugated antibodies against CD11c, CD40, CD80, CD86, and MHC-II

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Generate BMDCs by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.

  • Plate immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.

  • Stimulate the cells with an optimal concentration of CpG ODN for 24 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with the fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the expression levels of CD40, CD80, CD86, and MHC-II on the CD11c+ gated population.

Protocol 2: Measurement of Cytokine Production by ELISA

Objective: To quantify the effect of this compound on the production of IL-12 and CXCL-10 by CpG-stimulated BMDCs.

Materials:

  • Supernatants from cultured BMDCs (from Protocol 1)

  • ELISA kits for murine IL-12 and CXCL-10

  • Microplate reader

Procedure:

  • Collect the culture supernatants from the BMDC cultures treated with this compound and/or CpG ODN at 24 hours post-stimulation.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for IL-12 and CXCL-10 according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of the cytokines in the samples by comparing to the standard curve.

Protocol 3: Analysis of NF-κB Nuclear Translocation by Immunofluorescence Microscopy

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB in CpG-stimulated BMDCs.

Materials:

  • BMDCs cultured on sterile glass coverslips

  • CpG ODN

  • This compound

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Plate immature BMDCs on sterile glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound (or vehicle control) for 2 hours.

  • Stimulate the cells with CpG ODN for 1-2 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualizations

This compound Experimental Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis BM_isolation Isolate Bone Marrow Cells BMDC_generation Generate BMDCs (GM-CSF + IL-4) BM_isolation->BMDC_generation ChaF_pretreatment Pre-treat with This compound BMDC_generation->ChaF_pretreatment CpG_stimulation Stimulate with CpG ODN ChaF_pretreatment->CpG_stimulation Flow_cytometry Flow Cytometry (Surface Markers) CpG_stimulation->Flow_cytometry ELISA ELISA (Cytokines) CpG_stimulation->ELISA Microscopy Immunofluorescence (NF-kB Translocation) CpG_stimulation->Microscopy This compound Signaling Pathway cluster_TLR9 TLR9 Signaling Pathway CpG CpG ODN TLR9 TLR9 CpG->TLR9 MyD88 MyD88 TLR9->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38 / JNK TAK1->p38_JNK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to p38_JNK->Nucleus STAT1 STAT1 STAT1->Nucleus Gene_expression Immune Gene Expression Nucleus->Gene_expression ChaF This compound ChaF->TLR9 inhibits ChaF->NFkB inhibits translocation ChaF->p38_JNK inhibits ChaF->STAT1 inhibits translocation

References

pH influence on Chaetoglobosin F production and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin F. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the influence of pH on its production and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for producing this compound in Chaetomium globosum cultures?

A1: While direct studies on the optimal pH for this compound production are not extensively documented, research on the closely related Chaetoglobosin C provides strong guidance. The production of Chaetoglobosin C by Chaetomium globosum is optimal at a neutral pH.[1][2][3][4][5] In a key study, detectable levels of Chaetoglobosin C were observed only on media with a pH of 7.01.[1] The growth of the fungus itself, which is directly related to mycotoxin production, is also optimal at a neutral pH, although it can grow over a wide range from approximately 4.3 to 9.4.[1][5] Therefore, it is highly recommended to maintain the culture medium at a neutral pH (around 7.0) for maximal this compound yield.

Q2: My C. globosum culture is growing well, but I'm not detecting any this compound. What could be the issue?

A2: Several factors could be at play. Based on studies of other chaetoglobosins, here are the primary troubleshooting steps:

  • Verify the pH of your culture medium: As detailed in Q1, a neutral pH is critical for chaetoglobosin production.[1][5] Acidic or alkaline conditions, even if they permit fungal growth, may suppress mycotoxin biosynthesis.

  • Check your culture duration: Mycotoxin production is a secondary metabolic process, which typically occurs after the initial phase of rapid growth. Ensure your culture has been incubated for a sufficient period (e.g., several weeks).

  • Review your extraction protocol: Ensure your solvent extraction method is appropriate for chaetoglobosins. Methanol or ethyl acetate are commonly used.

  • Consider the fungal strain: Not all strains of C. globosum produce the same profile or quantity of mycotoxins.

Q3: How does pH affect the biological activity of this compound?

A3: There is currently no direct published data on how pH influences the biological activity of this compound. However, we can infer potential effects from its mechanism of action and general principles of compound activity:

  • Mechanism of Action: Chaetoglobosins function by inhibiting actin polymerization.[6][7][8] The dynamics of actin polymerization itself are known to be pH-sensitive. Acidic pH can promote actin filament breakdown, while alkaline pH can alter elongation rates.[9][10][11] Therefore, the intracellular pH of your target cells could influence the apparent activity of this compound.

  • Compound Stability and Permeability: The activity of many natural compounds can be pH-dependent, often due to changes in their ionization state which affects their ability to cross cell membranes.[12][13] While the stability of this compound across a pH range has not been detailed, it is a factor to consider in your experimental design.

Q4: What signaling pathways are involved in the pH-regulated production of chaetoglobosins?

A4: Fungi possess a conserved signaling pathway, known as the Pal/Rim pathway, to sense and respond to ambient pH.[1][2][3][4][14] This pathway is crucial for regulating the expression of genes involved in various processes, including the biosynthesis of secondary metabolites.[3] The key transcription factor in this pathway is PacC (or its homolog in C. globosum), which is activated under neutral to alkaline conditions and represses acid-expressed genes.[1][5] It is likely that the genes responsible for this compound biosynthesis are under the control of this pH-regulatory network. Additionally, other transcription factors, such as CgXpp1 and CgCheR, have been identified as regulators of Chaetoglobosin A biosynthesis in C. globosum.[15][16][17]

Fungal_pH_Sensing_Pathway Fungal pH Sensing and Regulation Pathway (Pal/Rim) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PalH/Rim21 PalH / Rim21 (pH Sensor) PalF/Rim8 PalF / Rim8 (Arrestin-like) PalH/Rim21->PalF/Rim8 activates PalI/Rim9 PalI / Rim9 PalI/Rim9->PalH/Rim21 localizes ESCRT_Complex ESCRT Complex PalF/Rim8->ESCRT_Complex recruits PalA/Rim20 PalA / Rim20 ESCRT_Complex->PalA/Rim20 recruits PalB/Rim13 PalB / Rim13 (Protease) PalA/Rim20->PalB/Rim13 recruits PacC_inactive Inactive PacC/Rim101 PalA/Rim20->PacC_inactive recruits PalB/Rim13->PacC_inactive cleaves PacC_active Active PacC/Rim101 (Transcription Factor) PacC_inactive->PacC_active Alkaline_Genes Alkaline-expressed genes (e.g., Chaetoglobosin Biosynthesis) PacC_active->Alkaline_Genes activates transcription Acidic_Genes Acid-expressed genes (Repressed) PacC_active->Acidic_Genes represses transcription Alkaline_pH Alkaline pH (Signal) Alkaline_pH->PalH/Rim21 senses

Fungal pH Sensing and Regulation Pathway.

Troubleshooting Guides

Issue: Low or No Production of this compound
Potential Cause Troubleshooting Step
Incorrect pH of Culture Medium Prepare fresh medium, carefully adjusting the pH to 7.0 after autoclaving and cooling, using sterile buffers. Monitor the pH of the medium throughout the culture period.
Suboptimal Culture Conditions Ensure the culture is maintained at the optimal temperature and aeration for C. globosum. Review literature for strain-specific requirements.
Inadequate Incubation Time Extend the culture duration. Perform a time-course experiment to determine the peak production time for your specific strain and conditions.
Inefficient Extraction Evaluate your extraction solvent and procedure. Consider multi-step extractions to maximize yield.
Issue: Inconsistent Bioactivity of this compound
Potential Cause Troubleshooting Step
Variability in Assay Buffer pH Strictly control the pH of your assay buffer. Prepare fresh buffers for each experiment and validate the pH.
Influence of Extracellular pH on Cells When conducting cell-based assays, consider the buffering capacity of your medium (e.g., CO2/bicarbonate vs. HEPES). If testing the effect of pH, use appropriate buffers to maintain the desired extracellular pH during the assay.
Compound Degradation Assess the stability of this compound in your assay buffer at the tested pH values over the duration of the experiment.
Interaction with Assay Components Ensure that the pH of the buffer does not alter the activity of other components in your assay system (e.g., enzymes in a coupled assay).

Quantitative Data

Direct quantitative data for this compound production at different pH values is not available. However, the following table summarizes the findings for Chaetoglobosin C production by C. globosum on potato dextrose agar, which can be used as a reference.

Table 1: Influence of pH on Chaetoglobosin C Production

Medium pH C. globosum Growth Chaetoglobosin C Production (µg per five agar plates) Reference
3.51 Small colonies, abnormal morphology Not Detected [1][18]
4.28 - 6.07 Growth observed, colony size increases with pH Not Detected [1][18]
7.01 Optimal Growth (colonies covered entire plate) ~203 µg [1][18]

| 7.37 - 9.35 | Growth observed, but less than optimal | Not Detected |[1][18] |

This data is for Chaetoglobosin C and should be used as a strong indicator for the expected behavior of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Production

This protocol outlines a method to identify the optimal pH for producing this compound from C. globosum.

production_workflow cluster_prep 1. Media Preparation cluster_culture 2. Inoculation and Culture cluster_analysis 3. Analysis prep_pda Prepare Potato Dextrose Agar (PDA) aliquot Aliquot into separate flasks prep_pda->aliquot adjust_ph Adjust pH of each flask to a range (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile buffers aliquot->adjust_ph pour_plates Autoclave, cool, and pour plates adjust_ph->pour_plates inoculate Inoculate center of each plate with C. globosum spores pour_plates->inoculate incubate Incubate at room temperature for 4 weeks inoculate->incubate extract Extract mycelium and agar with methanol or ethyl acetate incubate->extract hplc Analyze extracts by HPLC with a this compound standard extract->hplc quantify Quantify this compound yield at each pH hplc->quantify

Workflow for pH Optimization of Production.
  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Divide the medium into several flasks and adjust each to a different pH (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using appropriate sterile buffer systems (e.g., citrate-phosphate for acidic, Tris-HCl for neutral/alkaline). Autoclave and pour into petri dishes.

  • Inoculation: Inoculate the center of each agar plate with a standardized suspension of C. globosum spores.

  • Incubation: Incubate the plates at room temperature for a set period (e.g., 4 weeks).

  • Extraction: At the end of the incubation period, homogenize the entire content of each plate (agar and mycelium) and extract with a suitable organic solvent like methanol or ethyl acetate.

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a diode-array detector. Compare the retention time and UV spectrum to a pure this compound standard to identify and quantify the compound.

  • Data Analysis: Plot the yield of this compound against the initial pH of the medium to determine the optimal pH for production.

Protocol 2: Assessing the pH-Dependent Cytotoxicity of this compound

This protocol describes a method to evaluate how extracellular pH affects the cytotoxic activity of this compound on a cancer cell line.

activity_workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_assay 3. Cytotoxicity Assay seed_cells Seed cancer cells (e.g., HCT116) in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells treat_cells Replace old media with treatment media and incubate for 24-48 hours incubate_cells->treat_cells prep_media Prepare treatment media at different pH values (e.g., 6.5, 7.4, 8.0) using appropriate buffers add_chaeto Add serial dilutions of this compound to the pH-adjusted media prep_media->add_chaeto add_chaeto->treat_cells mtt_assay Perform MTT or LDH assay to measure cell viability read_plate Read absorbance on a plate reader mtt_assay->read_plate calc_ic50 Calculate IC50 values for each pH condition read_plate->calc_ic50

Workflow for pH-Dependent Activity Assay.
  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116) into a 96-well plate at a suitable density and allow the cells to adhere overnight.

  • Preparation of Treatment Media: Prepare the cell culture medium buffered to different pH values (e.g., 6.5, 7.4, 8.0). Use non-bicarbonate buffers like HEPES or MES if incubating outside a CO2 incubator, or adjust the bicarbonate concentration for use in a CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of this compound in each of the pH-adjusted media.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound at each pH. Include appropriate vehicle controls for each pH.

  • Incubation: Incubate the plates for a standard duration (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.[19][20][21]

  • Data Analysis: Generate dose-response curves for each pH condition and calculate the half-maximal inhibitory concentration (IC50) to determine if the cytotoxicity of this compound is pH-dependent.

mechanism_diagram ChaetoF This compound Polymerization Actin Polymerization ChaetoF->Polymerization inhibits Actin Actin Monomers (G-actin) Actin->Polymerization Filaments Actin Filaments (F-actin) Polymerization->Filaments CellularEffects Cytoskeletal Disruption (Inhibition of cell division, motility, etc.) Filaments->CellularEffects leads to pH Intracellular pH pH->Polymerization influences rate & stability

Influence of this compound and pH on Actin.

References

Technical Support Center: Overcoming Resistance to Chaetoglobosin F in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chaetoglobosin F in their fungal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] Its primary mechanism of action is the disruption of actin microfilaments, which are essential components of the eukaryotic cytoskeleton. By binding to actin, this compound inhibits crucial cellular processes such as cytokinesis (cell division), intracellular motility, and transport, ultimately leading to fungal cell death.[2][3]

Q2: We are observing decreased sensitivity of our fungal strain to this compound. What are the potential resistance mechanisms?

Decreased sensitivity or resistance to this compound can arise from several mechanisms. Based on studies of related compounds and general antifungal resistance, the most likely causes are:

  • Alterations in the Target Protein: Mutations in the genes encoding actin or actin-binding proteins could alter the binding site of this compound, reducing its efficacy. A key protein implicated in this is twinfilin-1 . Some chaetoglobosin-producing fungi possess a twinfilin-1 homolog near the biosynthetic gene cluster, suggesting a self-resistance mechanism.[2][3][4] A fungal strain lacking twinfilin-1 has been shown to be hypersensitive to a related compound, chaetoglobosin P.[2][3][4]

  • Increased Drug Efflux: Fungi can develop resistance by actively pumping antifungal compounds out of the cell. This is mediated by efflux pumps , which are membrane proteins belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) superfamilies.[5][6][7] Overexpression of genes encoding these pumps is a common mechanism of multidrug resistance in fungi.

  • Drug Sequestration: The fungal cell wall and extracellular matrix can sometimes sequester antifungal drugs, preventing them from reaching their intracellular target.

Q3: How can we confirm if our fungal strain has developed resistance to this compound?

To confirm resistance, you should perform a quantitative antifungal susceptibility test to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of this compound against your fungal strain. A significant increase in the MIC or EC50 value compared to a sensitive, wild-type strain is a clear indicator of resistance.

Troubleshooting Guides

Issue 1: My fungal culture is no longer inhibited by this compound at the previously effective concentration.

This is a strong indication of acquired resistance. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm Resistance

  • Action: Perform a dose-response experiment to determine the new EC50 value of this compound for your fungal strain. Compare this to the EC50 for the parental, sensitive strain.

  • Expected Outcome: A significantly higher EC50 value in the suspected resistant strain will confirm resistance.

Step 2: Investigate the Mechanism of Resistance

  • Hypothesis 1: Efflux Pump Overexpression

    • Action:

      • Perform a quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (both ABC and MFS transporters) in your resistant strain compared to the sensitive strain, both in the presence and absence of this compound.

      • Conduct a synergy assay with a known efflux pump inhibitor. If the sensitivity to this compound is restored in the presence of the inhibitor, it strongly suggests the involvement of efflux pumps.

  • Hypothesis 2: Target Modification (Twinfilin-1)

    • Action:

      • Sequence the twf1 gene (the gene encoding twinfilin-1) in your resistant strain and compare it to the sequence from the sensitive strain to identify any mutations.

      • If you have the molecular tools, create a twf1 knockout mutant in the sensitive strain and assess its sensitivity to this compound. Hypersensitivity would support the role of twinfilin-1 in resistance.

Step 3: Strategies to Overcome Resistance

  • Action 1: Combination Therapy

    • Perform checkerboard assays to test for synergistic effects of this compound with other antifungal drugs. Promising candidates for synergy with cytochalasans include:

      • Amphotericin B: A polyene antifungal that targets the fungal cell membrane.[2]

      • Caspofungin: An echinocandin that inhibits cell wall synthesis.[2]

  • Action 2: Genetic Manipulation

    • If a specific efflux pump is identified as being overexpressed, consider creating a knockout mutant of that gene in your resistant strain to see if sensitivity to this compound is restored.

Data Presentation

Table 1: Antifungal Activity of this compound and Related Compounds against various Fungi

CompoundFungal SpeciesEC50 (µg/mL)Reference
This compoundBotrytis cinerea8.73[8]
Chaetoglobosin ABotrytis cinerea0.22[8]
Chaetoglobosin CBotrytis cinerea6.54[8]
Chaetoglobosin PCryptococcus neoformans H99 (at 37°C)6.3[2]
Chaetoglobosin PAspergillus fumigatus12.5[2]
Chaetoglobosin AFusarium sporotrichioidesIC50: 1.5[9]
Chaetoglobosin ARhizopus stoloniferMIC: 40[10]
Chaetoglobosin AConiothyrium diplodiellaMIC: 20[10]

Table 2: Synergistic Antifungal Activity of Chaetoglobosins with Other Antifungals

ChaetoglobosinCombination DrugFungal SpeciesFractional Inhibitory Concentration (FIC) IndexObservationReference
Chaetoglobosin PAmphotericin BCryptococcus neoformans0.45Synergy[2]
Chaetoglobosin PAmphotericin BCandida albicans0.3Synergy[2]
Chaetoglobosin PAmphotericin BAspergillus fumigatus0.4Synergy[2]
Chaetoglobosin ACaspofunginCryptococcus neoformans0.3Synergy[2]

Note: An FIC index of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method to Determine EC50)
  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Collect spores or yeast cells and suspend them in sterile saline or RPMI 1640 medium. Adjust the suspension to a concentration of 0.5-2.5 x 10^5 cells/mL.

  • Prepare Drug Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in RPMI 1640 medium to obtain a range of concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well. Then, add 100 µL of the appropriate this compound dilution to each well. Include a drug-free control (with 1% DMSO) and a media-only control.

  • Incubation: Incubate the plates at the optimal temperature for the fungal strain for 24-72 hours, or until sufficient growth is observed in the drug-free control.

  • Read Results: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) or visually assess growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the drug-free control. Plot the percentage inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
  • RNA Extraction: Culture both the sensitive and resistant fungal strains with and without a sub-inhibitory concentration of this compound. Harvest the mycelia and extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Primer Design: Design primers specific to the target efflux pump genes and a housekeeping gene (for normalization, e.g., actin or GAPDH).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with a suitable SYBR Green master mix, the cDNA template, and the specific primers.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression of the efflux pump genes in the resistant strain compared to the sensitive strain.

Protocol 3: Gene Knockout via Homologous Recombination
  • Construct Knockout Cassette: Amplify the 5' and 3' flanking regions of the target gene (e.g., a specific efflux pump gene) from the fungal genomic DNA. Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin resistance) in a suitable vector.

  • Transformation: Transform the knockout cassette into the fungal protoplasts using a method such as PEG-mediated transformation or electroporation.

  • Selection: Select for transformants on a medium containing the appropriate selective agent (e.g., hygromycin).

  • Screening and Confirmation: Screen the transformants by PCR to identify those where the target gene has been replaced by the knockout cassette. Confirm the gene knockout by Southern blot analysis.

Mandatory Visualizations

Resistance_Signaling_Pathway cluster_0 Fungal Cell cluster_1 Resistance Mechanisms ChaF This compound Actin Actin Filaments ChaF->Actin Binds to EffluxPump Efflux Pump (ABC/MFS) ChaF->EffluxPump Substrate for AlteredTwinfilin Altered Twinfilin-1 (Mutation) ChaF->AlteredTwinfilin Reduced Binding Disruption Cytoskeleton Disruption & Cell Death Actin->Disruption Leads to ChaF_out This compound (Extracellular) EffluxPump->ChaF_out Expels Twinfilin Twinfilin-1 Twinfilin->Actin Regulates Efflux_up Upregulation of Efflux Pumps Efflux_up->EffluxPump Twinfilin_mut Mutation in Twinfilin-1 Gene Twinfilin_mut->AlteredTwinfilin

Caption: Proposed mechanisms of resistance to this compound in fungi.

Troubleshooting_Workflow start Decreased Sensitivity to This compound Observed confirm_resistance Confirm Resistance (Determine new EC50) start->confirm_resistance investigate_mechanism Investigate Mechanism of Resistance confirm_resistance->investigate_mechanism efflux_pumps Hypothesis: Efflux Pump Overexpression investigate_mechanism->efflux_pumps target_modification Hypothesis: Target Modification (e.g., Twinfilin-1 mutation) investigate_mechanism->target_modification qRT_PCR Perform qRT-PCR on Efflux Pump Genes efflux_pumps->qRT_PCR sequencing Sequence Target Gene (e.g., twf1) target_modification->sequencing overcome_resistance Develop Strategy to Overcome Resistance qRT_PCR->overcome_resistance sequencing->overcome_resistance combination_therapy Combination Therapy (Synergy Testing) overcome_resistance->combination_therapy genetic_manipulation Genetic Manipulation (e.g., Gene Knockout) overcome_resistance->genetic_manipulation end Sensitivity Restored/ Alternative Treatment Identified combination_therapy->end genetic_manipulation->end

References

Chaetoglobosin F experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Chaetoglobosin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a type of mycotoxin known as a cytochalasan alkaloid, produced by fungi from the Chaetomium genus.[1][2] Its primary mechanism of action is the disruption of the cellular cytoskeleton. Like other cytochalasans, it binds to actin filaments, inhibiting their polymerization and disassembly.[2][3][4] This interference with actin dynamics disrupts critical cellular processes such as cell division, motility, and maintenance of cell shape, leading to effects like cytotoxicity, cell cycle arrest, and apoptosis.[3][5]

Q2: How should I prepare and store stock solutions of this compound?

  • Preparation: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM). Ensure the compound is fully dissolved by gentle vortexing.

  • Storage: Store the DMSO stock solution at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light. Under these conditions, the stock solution should be stable for an extended period.

Q3: How do I determine the optimal working concentration of this compound for my experiments?

The optimal working concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Start with a broad range of concentrations: Based on published data (see Table 1), a starting range of 1 µM to 50 µM is reasonable for many cancer cell lines.

  • Perform a cell viability assay: Use an assay like the MTT or MTS assay (see Experimental Protocols section) to treat your cells with serially diluted this compound for a set time (e.g., 24, 48, or 72 hours).

  • Calculate the IC50: Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value. This value can then guide the selection of concentrations for subsequent mechanistic studies.

Quantitative Data Summary

Table 1: Cytotoxic Activity (IC50) of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
This compound KBHuman oral cancer22.99 (as µg/mL)
K562Human leukemia18.89 (as µg/mL)
Chaetoglobosin AHCT116Human colon cancer3.15[6]
Chaetoglobosin FexHCT116Human colon cancer4.43[6]
Chaetoglobosin EK562Human leukemia8.9
A549Human lung cancer5.9
Huh7Human liver cancer1.4
MCF-7Human breast cancer2.1
HelaHuman cervical cancer2.8
Etoposide (Control)HCT116Human colon cancer2.13[6]

Note: Some values were reported in µg/mL and may require conversion for direct comparison.

Troubleshooting Guide

Q4: My cells are not showing any response to this compound treatment. What could be the issue?

If you observe a lack of efficacy, consider the following potential causes and solutions. This troubleshooting workflow can help diagnose the problem systematically.

G start No Cellular Effect Observed q1 Is the stock solution prepared and stored correctly? start->q1 sol1 Prepare fresh stock in DMSO. Aliquot and store at -20°C, protected from light. q1->sol1 No q2 Is the compound precipitating in the culture medium? q1->q2 Yes sol1->q2 sol2 Lower the final concentration. Ensure final DMSO concentration is <0.5%. Visually inspect wells for precipitate. q2->sol2 Yes q3 Is the cell line known to be resistant? q2->q3 No sol2->q3 sol3 Test a higher concentration range. Use a sensitive positive control cell line. Consider efflux pump expression. q3->sol3 Possibly q4 Was the appropriate positive control included and did it work? q3->q4 No sol3->q4 sol4 Use a known actin inhibitor like Cytochalasin D as a positive control. If control fails, check assay reagents and protocol. q4->sol4 No end Problem Resolved q4->end Yes sol4->end G ChF This compound Actin Actin Cytoskeleton Disruption ChF->Actin ROS ↑ ROS Production ChF->ROS PI3K PI3K ChF->PI3K p38 p38 MAPK ROS->p38 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 inhibits p38->Bcl2 Bax Bax Bcl2->Bax Mito Mitochondrial Dysfunction Bax->Mito promotes Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G ChF This compound Actin Actin Cytoskeleton Disruption ChF->Actin EGFR EGFR ChF->EGFR Arrest G2/M Phase Arrest Actin->Arrest contributes to MEK MEK EGFR->MEK ERK ERK MEK->ERK p21 ↑ p21 ERK->p21 upregulates CyclinB1 ↓ Cyclin B1 p21->CyclinB1 inhibits CDC2 ↓ CDC2 p21->CDC2 inhibits CyclinB1->Arrest promotes CDC2->Arrest promotes

References

Technical Support Center: Interpreting Morphological Changes Induced by Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interpretation of morphological changes induced by Chaetoglobosin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the cytochalasan family of mycotoxins produced by various fungi, notably from the genus Chaetomium.[1][2] Its primary mechanism of action is the disruption of the actin cytoskeleton.[3][4] Like other cytochalasans, it binds to the barbed end of actin filaments, inhibiting their assembly and disassembly.[5][6] This interference with actin dynamics disrupts numerous cellular processes that are dependent on a functional cytoskeleton.[3][7]

Q2: What are the expected morphological changes in cells treated with this compound?

Treatment with this compound and related compounds typically leads to significant and observable changes in cell morphology. These changes can include:

  • Cell rounding: Due to the collapse of the actin cytoskeleton, cells lose their defined shape and become rounded.[8]

  • Inhibition of cell motility: Disruption of actin filaments, which are crucial for cell movement, leads to a decrease in cell migration.[4]

  • Inhibition of cytokinesis: As actin is a key component of the contractile ring in cell division, its disruption can lead to the formation of multinucleated cells or arrest of the cell cycle.[3][4]

  • Membrane blebbing: The destabilization of the cortical actin network can result in the formation of membrane protrusions or blebs.

  • Changes in cell spreading: Treated cells may be unable to spread out on a substrate after rounding.[8]

Q3: In which research areas is this compound commonly used?

This compound and other chaetoglobosins are utilized in various research fields due to their potent biological activities. These include:

  • Cancer research: They exhibit cytotoxic effects against various cancer cell lines, making them of interest as potential antitumor agents.[1][9]

  • Antifungal research: They have shown activity against a range of fungal pathogens.[3][10]

  • Immunology: Some studies have investigated their immunomodulatory properties.[11][12]

  • Cell biology: They are valuable tools for studying the role of the actin cytoskeleton in various cellular processes.

Q4: What is the difference between this compound and other chaetoglobosins or cytochalasans?

Chaetoglobosins are a subgroup of the larger cytochalasan family, characterized by an indol-3-yl group.[1] While all cytochalasans target actin filaments, minor structural variations between different compounds, such as Chaetoglobosin A, C, F, or J, can lead to differences in their potency, specificity, and the reversibility of their effects.[5][8] For instance, some studies have shown that different chaetoglobosins can have varying impacts on the rate of actin polymerization and depolymerization.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable morphological changes after treatment. 1. Inactive Compound: The this compound may have degraded. 2. Incorrect Concentration: The concentration used may be too low to elicit a response in the specific cell line. 3. Cell Line Resistance: The cell line may be resistant or less sensitive to the compound. 4. Insufficient Incubation Time: The treatment duration may be too short.1. Verify Compound Activity: Test the compound on a sensitive, well-characterized cell line. Ensure proper storage of the compound (typically dissolved in DMSO and stored at -20°C). 2. Perform a Dose-Response Experiment: Test a range of concentrations to determine the optimal effective concentration for your cell line. 3. Use a Different Cell Line: If possible, try a different cell line known to be sensitive to cytoskeletal inhibitors. 4. Increase Incubation Time: Extend the treatment duration, monitoring for changes at various time points.
High levels of cell death not correlated with expected morphological changes. 1. Off-Target Effects: At high concentrations, this compound may have off-target cytotoxic effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the Concentration: Use the lowest effective concentration that induces the desired morphological changes. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect sensitivity. 2. Inconsistent Compound Preparation: Errors in serial dilutions or improper mixing can lead to variability.1. Standardize Cell Culture Protocol: Use cells within a consistent passage number range and treat them at a consistent confluency and growth phase. 2. Ensure Accurate Compound Preparation: Prepare fresh dilutions for each experiment and ensure thorough mixing.
Difficulty in quantifying morphological changes. 1. Subjective Observation: Visual assessment can be subjective and difficult to quantify.1. Utilize Image Analysis Software: Employ software like CellProfiler or similar tools to quantify changes in cell shape, size, and texture.[13] 2. Stain for Actin: Use fluorescently labeled phalloidin to visualize the actin cytoskeleton and quantify its disruption.[7]

Quantitative Data

The following table summarizes the cytotoxic activities of various chaetoglobosins from the literature. Note that IC50 values can vary significantly depending on the cell line and assay conditions.

CompoundCell LineActivityIC50 ValueReference
Chaetoglobosin AHCT116Cytotoxic3.15 µM[9]
Chaetoglobosin FexHCT116Cytotoxic8.44 µM[9]
Chaetoglobosin FaHCT116Cytotoxic4.23 µM[9]
Chaetoglobosin VKB, K562, MCF-7, HepG2Cytotoxic18-30 µg/mL[14]
Chaetoglobosin WKB, K562, MCF-7, HepG2Cytotoxic18-30 µg/mL[14]
Chaetoglobosin PCryptococcus neoformans H99Antifungal (MIC)6.3 µg/mL (37°C)[3]

Experimental Protocols

Protocol 1: General Assessment of Morphological Changes
  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24 hours).

  • Microscopy: Observe the cells under a phase-contrast or DIC microscope at regular intervals to monitor morphological changes.

  • Fixation and Staining (Optional):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., TRITC-phalloidin) according to the manufacturer's instructions.[7]

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 2: Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Compound Preparation: Dissolve the chaetoglobosin compound in DMSO.

  • Media Preparation: Mix the compound solution with sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C to achieve the desired final concentrations. Pour the agar into petri dishes.

  • Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea) on the center of the agar plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Measurement: Measure the diameter of the fungal colony daily for a set period (e.g., 7 days).

  • Data Analysis: Calculate the inhibition rate compared to a control plate with no compound. Determine the EC50 value.[15]

Visualizations

ChaetoglobosinF_Actin_Pathway ChaF This compound Actin_Filament F-Actin (Filament) Barbed End ChaF->Actin_Filament Binds to Polymerization Polymerization ChaF->Polymerization Inhibits Actin_Monomer G-Actin (Monomer) Actin_Monomer->Polymerization Adds to Depolymerization Depolymerization Actin_Filament->Depolymerization Removes from Cytoskeleton Actin Cytoskeleton Integrity Actin_Filament->Cytoskeleton Maintains Polymerization->Actin_Filament Depolymerization->Actin_Monomer Cell_Processes Cellular Processes: - Motility - Cytokinesis - Adhesion Cytoskeleton->Cell_Processes Enables

Caption: Mechanism of this compound action on the actin cytoskeleton.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Plate cells) start->cell_culture treatment 2. This compound Treatment cell_culture->treatment incubation 3. Incubation treatment->incubation observation 4. Observation (Microscopy) incubation->observation quantification 5. Data Quantification (Image Analysis) observation->quantification troubleshooting Troubleshooting observation->troubleshooting interpretation 6. Interpretation of Morphological Changes quantification->interpretation end End interpretation->end troubleshooting->treatment Adjust Parameters

References

Technical Support Center: Long-Term In vitro Chaetoglobosin F Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and navigate the challenges associated with long-term in vitro treatment with Chaetoglobosin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mycotoxin belonging to the cytochalasan family of fungal metabolites.[1][2] Its primary mechanism of action is the disruption of the actin cytoskeleton.[3] Like other cytochalasins, it interferes with actin polymerization, which can affect various cellular processes, including cell division, motility, and morphology.[3][4]

Q2: What are the typical short-term effects of this compound on cultured cells?

A2: Short-term exposure to this compound typically leads to rapid changes in cell morphology, including cell rounding and contraction.[3] It exhibits cytotoxic and anti-proliferative effects in a dose-dependent manner across various cancer cell lines.[5][6]

Q3: Is this compound stable in long-term cell culture experiments?

Q4: What are the potential long-term consequences of treating cells with this compound?

A4: Prolonged exposure to cytoskeleton-disrupting agents like this compound can lead to a variety of cellular responses. These may include sustained alterations in cell morphology, the formation of actin aggregates, and potential impacts on cell proliferation and viability.[3][9] In some cell types, long-term treatment with cytochalasins has been associated with cellular rounding and the development of large vacuoles.[3] It is also possible for cells to develop resistance or adapt to the presence of the compound over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term in vitro experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Gradual loss of compound efficacy over time. Compound Instability/Degradation: this compound may degrade in the culture medium at 37°C.1. Replenish Compound Frequently: Change the culture medium and add freshly diluted this compound every 24-48 hours. 2. Protect from Light: Minimize exposure of stock solutions and treated cultures to light. 3. Verify Stock Solution Integrity: Prepare fresh stock solutions regularly and store them appropriately at -20°C.
Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration.1. Increase Dosing Frequency: Consider replenishing the compound more frequently, especially for rapidly metabolizing cell lines. 2. Monitor Metabolites (Advanced): If feasible, use analytical techniques like HPLC or mass spectrometry to assess the concentration of this compound in the culture supernatant over time.
Unexpectedly high or cumulative cytotoxicity. Sub-lethal Effects Accumulate: Continuous disruption of the cytoskeleton can lead to progressive cellular stress and eventual cell death, even at concentrations that are not acutely toxic.1. Optimize Concentration: Perform a long-term dose-response experiment (e.g., 7-14 days) to determine the highest non-toxic concentration for your specific cell line and experimental duration. 2. Intermittent Dosing: Consider a dosing regimen with periods of treatment followed by recovery in compound-free medium.
Cell Health and Confluency: Unhealthy or overly confluent cells are more susceptible to drug-induced stress.1. Maintain Healthy Cultures: Ensure cells are in the logarithmic growth phase and at an appropriate density at the start of the experiment. 2. Control Confluency: Seed cells at a lower density for long-term experiments to avoid overgrowth and nutrient depletion.[10]
Altered cell morphology unrelated to initial actin disruption (e.g., vacuolation, extreme flattening). Secondary Cellular Responses: Prolonged cytoskeletal stress can trigger downstream signaling pathways and adaptive responses.1. Detailed Morphological Analysis: Use high-resolution microscopy (e.g., confocal, electron microscopy) to characterize the morphological changes. 2. Investigate Off-Target Effects: Consider that long-term treatment may lead to effects beyond actin disruption. Review literature for known off-target effects of cytochalasins.
Cellular Stress Response: The observed changes may be a general stress response.1. Assess Stress Markers: Use assays to measure markers of cellular stress, such as reactive oxygen species (ROS) or heat shock proteins.
Development of resistance to this compound. Selection of a Resistant Subpopulation: The initial cell population may contain a small number of cells that are less sensitive to this compound. Over time, these cells may outgrow the sensitive cells.1. Clonal Analysis: If feasible, isolate and characterize colonies that survive long-term treatment to determine if they are genuinely resistant. 2. Consider Pulsed Treatment: A pulsed-dosing strategy may reduce the selective pressure for resistance.
Upregulation of Efflux Pumps: Cells may increase the expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound.1. Use Efflux Pump Inhibitors: Co-treat with known inhibitors of common drug efflux pumps to see if sensitivity to this compound is restored. 2. Gene Expression Analysis: Analyze the expression of genes encoding drug transporters in treated versus untreated cells.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and related compounds on various cell lines. Note that most of these values are from short-term assays (typically 24-72 hours).

Table 1: Cytotoxicity of Chaetoglobosins

CompoundCell LineAssayIC50 / EffectReference
This compoundHCT116 (Human Colon Cancer)Cytotoxicity AssayIC50: Not explicitly stated, but related compounds showed IC50s from 3.15 to 8.44 µM[5][6]
Chaetoglobosin AT-24 (Human Bladder Cancer)MTT AssayIC50: 48.14 ± 10.25 µM[11]
Cytochalasin DP388/ADR (Leukemia)Growth InhibitionIC50: 42 µM, IC80: 68 µM[12]
Cytochalasin BP388/ADR (Leukemia)Growth InhibitionIC50: 100 µM, IC80: 150 µM[12]

Key Experimental Protocols

Protocol 1: Assessing the Long-Term Effect of this compound on Cell Proliferation

  • Cell Seeding: Plate cells in a multi-well plate at a low density to allow for extended growth (e.g., 1,000-5,000 cells/well in a 96-well plate). Allow cells to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).

  • Incubation and Compound Replenishment: Incubate the cells under standard conditions (37°C, 5% CO2). Every 48-72 hours, carefully remove the medium and replace it with fresh medium containing the appropriate concentration of this compound.

  • Endpoint Analysis: At desired time points (e.g., 3, 5, 7, 10, and 14 days), assess cell proliferation using a suitable method such as a resazurin-based assay, crystal violet staining, or cell counting.

  • Data Analysis: Plot cell viability/proliferation against the concentration of this compound at each time point to determine the long-term inhibitory effects.

Protocol 2: Evaluating Morphological Changes and Actin Cytoskeleton Integrity During Long-Term Treatment

  • Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate. Allow them to adhere and grow to a desired confluency.

  • Treatment: Treat the cells with a sub-lethal concentration of this compound (determined from long-term proliferation assays) and a vehicle control.

  • Long-Term Culture: Maintain the cells in culture for the desired duration (e.g., 1 to 14 days), replenishing the medium and this compound every 48 hours.

  • Fixation and Staining: At selected time points, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13] Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. Stain the F-actin with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) and the nuclei with a counterstain like DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope. Analyze the images for changes in cell shape, size, and the organization of the actin cytoskeleton.

Visualizations

Signaling Pathways and Experimental Workflows

Chaetoglobosin_F_Action_Pathway

Caption: Mechanism of this compound action leading to cellular effects.

Troubleshooting_Workflow

Caption: Logical workflow for troubleshooting long-term this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Chaetoglobosin F and Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Chaetoglobosin F and Chaetoglobosin A, two prominent members of the cytochalasan family of mycotoxins.[1] This document summarizes their cytotoxic effects against various cancer cell lines, delves into their mechanisms of action, and outlines the signaling pathways they influence. Detailed experimental protocols for key assays are also provided to support further research.

Comparison of Cytotoxic Activity

Chaetoglobosin A and this compound both exhibit cytotoxic activity against a range of cancer cell lines. The following table summarizes their 50% inhibitory concentrations (IC₅₀) as reported in various studies. It is important to note that direct comparison of IC₅₀ values between different studies should be approached with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound HCT116Human Colon Carcinoma17.8 ± 1.9[2]
LNCaPHuman Prostate Cancer>10[3]
B16F10Mouse Melanoma7.15 ± 0.64[3]
Chaetoglobosin A HCT116Human Colon Carcinoma3.15 ± 0.45[2][4]
T-24Human Bladder Cancer48.14 ± 10.25[5]
A549Human Lung Cancer6.56[5]
SGC-7901Human Gastric Cancer7.48[5]
MDA-MB-435Human Melanoma37.56[5]
HepG2Human Liver Cancer38.62[5]
P388Murine Leukemia3.67[5]

Based on the available data for the HCT116 cell line, Chaetoglobosin A (IC₅₀ = 3.15 ± 0.45 µM) appears to be more potent in inhibiting cell proliferation than this compound (IC₅₀ = 17.8 ± 1.9 µM).[2][4] Chaetoglobosin A has demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines.[5]

Mechanism of Action

Both this compound and Chaetoglobosin A belong to the cytochalasan class of mycotoxins, which are known to primarily target the actin cytoskeleton.[1]

Chaetoglobosin A has been shown to disrupt cellular division and movement by binding to actin filaments and affecting their polymerization.[6] This interference with the cytoskeleton leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

The specific anticancer mechanism of This compound is less detailed in the current literature. However, as a cytochalasan, it is presumed to exert its cytotoxic effects through a similar mechanism of actin cytoskeleton disruption. Beyond its anticancer properties, this compound has been reported to possess immunomodulatory and phytotoxic activities.[1]

Signaling Pathways

The signaling pathways modulated by this compound and Chaetoglobosin A appear to be distinct based on current research.

This compound has been shown to exert immunomodulatory effects by influencing the Toll-like receptor 9 (TLR9) signaling pathway in bone marrow-derived dendritic cells.[1]

Chaetoglobosin_F_Signaling ChaF This compound TLR9 TLR9 ChaF->TLR9 suppresses expression DCs Dendritic Cells TLR9->DCs CpG_DNA CpG-DNA CpG_DNA->TLR9 activates Immune_Response Modulated Immune Response DCs->Immune_Response

This compound's modulation of the TLR9 signaling pathway.

Chaetoglobosin A has been demonstrated to induce apoptosis in human bladder cancer cells by activating the MAPK and PI3K-AKT-mTOR signaling pathways, which are crucial regulators of cell growth, proliferation, and survival.[5]

Chaetoglobosin_A_Signaling ChaA Chaetoglobosin A ROS ↑ ROS ChaA->ROS MAPK_pathway MAPK Pathway (p38, ERK) ROS->MAPK_pathway PI3K_AKT_mTOR_pathway PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis PI3K_AKT_mTOR_pathway->Apoptosis

Signaling pathways activated by Chaetoglobosin A leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activities of Chaetoglobosins.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cells by measuring cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Chaetoglobosin A for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the desired concentrations of the Chaetoglobosin compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the Chaetoglobosin compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental_Workflow cluster_assays Biological Assays cluster_results Data Analysis start Cancer Cell Culture treatment Treatment with This compound or A start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50 Determination cytotoxicity->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

A generalized workflow for evaluating the biological activity of Chaetoglobosins.

Conclusion

Both this compound and Chaetoglobosin A are bioactive compounds with demonstrated cytotoxic effects against cancer cells. Current evidence suggests that Chaetoglobosin A may be a more potent cytotoxic agent against a broader range of cancer cell lines compared to this compound. The mechanism of action for Chaetoglobosin A is better characterized, involving disruption of the actin cytoskeleton and induction of apoptosis via the MAPK and PI3K-AKT-mTOR pathways. While this compound likely shares the actin-disrupting mechanism common to cytochalasans, its known signaling interactions are primarily in the context of immunomodulation.

Further side-by-side comparative studies are warranted to fully elucidate the relative potency and efficacy of these two compounds across a standardized panel of cancer cell lines. Investigating the detailed anticancer mechanism of this compound, including its effects on cell cycle and apoptosis, and its impact on key cancer-related signaling pathways, will be crucial for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Cytotoxic Effects of Various Chaetoglobosins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of different chaetoglobosins, a class of fungal secondary metabolites, against various cancer cell lines. The information presented is supported by experimental data from multiple studies, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of different chaetoglobosins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various chaetoglobosins across a range of human cancer cell lines.

ChaetoglobosinCell LineIC50 (µM)
Chaetoglobosin A HCT116 (Colon Carcinoma)3.15[1][2][3]
T-24 (Bladder Cancer)48.14
L929 (Fibrosarcoma)1.6 (as µg/mL)[2]
KB3.1 (Cervical Cancer)0.15 (as µg/mL)[2]
PC-3 (Prostate Cancer)0.42 (as µg/mL)[2]
HUVEC (Umbilical Vein Endothelial)0.78 (as µg/mL)[2]
HeLa (Cervical Cancer)3.2 - 20[4]
P388 (Murine Leukemia)Significant Toxicity[4]
Chaetoglobosin C HCT116 (Colon Carcinoma)>100[1][3]
KB (Nasopharyngeal Carcinoma)20-30 (as µg/mL)[5]
K562 (Chronic Myelogenous Leukemia)>30 (as µg/mL)[5]
MCF-7 (Breast Adenocarcinoma)20-30 (as µg/mL)[5]
HepG2 (Hepatocellular Carcinoma)20-30 (as µg/mL)[5]
HeLa (Cervical Cancer)3.2 - 20[4]
BC1 (Breast Cancer)2.54 - 21.29[4]
Chaetoglobosin D HeLa (Cervical Cancer)3.2 - 20[4]
P388 (Murine Leukemia)Significant Toxicity[4]
BC1 (Breast Cancer)2.54 - 21.29[4]
Chaetoglobosin E HCT116 (Colon Carcinoma)>100[1][3]
KYSE-30 (Esophageal Squamous Cell Carcinoma)2.57[6]
KYSE-150 (Esophageal Squamous Cell Carcinoma)>2.57[6]
TE-1 (Esophageal Squamous Cell Carcinoma)>2.57[6]
A549 (Lung Carcinoma)Potent Effect[6]
HCC827 (Lung Adenocarcinoma)Potent Effect[6]
SW620 (Colorectal Adenocarcinoma)Potent Effect[6]
MDA-MB-231 (Breast Adenocarcinoma)Potent Effect[6]
HeLa (Cervical Cancer)Cytotoxic[6]
HCT-116 (Colon Carcinoma)Cytotoxic[6]
KB (Nasopharyngeal Carcinoma)Cytotoxic[6]
K562 (Chronic Myelogenous Leukemia)18.89 (as µg/mL)[5]
LNCaP (Prostate Carcinoma)0.62[7]
B16F10 (Mouse Melanoma)2.78[7]
Chaetoglobosin F HCT116 (Colon Carcinoma)17.8[1][3]
K562 (Chronic Myelogenous Leukemia)19.25 (as µg/mL)[5]
LNCaP (Prostate Carcinoma)0.62 - 7.78[7]
Chaetoglobosin Fex HCT116 (Colon Carcinoma)4.43[1][3]
K562 (Chronic Myelogenous Leukemia)19.25 (as µg/mL)[5]
LNCaP (Prostate Carcinoma)0.62 - 7.78[7]
Chaetoglobosin Fa HCT116 (Colon Carcinoma)8.44[1][3]
Chaetoglobosin G HeLa (Cervical Cancer)3.2 - 20[4]
A549 (Lung Carcinoma)Dose-dependent inhibition
Chaetoglobosin K PC3 (Prostate Cancer)3-5
DU145 (Prostate Cancer)3-5
LNCaP (Prostate Cancer)3-5
Chaetoglobosin V KB (Nasopharyngeal Carcinoma)20-30 (as µg/mL)[5]
K562 (Chronic Myelogenous Leukemia)>30 (as µg/mL)[5]
MCF-7 (Breast Adenocarcinoma)27.86 (as µg/mL)[5]
HepG2 (Hepatocellular Carcinoma)>30 (as µg/mL)[5]
Chaetoglobosin W KB (Nasopharyngeal Carcinoma)20-30 (as µg/mL)[5]
K562 (Chronic Myelogenous Leukemia)>30 (as µg/mL)[5]
MCF-7 (Breast Adenocarcinoma)>30 (as µg/mL)[5]
HepG2 (Hepatocellular Carcinoma)27.87 (as µg/mL)[5]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to generate the data presented above.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate until they reach the desired confluence.

  • Treatment: Treat the cells with various concentrations of the chaetoglobosin being tested.

  • Fixation: After the incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry.

  • Staining: Add 50-100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The optical density is directly proportional to the number of living cells.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Treatment: Add different concentrations of the test chaetoglobosin to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.

  • Cell Suspension: Prepare a single-cell suspension from the culture.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 ratio).

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired concentrations of chaetoglobosins. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

Signaling Pathways in Chaetoglobosin-Induced Cytotoxicity

Several studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of chaetoglobosins. These compounds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Chaetoglobosin A has been shown to induce apoptosis in human bladder cancer cells (T-24) by modulating oxidative stress and targeting the MAPK/PI3K-AKT-mTOR signaling pathway .[5][8][9][10] Treatment with Chaetoglobosin A leads to an increase in reactive oxygen species (ROS), which in turn affects the phosphorylation status of key proteins in the MAPK and PI3K-AKT-mTOR pathways, ultimately leading to programmed cell death.

ChaetoglobosinA_Pathway ChaA Chaetoglobosin A ROS ↑ Reactive Oxygen Species (ROS) ChaA->ROS MAPK_pathway MAPK Pathway ROS->MAPK_pathway PI3K_AKT_mTOR_pathway PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis PI3K_AKT_mTOR_pathway->Apoptosis

Chaetoglobosin A induced apoptosis signaling pathway.

Chaetoglobosin E has demonstrated anti-tumor activity in esophageal squamous cell carcinoma by inhibiting the EGFR/MEK/ERK and Akt signaling pathways . This inhibition leads to cell cycle arrest at the G2/M phase, apoptosis, and autophagy.

Chaetoglobosin G has been found to inhibit the proliferation of lung cancer cells (A549) by targeting the EGFR/MEK/ERK signaling pathway . This leads to the promotion of autophagy and cell cycle arrest at the G2/M phase.

The primary mechanism of action for many chaetoglobosins is their interaction with actin filaments. By binding to actin, they disrupt the cytoskeleton, which is crucial for cell division, motility, and maintenance of cell shape. This disruption can trigger various downstream signaling events, including the activation of apoptotic pathways.

Conclusion

The available data indicates that chaetoglobosins exhibit a wide range of cytotoxic activities against various cancer cell lines. The potency of these compounds appears to be influenced by their specific chemical structures. Chaetoglobosins A and E, in particular, have demonstrated significant cytotoxicity at low micromolar concentrations against several cancer cell lines. The elucidation of their mechanisms of action, involving key cancer-related signaling pathways, further underscores their potential as lead compounds for the development of novel anticancer agents. Further research is warranted to explore the full therapeutic potential of this diverse class of natural products.

References

Validating the Antifungal Efficacy of Chaetoglobosin F Against Known Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of Chaetoglobosin F, a natural fungal metabolite, against established commercial fungicides. The data presented is sourced from in-vitro experimental studies to validate its potential as a novel antifungal agent.

Mechanism of Action: Disruption of the Fungal Cytoskeleton

Chaetoglobosins, including this compound, exert their antifungal effects by targeting a fundamental cellular process: actin polymerization.[1][2][3] They bind to actin filaments, the building blocks of the cellular cytoskeleton, inhibiting their dynamic assembly and disassembly.[1][3] This interference with microfilament formation disrupts critical cellular functions in fungi, including:

  • Cytokinesis: The final stage of cell division.

  • Intracellular Motility: The movement of organelles and vesicles within the cell.

  • Morphogenesis: The development of the cell's shape and structure.[3]

By arresting these actin-mediated processes, this compound effectively halts fungal growth and proliferation.[1]

cluster_0 This compound Action cluster_1 Cellular Consequences Chaeto_F This compound Actin_Filament Actin Filament (Barbed End) Chaeto_F->Actin_Filament Binds to Polymerization_Block Inhibition of Actin Polymerization Actin_Filament->Polymerization_Block Leads to Disruption Microfilament Disruption Polymerization_Block->Disruption Cytokinesis Cytokinesis Arrest Disruption->Cytokinesis Morphogenesis Altered Morphogenesis Disruption->Morphogenesis Motility Impaired Motility Disruption->Motility Fungal_Death Fungal Growth Inhibition & Cell Death Cytokinesis->Fungal_Death Morphogenesis->Fungal_Death Motility->Fungal_Death cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Fungal_Culture 1. Grow Fungal Culture (e.g., on PDA plate) Harvest_Spores 2. Harvest & Count Spores (Inoculum Preparation) Fungal_Culture->Harvest_Spores Inoculate 5. Inoculate Wells with Standardized Spore Suspension Harvest_Spores->Inoculate Prepare_Compounds 3. Prepare Stock Solutions (this compound, Fungicides) Serial_Dilution 4. Perform Serial Dilutions in 96-Well Plate Prepare_Compounds->Serial_Dilution Serial_Dilution->Inoculate Incubate 6. Incubate Plate (e.g., 48-96h at 28°C) Inoculate->Incubate Read_Plate 7. Read Results (Visually or Spectrophotometer) Incubate->Read_Plate Determine_MIC 8. Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC Calculate_EC50 9. Calculate EC50 (Plot inhibition curve) Read_Plate->Calculate_EC50

References

Comparative Analysis of Chaetoglobosin F: Antifungal and Cytotoxic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chaetoglobosin F, a cytochalasan alkaloid derived from the fungus Chaetomium globosum. The document details its performance against various fungal pathogens and cancer cell lines, offering a comparison with other chaetoglobosins and commercially available drugs. This guide is intended to serve as a resource for researchers investigating novel therapeutic agents.

Performance Data: Antifungal and Cytotoxic Activities

The following tables summarize the quantitative data on the antifungal and cytotoxic activities of this compound and its analogs, alongside commercial drugs for comparison.

Table 1: Antifungal Activity of Chaetoglobosins against Botrytis cinerea

CompoundEC50 (µg/mL)[1][2]
This compound <10
Chaetoglobosin A<10
Chaetoglobosin C<10
Unnamed Chaetoglobosin (Comp. 2)<10
Carbendazim (Fungicide)70.11
Azoxystrobin (Fungicide)39.02

Table 2: Cytotoxic Activity of Chaetoglobosins against HCT116 Human Colon Cancer Cells

CompoundIC50 (µM)[3]
This compound 17.8
Chaetoglobosin A3.15
Chaetoglobosin C-
Chaetoglobosin Fex4.43
Etoposide (Anticancer Drug)2.13

Mechanism of Action: Targeting the Actin Cytoskeleton

Chaetoglobosins, including this compound, exert their biological effects primarily by disrupting the actin cytoskeleton.[4] By binding to actin filaments, they inhibit polymerization and depolymerization, processes crucial for cell division, motility, and maintenance of cell shape.[4] This interference with fundamental cellular processes is the basis for their antifungal and cytotoxic activities.

Resistance to agents that target the actin cytoskeleton can arise from alterations in the actin-related genes or changes in the organization of the actin cytoskeleton itself.[5][6] Such modifications could theoretically lead to cross-resistance among different actin-binding compounds.

cluster_0 Cellular Processes Cell Division Cell Division Apoptosis/Cell Death Apoptosis/Cell Death Cell Division->Apoptosis/Cell Death Induces Cell Motility Cell Motility Cell Motility->Apoptosis/Cell Death Induces Cell Shape Cell Shape Cell Shape->Apoptosis/Cell Death Induces This compound This compound Actin Filaments Actin Filaments This compound->Actin Filaments Binds to Disruption of Polymerization/Depolymerization Disruption of Polymerization/Depolymerization Actin Filaments->Disruption of Polymerization/Depolymerization Leads to Disruption of Polymerization/Depolymerization->Cell Division Inhibits Disruption of Polymerization/Depolymerization->Cell Motility Inhibits Disruption of Polymerization/Depolymerization->Cell Shape Inhibits

Figure 1. Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fungal Culture and Extraction of Chaetoglobosins
  • Fungal Strain: Chaetomium globosum is cultured on Potato Dextrose Agar (PDA) at room temperature (25°C) until confluent growth and sporulation are observed.[7]

  • Fermentation: For large-scale production, the fungus can be fermented in a suitable broth, such as Potato Dextrose Broth (PDB), or on a solid substrate like cornstalks.[8][9]

  • Extraction: The fermentation broth is centrifuged, and the supernatant and/or mycelia are extracted with an equal volume of ethyl acetate.[8] The organic solvent is then evaporated to yield the crude extract.

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel or Toyopearl HW-40S, followed by semi-preparative HPLC to isolate individual chaetoglobosins.[10]

Start Start Culture C. globosum on PDA Culture C. globosum on PDA Start->Culture C. globosum on PDA Fermentation (Liquid or Solid) Fermentation (Liquid or Solid) Culture C. globosum on PDA->Fermentation (Liquid or Solid) Extraction with Ethyl Acetate Extraction with Ethyl Acetate Fermentation (Liquid or Solid)->Extraction with Ethyl Acetate Crude Extract Crude Extract Extraction with Ethyl Acetate->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Semi-preparative HPLC Semi-preparative HPLC Column Chromatography->Semi-preparative HPLC Pure this compound Pure this compound Semi-preparative HPLC->Pure this compound

Figure 2. Experimental workflow for the extraction and purification of this compound.

Antifungal Susceptibility Testing against Botrytis cinerea
  • Inoculum Preparation: B. cinerea is cultured on PDA plates. Spore suspensions are prepared from fresh cultures.

  • Assay Medium: PDA is amended with the test compounds (Chaetoglobosins, Carbendazim, Azoxystrobin) at various concentrations. The compounds are first dissolved in a small amount of DMSO.

  • Mycelial Growth Inhibition Assay:

    • Mycelial plugs from the edge of an actively growing B. cinerea colony are placed in the center of the fungicide-amended PDA plates.

    • Plates are incubated at 25°C in the dark.

    • The diameter of the fungal colony is measured at regular intervals.

    • The percentage of inhibition is calculated relative to a control plate containing only DMSO.

    • The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is determined from the dose-response curve.[11]

  • Microtiter Plate Assay:

    • A mycelial suspension is prepared by homogenizing a 3-day-old culture grown in Potato Dextrose Broth (PDB).

    • 96-well microtiter plates are prepared with PDB containing a serial dilution of the test compounds.

    • Each well is inoculated with the mycelial suspension.

    • Plates are incubated for 3 days at 20°C with gentle agitation.

    • Fungal growth is measured using a microtiter plate reader at 620 nm.

    • EC50 values are calculated from the absorbance readings.[12]

Cytotoxicity Assay (MTT Assay) against HCT116 Cells
  • Cell Culture: HCT116 human colon cancer cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics in a humidified atmosphere with 5% CO2 at 37°C.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[2][4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the control drug (e.g., Etoposide). Untreated cells serve as a control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[2]

    • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[2]

Start Start Seed HCT116 cells in 96-well plate Seed HCT116 cells in 96-well plate Start->Seed HCT116 cells in 96-well plate Incubate for 24h Incubate for 24h Seed HCT116 cells in 96-well plate->Incubate for 24h Treat with this compound Treat with this compound Incubate for 24h->Treat with this compound Incubate for 24-72h Incubate for 24-72h Treat with this compound->Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 24-72h->Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Add DMSO Add DMSO Incubate for 2-4h->Add DMSO Measure Absorbance at 570nm Measure Absorbance at 570nm Add DMSO->Measure Absorbance at 570nm Calculate IC50 Calculate IC50 Measure Absorbance at 570nm->Calculate IC50

Figure 3. Workflow for the MTT cytotoxicity assay.

References

Unveiling the Actin-Binding Properties of Chaetoglobosin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chaetoglobosin F's actin-binding properties, contextualized with data from other well-characterized actin-disrupting agents. Due to the limited direct experimental data on this compound's interaction with actin, this guide leverages findings from closely related chaetoglobosins and other cytochalasans to infer its likely mechanism of action and biological effects.

Executive Summary

Chaetoglobosins are a class of fungal metabolites belonging to the cytochalasan family, known for their potent effects on the actin cytoskeleton. These compounds are widely recognized for their ability to interfere with actin polymerization, a fundamental process in cellular functions such as motility, division, and intracellular transport. While specific quantitative data for this compound is emerging, the collective evidence from related compounds strongly suggests it shares the family's characteristic actin-binding and-disrupting capabilities. This guide will compare the known effects of chaetoglobosins and other cytochalasans to provide a comprehensive understanding of this compound's potential as a modulator of actin dynamics.

Comparison of Actin-Binding Agents

The following table summarizes the actin-binding properties of various chaetoglobosins and other well-known actin inhibitors, providing a framework for understanding the potential activity of this compound.

CompoundClassMechanism of ActionReported Quantitative Data
Chaetoglobosin A CytochalasanBinds to the barbed (fast-growing) end of actin filaments, inhibiting both the association and dissociation of actin monomers.[1]-
Chaetoglobosin J CytochalasanInhibits elongation at the barbed end of actin filaments; decreases the rate and extent of actin polymerization.[2]-
Chaetoglobosin P CytochalasanPredicted to interfere with the polymerization and/or capping of filamentous actin.[3]-
Cytochalasin D CytochalasanBinds to the barbed end of F-actin, inhibiting monomer addition and inducing filament disassembly.Kd: ~2-20 µM for G-actin
Latrunculin A MacrolideSequesters G-actin monomers in a 1:1 complex, preventing their incorporation into filaments.Kd: ~0.1 µM for ATP-G-actin

Experimental Protocols

Detailed methodologies for key experiments used to characterize actin-binding properties are provided below.

Actin Polymerization Assay

This assay measures the rate of actin polymerization in the presence of a test compound. The polymerization of pyrene-labeled G-actin to F-actin results in a significant increase in fluorescence, which can be monitored over time.

Protocol:

  • Preparation of G-actin: Purified G-actin is stored in a low ionic strength buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2) on ice to prevent spontaneous polymerization.

  • Pyrene Labeling: A fraction of the G-actin is labeled with N-(1-pyrene)iodoacetamide.

  • Initiation of Polymerization: A mixture of unlabeled and pyrene-labeled G-actin is prepared in G-buffer. Polymerization is initiated by adding a 10X polymerization-inducing buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

  • Fluorescence Measurement: The fluorescence intensity is measured immediately after adding the polymerization buffer and recorded over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The effect of the test compound is assessed by comparing the polymerization rates in its presence and absence.

Fluorescence Microscopy of Actin Filaments

This method allows for the direct visualization of the effects of a compound on the actin cytoskeleton in cells.

Protocol:

  • Cell Culture and Treatment: Cells are cultured on glass coverslips to an appropriate confluency. The cells are then treated with the test compound at various concentrations for a defined period.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: The actin filaments are stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature. The cell nuclei can be counterstained with a DNA dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope equipped with the appropriate filter sets.

  • Analysis: Changes in actin filament morphology, such as bundling, fragmentation, or depolymerization, are qualitatively and quantitatively assessed.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a protein or small molecule to F-actin.

Protocol:

  • Actin Polymerization: G-actin is polymerized into F-actin by incubation in a polymerization buffer (as described in the polymerization assay) at room temperature for at least 1 hour.

  • Binding Reaction: The pre-formed F-actin is incubated with the test compound at various concentrations for 30-60 minutes at room temperature.

  • Ultracentrifugation: The mixture is centrifuged at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin and any bound molecules.

  • Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of the test compound in each fraction is quantified by densitometry of the Coomassie-stained gel.

  • Determination of Binding: An increase in the amount of the compound in the pellet fraction in the presence of F-actin indicates binding.

Signaling Pathways and Logical Relationships

The actin cytoskeleton is a central hub for integrating and transducing mechanical and chemical signals. Disruption of actin dynamics by compounds like this compound can have profound effects on various signaling pathways.

Experimental Workflow for Assessing Actin-Binding Properties

experimental_workflow cluster_assays Biochemical and Cellular Assays cluster_data Data Acquisition and Analysis cluster_conclusion Conclusion actin_poly Actin Polymerization Assay kinetics Polymerization Kinetics (Rate, Lag Time) actin_poly->kinetics fluor_micro Fluorescence Microscopy morphology Actin Morphology (Filament length, bundling) fluor_micro->morphology co_sed Co-sedimentation Assay binding Binding Affinity (Kd) co_sed->binding conclusion Confirmation of Actin-Binding Properties kinetics->conclusion morphology->conclusion binding->conclusion

Caption: Workflow for characterizing actin-binding compounds.

Impact of Actin Disruption on Cellular Signaling

Disruption of the actin cytoskeleton can impact major signaling pathways that regulate cell growth, proliferation, and survival. Two key pathways that are sensitive to the state of the actin cytoskeleton are the Rho GTPase and the YAP/TAZ pathways.

signaling_pathway cluster_input Actin Cytoskeleton Modulator cluster_actin Actin Dynamics cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes chaeto_f This compound actin Actin Cytoskeleton Disruption chaeto_f->actin inhibits rho Rho GTPase Signaling actin->rho modulates yap_taz YAP/TAZ Pathway actin->yap_taz modulates motility Altered Cell Motility rho->motility proliferation Changes in Proliferation rho->proliferation yap_taz->proliferation apoptosis Induction of Apoptosis yap_taz->apoptosis

Caption: Impact of actin disruption on key signaling pathways.

Conclusion

While direct quantitative data for this compound's interaction with actin remains to be fully elucidated, its structural similarity to other chaetoglobosins and the broader cytochalasan family provides a strong basis for predicting its biological activity. It is highly probable that this compound functions as an inhibitor of actin polymerization by interacting with the barbed end of actin filaments. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to further investigate and confirm the actin-binding properties of this compound and to explore its potential applications in cell biology and drug development. The provided diagrams illustrate the experimental logic and the potential downstream consequences of its action on cellular signaling.

References

A Comparative Guide to the Effects of Chaetoglobosin F on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and signaling effects of Chaetoglobosin F across different cell lines. The information is compiled from various studies to offer an objective overview supported by available experimental data.

Introduction to this compound

This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse biological activities.[1] These compounds, primarily isolated from the fungus Chaetomium globosum, have garnered significant interest in cancer research due to their cytotoxic properties.[1][2] this compound, like other members of the chaetoglobosin family, is recognized for its ability to interact with the actin cytoskeleton, leading to disruptions in essential cellular processes such as cell division, motility, and signaling.[3] This guide focuses on the comparative effects of this compound on various cell lines, presenting quantitative data, experimental methodologies, and an overview of its impact on cellular signaling pathways.

Cytotoxic Effects of this compound on Different Cell Lines

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound across different cell types. The available data from multiple studies is summarized in the table below. It is important to note that variations in experimental conditions, such as cell density and incubation time, can influence the observed IC50 values.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
KBOral Epidermoid Carcinoma22.99 ± 2.43~43.5[4]
K562Chronic Myelogenous Leukemia18.89 ± 1.75~35.8[4]
MCF-7Breast Adenocarcinoma> 30> 56.8[4]
HepG2Hepatocellular Carcinoma> 30> 56.8[4]
HCT116Colorectal CarcinomaNot explicitly stated for F; range for related compounds: 3.15 - 8.44 µM-[5][6]

¹Theoretical molar mass of this compound (C32H36N2O5) is approximately 528.64 g/mol . The µM conversion is an estimation based on the provided µg/mL values.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathways Affected by this compound

This compound has been shown to modulate specific signaling pathways, particularly in the context of the immune response. In bone marrow-derived dendritic cells, this compound inhibits the activation of key signaling molecules induced by Toll-like receptor 9 (TLR9) agonists like CpG-DNA.[7]

ChaetoglobosinF_Signaling CpG CpG-DNA TLR9 TLR9 CpG->TLR9 activates p38 p38 MAPK TLR9->p38 JNK JNK MAPK TLR9->JNK NFkB NF-κB TLR9->NFkB STAT1 STAT1 TLR9->STAT1 ChaF This compound ChaF->p38 inhibits ChaF->JNK inhibits ChaF->NFkB inhibits nuclear translocation ChaF->STAT1 inhibits nuclear translocation Activation DC Activation (Maturation, Cytokine Production) p38->Activation JNK->Activation NFkB->Activation STAT1->Activation

Caption: Inhibition of TLR9 signaling by this compound in dendritic cells.

While the precise signaling pathways affected by this compound in cancer cells are not as extensively documented, other chaetoglobosins, such as Chaetoglobosin E, have been shown to inhibit the EGFR/MEK/ERK and Akt signaling pathways.[8] Given the structural similarities within the chaetoglobosin family, it is plausible that this compound may exert its anticancer effects through similar mechanisms.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical workflow for the comprehensive evaluation of this compound's effects on a given cell line.

Experimental_Workflow Start Start: Select Cell Line Culture Cell Culture and Expansion Start->Culture Treatment Treat with this compound (Dose-Response and Time-Course) Culture->Treatment Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, SRB) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) CellCycle->Signaling Signaling->DataAnalysis

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates moderate to potent cytotoxic effects against a range of cancer cell lines, with its efficacy being cell-type dependent. The primary mechanism of action is believed to involve the disruption of the actin cytoskeleton, a characteristic of the cytochalasan family. Furthermore, evidence suggests that this compound can modulate key signaling pathways involved in cell survival and immune responses. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for designing further studies to elucidate its precise mechanisms of action in different cellular contexts. Further research is warranted to establish a more comprehensive profile of its activity across a wider array of cancer cell lines and to confirm its effects on specific signaling cascades in cancer cells.

References

Validating Chaetoglobosin F: A Comparative Guide for Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chaetoglobosin F, a member of the cytochalasan family of mycotoxins, is emerging as a valuable tool in cell biology research for its ability to modulate the actin cytoskeleton. This guide provides a comprehensive comparison of this compound with other widely used actin-targeting compounds: Cytochalasin D, Latrunculin A, and Jasplakinolide. By presenting key performance data, detailed experimental protocols, and visual pathway diagrams, this document serves as a practical resource for researchers seeking to validate and utilize this compound in their studies.

Mechanism of Action: A Tale of Actin Manipulation

The actin cytoskeleton, a dynamic network of protein filaments, is crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The compounds discussed in this guide each interfere with actin dynamics through distinct mechanisms, making them powerful probes for dissecting these fundamental processes.

Chaetoglobosins , including this compound, are known to interact with actin filaments. While the precise binding kinetics of this compound are not as extensively characterized as other cytochalasans, the general mechanism involves capping the barbed (fast-growing) end of actin filaments. This action prevents the addition of new actin monomers, thereby disrupting the elongation of actin filaments and leading to changes in cell morphology and motility. Some studies suggest that certain chaetoglobosins can also sever existing filaments.

Cytochalasin D , a well-studied cytochalasan, also caps the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.[1][2] This leads to a net disruption of actin filament organization and can induce depolymerization of stress fibers.[3][4]

Latrunculin A operates through a different mechanism. It sequesters actin monomers (G-actin) in a 1:1 complex, preventing their incorporation into growing filaments.[5][6] This leads to a rapid net disassembly of actin filaments.[7]

Jasplakinolide , in contrast to the others, is an actin filament stabilizer. It promotes the polymerization and nucleation of actin and stabilizes existing filaments by binding to them and preventing their depolymerization.[8][9][10]

Quantitative Performance: A Comparative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives across various cell lines. It is important to note that these values are compiled from different studies and direct comparisons of potency should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values for this compound

Cell LineIC50 (µM)Reference
HCT116 (Human colon cancer)Not explicitly stated for F, but related chaetoglobosins showed activity in the range of 3.15 to 8.44 µM[11]
KB (Human oral cancer)~30 µg/mL (~55 µM)[12]
K562 (Human leukemia)>30 µg/mL (>55 µM)[12]
MCF-7 (Human breast cancer)>30 µg/mL (>55 µM)[12]
HepG2 (Human liver cancer)>30 µg/mL (>55 µM)[12]
A549 (Human lung cancer)>20 µM[13]
MDA-MB-231 (Human breast cancer)>20 µM[13]

Table 2: IC50 Values for Cytochalasin D

Cell LineIC50Reference
General Actin Polymerization25 nM[1]
HeLa, Vero, L, HEp2, MDBKEffective concentration 0.2–0.5 µg/ml (~0.4-1 µM)[14]

Table 3: IC50 Values for Latrunculin A

Cell LineIC50Reference
MKN45 (Human gastric cancer)1.14 µM (24h), 0.76 µM (72h)[5]
NUGC-4 (Human gastric cancer)1.04 µM (24h), 0.33 µM (72h)[5]
Rhabdomyosarcoma cell lines80-220 nM[15][16]
T47D (Human breast cancer)6.7 µM (hypoxia-induced HIF-1 activation)[7]

Table 4: IC50 Values for Jasplakinolide

Cell LineIC50/GI50Reference
PC3 (Human prostate cancer)35 nM[6][8]
786-0 (Human kidney cancer)0.02 µM (GI50)[6]
CA46 (Human lymphoma)0.03 µM[6]
LNCaP (Human prostate cancer)41 nM[17]
TSU-Pr1 (Human prostate cancer)170 nM[17]

Experimental Protocols for Validation

To aid in the validation of this compound and its comparison with other actin-targeting agents, detailed protocols for key in vitro assays are provided below.

Actin Cytoskeleton Staining (Phalloidin Staining)

This protocol allows for the visualization of F-actin within cells, revealing changes in cytoskeletal organization upon treatment with actin-targeting compounds.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Treat cells with the desired concentration of this compound or other compounds for the appropriate duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium, with or without DAPI.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or other compounds for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Migration Assay (Scratch Assay)

This assay assesses the effect of the compounds on cell migration, a key cellular process dependent on actin dynamics.

Materials:

  • Cells cultured in a 6-well or 12-well plate

  • Sterile 200 µL pipette tip

  • PBS

  • Culture medium with and without serum

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the cells twice with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or other compounds. It is recommended to use a low-serum medium to minimize cell proliferation.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.

  • Measure the width of the scratch at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure over time to quantify cell migration.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms of action and experimental workflows described in this guide.

Actin_Polymerization_Inhibitors cluster_G_Actin G-Actin Pool cluster_F_Actin F-Actin Filament G_Actin G-Actin Monomers Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization Filament Actin Filament Barbed_End->Filament Pointed_End Pointed End (-) Pointed_End->G_Actin Depolymerization Filament->Pointed_End Chaetoglobosin_F This compound (Cytochalasans) Chaetoglobosin_F->Barbed_End Capping Latrunculin_A Latrunculin A Latrunculin_A->G_Actin Sequestration Jasplakinolide Jasplakinolide Jasplakinolide->Filament Stabilization

Mechanisms of Action of Actin-Targeting Drugs

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound or Alternatives start->treatment viability Cell Viability Assay (MTT) treatment->viability migration Cell Migration Assay (Scratch Assay) treatment->migration staining Actin Cytoskeleton Staining (Phalloidin) treatment->staining analysis Data Analysis and Comparison viability->analysis migration->analysis staining->analysis

Experimental Workflow for Compound Validation

Rho_GTPase_Signaling Extracellular_Signals Extracellular Signals (Growth factors, etc.) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor GEFs GEFs Receptor->GEFs Rho_GTP Active Rho-GTP GEFs->Rho_GTP ROCK ROCK Rho_GTP->ROCK LIMK LIMK ROCK->LIMK Cofilin_P Inactive Cofilin-P LIMK->Cofilin_P Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin_P->Actin_Polymerization Inhibits depolymerization Actin_Targeting_Drugs Actin-Targeting Drugs (e.g., this compound) Actin_Targeting_Drugs->Actin_Polymerization Disrupts

Potential Impact on Rho GTPase Signaling

Conclusion

This compound presents itself as a compelling tool for investigating the intricacies of the actin cytoskeleton. Its mechanism of action, while generally understood within the context of the cytochalasan family, warrants further specific investigation to delineate its unique properties. This guide provides a foundational framework for researchers to embark on the validation of this compound, offering a direct comparison with established actin-targeting agents and the necessary experimental protocols to do so. The provided data and visualizations aim to facilitate a more informed and efficient integration of this compound into cell biology research and drug discovery pipelines. As with any pharmacological tool, careful dose-response studies and appropriate controls are paramount for obtaining robust and reproducible results.

References

Unveiling the Synergistic Potential of Chaetoglobosins in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer treatments, combination therapy has emerged as a cornerstone of modern oncology. By targeting distinct cellular pathways simultaneously, synergistic drug combinations can enhance therapeutic efficacy, overcome resistance mechanisms, and reduce individual drug dosages, thereby mitigating adverse side effects. This guide provides a comprehensive overview of the synergistic potential of Chaetoglobosins, a class of fungal secondary metabolites, when combined with conventional anticancer drugs.

Due to a lack of specific published data on the synergistic effects of Chaetoglobosin F, this guide will focus on the experimentally validated synergistic interactions of its close structural analog, Chaetoglobosin E . The findings presented here offer valuable insights into the potential collaborative anticancer effects that could be explored for this compound and other members of the Chaetoglobosin family.

Quantitative Analysis of Synergistic Effects

A pivotal study has demonstrated the synergistic anti-proliferative effects of Chaetoglobosin E in combination with the conventional chemotherapeutic agents cisplatin and 5-fluorouracil (5-Fu) in esophageal squamous cell carcinoma (ESCC). The synergy was quantitatively assessed using the Combination Index (CI) method of Chou-Talalay, where a CI value less than 1 indicates a synergistic interaction.[1]

Table 1: Synergism of Chaetoglobosin E with Cisplatin and 5-Fluorouracil against KYSE-30 Esophageal Squamous Carcinoma Cells [1]

Combination50% Effective Concentration (EC₅₀)Combination Index (CI)ᵃDose Reduction Index (DRI)ᵇ
Chaetoglobosin E + Cisplatin < 1.0> 1.0
Chaetoglobosin E---
Cisplatin---
Chaetoglobosin E + 5-Fluorouracil < 1.0> 1.0
Chaetoglobosin E---
5-Fluorouracil---

ᵃ CI values were calculated using the Chou-Talalay method with CompuSyn software. A CI < 1.0 indicates synergism.[1] ᵇ The Dose Reduction Index (DRI) indicates the fold of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug used alone. A DRI > 1.0 is favorable.[1]

These results clearly indicate that the combination of Chaetoglobosin E with either cisplatin or 5-Fu results in a synergistic inhibition of KYSE-30 cell proliferation.[1] The favorable Dose Reduction Indices suggest that in these combinations, the required concentrations of both Chaetoglobosin E and the conventional anticancer drugs could be significantly lowered, potentially leading to reduced toxicity in a clinical setting.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to assess the synergistic anticancer effects.

Cell Viability and Synergy Analysis: MTT Assay and Combination Index (CI) Calculation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture and Treatment: KYSE-30 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of Chaetoglobosin E, cisplatin, or 5-fluorouracil alone, or in combination at fixed ratios.[1][2]

  • MTT Incubation: After a 48-hour incubation period, an MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[1][3]

  • Formazan Solubilization: The culture medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis and CI Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The 50% effective concentrations (EC₅₀) for each drug and their combinations are determined. The Combination Index (CI) is then calculated using the Chou-Talalay method, often with the aid of software like CompuSyn.[1][4][5][6] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][6]

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Cells are treated with the desired compounds for a specified period. Both adherent and floating cells are collected by trypsinization and centrifugation.[7]

  • Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).[7]

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.[7][8]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry Analysis: Following incubation, more 1X Binding Buffer is added, and the cells are analyzed by flow cytometry.[7][8] Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[7][8]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess their expression levels, which is crucial for elucidating the molecular mechanisms of drug action.

  • Protein Extraction: Cells are treated as required, then washed with PBS and lysed using a lysis buffer to extract total proteins.[10]

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[11][12]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[10]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][13]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and detected by exposing the membrane to X-ray film or using a digital imaging system.[13]

Visualizing the Synergistic Mechanism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for Chaetoglobosin E's synergistic action and a typical experimental workflow for assessing drug synergy.

G cluster_0 Experimental Workflow for Synergy Assessment start Cancer Cell Line (e.g., KYSE-30) treatment Treatment with: - Drug A (Chaetoglobosin) - Drug B (Anticancer Drug) - Combination (A+B) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Mechanism Study (Western Blot) treatment->western ci_calc Combination Index (CI) Calculation mtt->ci_calc synergy Synergistic Effect (CI < 1) ci_calc->synergy

Caption: Experimental workflow for evaluating the synergistic effects of Chaetoglobosin combinations.

G cluster_1 Proposed Signaling Pathway for Chaetoglobosin E Synergy ChE Chaetoglobosin E PLK1 PLK1 ChE->PLK1 inhibition CellCycle G2/M Arrest ChE->CellCycle Bcl2 Bcl-2 (Anti-apoptotic) ChE->Bcl2 downregulation Bax Bax (Pro-apoptotic) ChE->Bax upregulation Cis Cisplatin / 5-FU DNA_damage DNA Damage Cis->DNA_damage GSDME GSDME PLK1->GSDME inactivation Pyroptosis Pyroptosis (Programmed Cell Death) GSDME->Pyroptosis Apoptosis Apoptosis DNA_damage->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway for the synergistic action of Chaetoglobosin E.

References

Assessing the Specificity of Chaetoglobosin F's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chaetoglobosin F, a member of the cytochalasan family of mycotoxins, is recognized for its potent effects on the actin cytoskeleton. Understanding the specificity of its mechanism of action is crucial for its application as a research tool and for potential therapeutic development. This guide provides a comparative analysis of this compound with other well-characterized actin-targeting compounds, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Actin Cytoskeleton

Chaetoglobosins, including this compound, exert their biological effects primarily by interfering with the dynamics of the actin cytoskeleton.[1] These compounds are known to bind to actin filaments, inhibiting their polymerization and disrupting a wide range of cellular processes that depend on a functional actin network, such as cell division, motility, and maintenance of cell shape.[2]

The primary mechanism of action for chaetoglobosins involves the capping of the barbed (fast-growing) end of actin filaments. This action prevents the addition of new actin monomers, thereby halting filament elongation.[3] Some evidence also suggests that certain chaetoglobosins can induce the depolymerization of existing actin filaments.[3]

Comparative Analysis with Other Actin Inhibitors

To assess the specificity of this compound, it is essential to compare its activity with other compounds that target the actin cytoskeleton. This guide focuses on a comparison with other chaetoglobosins (A and K), the widely used cytochalasin D, and the actin monomer-sequestering agent, Latrunculin A.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the cytotoxic and actin polymerization inhibitory activities of this compound and its comparators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented here is compiled from various sources.

Table 1: Comparative Cytotoxicity (IC50, µM) against HeLa Cells

CompoundIC50 (µM) on HeLa CellsReference
This compound~10.5[4]
Chaetoglobosin ANot explicitly found for HeLa, but highly toxic to animal cells[2]
Chaetoglobosin KNot explicitly found for HeLa
Cytochalasin DInduces apoptosis in HeLa cells, but specific IC50 varies[5]
Latrunculin AInduces apoptosis in HeLa cells, but specific IC50 varies[6]

Note: The cytotoxicity of these compounds can vary significantly depending on the cell line and assay conditions.

Table 2: Comparative Actin Polymerization Inhibition

CompoundIC50/K_d for Actin PolymerizationMechanismReference
This compoundNot explicitly foundBarbed-end capping[7]
Chaetoglobosin AEffective inhibitorBarbed-end capping[7]
Chaetoglobosin JDecreased rate and extent of polymerizationBarbed-end capping[3]
Cytochalasin D25 nM (IC50)Barbed-end capping[8]
Latrunculin A0.1 µM (K_d for ATP-actin)Monomer sequestration[9]

Note: The lack of a directly reported IC50 value for this compound in an in vitro actin polymerization assay highlights a gap in the current literature.

Off-Target Effects and Specificity

A crucial aspect of assessing a compound's mechanism of action is its potential for off-target effects. While the primary target of this compound is actin, its broader interactions remain less characterized compared to some other cytoskeletal drugs.

  • Cytochalasin D : While a potent actin inhibitor, Cytochalasin D has been reported to have effects on other cellular processes, including glucose transport.[10] It can also induce the formation of actin aggregates that associate with signaling proteins.

  • Latrunculin A : This compound is generally considered more specific for actin monomer sequestration. However, at high concentrations, it can induce cellular responses beyond actin disruption, including programmed cell death.[11]

The chemical structures of some chaetoglobosins may raise flags as potential Pan-Assay Interference Compounds (PAINS), which are molecules that can interfere with assay results non-specifically. However, without specific experimental validation, this remains a theoretical concern.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

In Vitro Actin Polymerization Assay (Pyrene-Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Test compounds (this compound and comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Prepare a working stock of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer on ice.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a solvent control (e.g., DMSO).

  • Initiate the polymerization by adding the 10x Polymerization Buffer to each well, followed immediately by the G-actin working stock.

  • Immediately place the plate in the fluorescence plate reader and begin kinetic measurements, recording fluorescence intensity every 30-60 seconds for a desired period (e.g., 1-2 hours) at room temperature.

  • Analyze the data by plotting fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear phase of the curve.

  • Calculate the IC50 value for each compound by plotting the inhibition of the polymerization rate against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the visualization of the actin cytoskeleton in cells treated with the test compounds.

Materials:

  • Cells grown on glass coverslips

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compounds at desired concentrations for an appropriate time.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Wash again with PBS and then incubate with a solution of fluorescently-labeled phalloidin for 30-60 minutes at room temperature in the dark to stain the F-actin.

  • (Optional) Counterstain the nuclei with DAPI.

  • Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams are provided.

Actin_Polymerization_Pathway cluster_inhibitors Inhibitor Actions G-actin (monomer) G-actin (monomer) Actin Dimer Actin Dimer G-actin (monomer)->Actin Dimer Nucleation Actin Trimer (Nucleus) Actin Trimer (Nucleus) Actin Dimer->Actin Trimer (Nucleus) F-actin (Filament) F-actin (Filament) Actin Trimer (Nucleus)->F-actin (Filament) Elongation F-actin (Filament)->G-actin (monomer) Depolymerization This compound / Cytochalasin D This compound / Cytochalasin D This compound / Cytochalasin D->F-actin (Filament) Capping (Barbed End) Latrunculin A Latrunculin A Latrunculin A->G-actin (monomer) Sequestration

Caption: Simplified signaling pathway of actin polymerization and points of intervention for different inhibitors.

Actin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Pyrene-Actin Stock Prepare Pyrene-Actin Stock Initiate Polymerization Initiate Polymerization Prepare Pyrene-Actin Stock->Initiate Polymerization Prepare Test Compounds Prepare Test Compounds Add Compounds to Plate Add Compounds to Plate Prepare Test Compounds->Add Compounds to Plate Prepare Buffers Prepare Buffers Prepare Buffers->Initiate Polymerization Add Compounds to Plate->Initiate Polymerization Kinetic Fluorescence Reading Kinetic Fluorescence Reading Initiate Polymerization->Kinetic Fluorescence Reading Plot Fluorescence vs. Time Plot Fluorescence vs. Time Kinetic Fluorescence Reading->Plot Fluorescence vs. Time Calculate Initial Rates Calculate Initial Rates Plot Fluorescence vs. Time->Calculate Initial Rates Determine IC50 Values Determine IC50 Values Calculate Initial Rates->Determine IC50 Values

Caption: Experimental workflow for the in vitro pyrene-actin polymerization assay.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance->Calculate Cell Viability & IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound is a potent inhibitor of actin polymerization, acting primarily through the capping of actin filament barbed ends. While its primary mechanism of action is well-established within the cytochalasan family, a comprehensive assessment of its specificity is hampered by the lack of direct comparative studies and thorough off-target profiling. The available data suggests that while it is a potent cytotoxic agent, its precise potency relative to other actin inhibitors in a purified system requires further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which will be invaluable in further elucidating the specific molecular interactions of this compound and its potential as a selective tool in cell biology and drug discovery.

References

Safety Operating Guide

Proper Disposal of Chaetoglobosin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Chaetoglobosin F is critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[4]

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves are required.

  • Lab Coat: A lab coat or gown should be worn to protect street clothing.

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a respirator may be required.

Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal. All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDescriptionDisposal ContainerFinal Disposal Method
Solid Waste Unused or expired solid this compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, bench paper).A designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste" and "Cytotoxic Waste".Incineration
Liquid Waste Solutions containing this compound, including experimental media and solvent washes.A designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste. The container should be compatible with the solvent used.Incineration
Sharps Waste Needles, syringes, scalpels, or any other sharp items contaminated with this compound.A designated, puncture-resistant sharps container clearly labeled as "Hazardous Waste" and "Cytotoxic Sharps Waste".Incineration
Grossly Contaminated PPE Lab coats, gloves, or other PPE that have been significantly contaminated through spills or direct contact.Double-bagged in yellow chemotherapy waste bags and placed in a designated hazardous waste container.Incineration
Step-by-Step Disposal Protocol:
  • Identify and Segregate: At the point of generation, identify all materials that have come into contact with this compound. Segregate these materials from regular laboratory trash and biohazardous waste.

  • Contain Solid Waste: Place all contaminated solid waste into a designated hazardous waste container. This container should be kept closed when not in use.

  • Contain Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container. Do not mix with other incompatible chemical waste streams.

  • Dispose of Sharps: Immediately place all contaminated sharps into a designated cytotoxic sharps container to prevent accidental punctures.

  • Label Waste Containers: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic").

  • Arrange for Pickup: Once the waste containers are full, arrange for their collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Spill Management

In the event of a spill of this compound powder or solution, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert others in the vicinity.

  • Don Appropriate PPE: Before cleaning the spill, put on the appropriate PPE, including a respirator if the spill involves powder.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid generating dust.

  • Clean the Area: Carefully clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with a solvent like ethanol or methanol, if appropriate for the surface). All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the management of cytotoxic and hazardous laboratory waste. Adherence to these protocols is essential for maintaining a safe research environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Waste Containment cluster_disposal Final Disposal start Work with this compound Completed waste_generated Waste Generated start->waste_generated is_sharp Is the waste sharp? waste_generated->is_sharp is_liquid Is the waste liquid? waste_generated->is_liquid is_solid Is the waste solid? waste_generated->is_solid sharps_container Place in labeled Cytotoxic Sharps Container is_sharp->sharps_container liquid_container Place in labeled Liquid Hazardous Waste Container is_liquid->liquid_container solid_container Place in labeled Solid Hazardous Waste Container is_solid->solid_container ehs_pickup Arrange for EHS/Licensed Vendor Pickup sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup incineration Incineration ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Chaetoglobosin F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chaetoglobosin F

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risk and ensure a safe working environment. This compound is a cytochalasan alkaloid with potential cytotoxic properties and should be handled with care.

Hazard Summary

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Effects: Harmful if swallowed or in contact with skin and causes serious eye irritation.[1] Inhalation may lead to respiratory tract irritation.

  • Chronic Effects: The long-term toxicological properties have not been fully investigated. As a member of the cytochalasan family of mycotoxins, it is prudent to assume high toxicity with prolonged or repeated exposure. Related compounds, like Chaetoglobosin A, are known to be highly toxic even at minimal doses and can disrupt cellular division and movement.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent direct contact with this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[1]To prevent skin contact, which can be harmful.[1]
Eye and Face Protection Approved safety goggles or a face shield.[1]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Body Protection A fully buttoned laboratory coat or a chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator or working within a certified chemical fume hood.To prevent inhalation of airborne particles, especially when handling the powdered form.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Planning:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit accessible that is appropriate for cytotoxic compounds.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Always handle the solid form of this compound within a chemical fume hood to avoid inhalation of dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing. Chaetoglobosin A, a related compound, is soluble in DMSO and methanol.

    • Avoid all personal contact with the compound.[2]

    • Do not eat, drink, or smoke in the designated handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove and dispose of PPE in the designated hazardous waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Management:

    • Use containers that are chemically resistant and leak-proof.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Dispose of all this compound waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Quantitative toxicological data for this compound is limited. The following table includes available data for the closely related Chaetoglobosin A, which should be considered for a conservative risk assessment.

CompoundMolecular FormulaMolecular WeightAcute Toxicity Data
This compound C32H38N2O5530.7 g/mol Not available
Chaetoglobosin A C32H36N2O5528.6 g/mol Highly toxic, even at minimal doses. Injection in rodents was shown to be fatal at relatively low doses.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments, based on the handling of similar cytotoxic compounds.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile, filtered tips

    • Vortex mixer

  • Procedure:

    • Perform all steps in a certified chemical fume hood.

    • Don all required PPE (gloves, lab coat, safety goggles).

    • Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.

    • Securely cap the tube and vortex gently until the solid is completely dissolved.

    • The stock solution can be stored at -20°C. Before use, thaw the solution and bring it to room temperature.

    • When adding to cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

ChaetoglobosinF_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit don_ppe Don PPE spill_kit->don_ppe handle_solid Handle Solid in Fume Hood don_ppe->handle_solid prepare_solution Prepare Solution handle_solid->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.